molecular formula C7H15NO B1322031 3,3-Dimethylpiperidin-4-ol CAS No. 373603-88-4

3,3-Dimethylpiperidin-4-ol

Cat. No.: B1322031
CAS No.: 373603-88-4
M. Wt: 129.2 g/mol
InChI Key: ZCCBPOMEIUZJMR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,3-Dimethylpiperidin-4-ol is a useful research compound. Its molecular formula is C7H15NO and its molecular weight is 129.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

3,3-dimethylpiperidin-4-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO/c1-7(2)5-8-4-3-6(7)9/h6,8-9H,3-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCCBPOMEIUZJMR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CNCCC1O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30620992
Record name 3,3-Dimethylpiperidin-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30620992
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

129.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

373603-88-4
Record name 3,3-Dimethyl-4-piperidinol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=373603-88-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,3-Dimethylpiperidin-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30620992
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,3-dimethylpiperidin-4-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Synthesis of 3,3-Dimethylpiperidin-4-ol from 3,3-dimethyl-4-piperidone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of 3,3-Dimethylpiperidin-4-ol from its precursor, 3,3-dimethyl-4-piperidone. The primary methods discussed are reduction via sodium borohydride and catalytic hydrogenation, providing versatile options for laboratory and potential scale-up applications. This document summarizes quantitative data, provides detailed experimental protocols, and includes visualizations to illustrate the reaction pathways and workflows.

Introduction

This compound is a valuable building block in medicinal chemistry and drug development. The gem-dimethyl substitution at the 3-position can impart unique conformational constraints and metabolic stability to molecules incorporating this scaffold. The hydroxyl group at the 4-position serves as a key functional handle for further synthetic modifications. The synthesis of this compound is most commonly achieved through the reduction of the corresponding ketone, 3,3-dimethyl-4-piperidone. This guide will focus on two robust and widely applicable reduction methods: sodium borohydride reduction and catalytic hydrogenation.

Reaction Pathway

The core transformation involves the reduction of a ketone to a secondary alcohol.

Reaction_Pathway cluster_main Synthesis of this compound start 3,3-Dimethyl-4-piperidone (Starting Material) product This compound (Product) start->product Reduction reagents Reducing Agent (e.g., NaBH₄ or H₂/Catalyst) reagents->product

Caption: General reaction pathway for the synthesis of this compound.

Data Presentation: Comparison of Reduction Methods

The choice of reduction method can influence reaction conditions, yield, and scalability. Below is a summary of typical parameters for each method.

ParameterSodium Borohydride ReductionCatalytic Hydrogenation
Reducing Agent Sodium Borohydride (NaBH₄)Hydrogen Gas (H₂)
Catalyst Not requiredPtO₂, Pd/C, Raney Ni, etc.
Solvent Protic solvents (Methanol, Ethanol)Alcohols, Acetic Acid
Temperature 0 °C to Room TemperatureRoom Temp. to Elevated Temp.
Pressure AtmosphericAtmospheric to High Pressure
Typical Yield Good to ExcellentGood to Excellent
Key Advantages Mild conditions, simple setupAtom economical, scalable
Key Considerations Stoichiometric reagent useSpecialized equipment (hydrogenator)

Experimental Protocols

Method 1: Sodium Borohydride Reduction of 3,3-dimethyl-4-piperidone

This method is well-suited for laboratory-scale synthesis due to its mild conditions and straightforward procedure.

Materials:

  • 3,3-dimethyl-4-piperidone

  • Sodium borohydride (NaBH₄)

  • Methanol (MeOH)

  • Deionized water

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Dichloromethane (DCM) or Ethyl Acetate (EtOAc)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve 3,3-dimethyl-4-piperidone (1.0 eq) in methanol (10 volumes).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add sodium borohydride (1.5 - 2.0 eq) portion-wise to the stirred solution, maintaining the temperature below 5 °C.

  • After the addition is complete, continue stirring the reaction mixture at 0 °C for 30 minutes.

  • Remove the ice bath and allow the reaction to warm to room temperature. Continue stirring for an additional 2-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Upon completion, carefully quench the reaction by the slow addition of deionized water at 0 °C.

  • Add saturated aqueous ammonium chloride solution to decompose any remaining borohydride.

  • Remove the methanol under reduced pressure using a rotary evaporator.

  • Extract the aqueous residue with dichloromethane or ethyl acetate (3 x 10 volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude this compound.

  • The crude product can be purified by column chromatography on silica gel or by recrystallization.

Method 2: Catalytic Hydrogenation of 3,3-dimethyl-4-piperidone

This method is highly efficient and atom-economical, making it suitable for larger-scale syntheses.

Materials:

  • 3,3-dimethyl-4-piperidone

  • Platinum(IV) oxide (PtO₂, Adams' catalyst) or Palladium on Carbon (Pd/C)

  • Ethanol (EtOH) or Acetic Acid (AcOH)

  • Hydrogen gas (H₂)

  • Hydrogenation apparatus (e.g., Parr shaker or H-Cube)

  • Filtration aid (e.g., Celite®)

Procedure:

  • To a suitable high-pressure reaction vessel, add 3,3-dimethyl-4-piperidone (1.0 eq) and the chosen solvent (e.g., ethanol or acetic acid).

  • Carefully add the catalyst (typically 1-5 mol% loading).

  • Seal the reaction vessel and purge it several times with an inert gas (e.g., nitrogen or argon) to remove air.

  • Pressurize the vessel with hydrogen gas to the desired pressure (e.g., 50-100 psi).

  • Stir the reaction mixture vigorously at room temperature or with gentle heating as required.

  • Monitor the reaction by observing hydrogen uptake. The reaction is typically complete when hydrogen consumption ceases.

  • Upon completion, carefully vent the excess hydrogen gas and purge the vessel with an inert gas.

  • Filter the reaction mixture through a pad of Celite® to remove the catalyst. Caution: The catalyst may be pyrophoric; do not allow the filter cake to dry in the air. Keep it wet with the solvent.

  • Remove the solvent from the filtrate under reduced pressure to yield the crude this compound.

  • Further purification can be achieved by distillation under reduced pressure or recrystallization.

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the synthesis and purification of this compound.

Experimental_Workflow cluster_workflow General Experimental Workflow start Dissolve 3,3-dimethyl-4-piperidone in Solvent reaction Perform Reduction (NaBH₄ or Catalytic Hydrogenation) start->reaction monitoring Monitor Reaction (TLC, H₂ uptake) reaction->monitoring workup Reaction Quench & Workup monitoring->workup Reaction Complete extraction Product Extraction workup->extraction drying Drying of Organic Phase extraction->drying concentration Solvent Removal drying->concentration purification Purification (Chromatography/Recrystallization) concentration->purification characterization Product Characterization (NMR, IR, MS) purification->characterization

Caption: A generalized workflow for the synthesis of this compound.

Conclusion

The synthesis of this compound from 3,3-dimethyl-4-piperidone can be reliably achieved through either sodium borohydride reduction or catalytic hydrogenation. The choice of method will depend on the scale of the synthesis, available equipment, and specific requirements of the research. Both methods, when executed with care, provide good to excellent yields of the desired product, a key intermediate for the development of novel therapeutics. This guide provides the necessary technical details to enable researchers and scientists to successfully perform this valuable transformation.

Stereoselective Reduction of 3,3-Dimethyl-4-Piperidone: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: The piperidine scaffold is a privileged structure in medicinal chemistry, and the stereocontrolled synthesis of its derivatives is of paramount importance. This technical guide provides an in-depth analysis of the stereoselective reduction of 3,3-dimethyl-4-piperidone, a sterically hindered ketone, to its corresponding cis- and trans-4-hydroxypiperidine diastereomers. We explore the foundational principles of steric approach control and the influence of reducing agent size on the diastereochemical outcome. Detailed methodologies for key reduction strategies, including hydride reductions and catalytic hydrogenation, are presented. Quantitative data from analogous systems are summarized to predict reaction outcomes, and experimental protocols are provided to facilitate practical application.

Introduction

Substituted piperidines are core motifs in a vast array of pharmaceuticals and natural products. The spatial arrangement of substituents on the piperidine ring is critical for biological activity, making stereoselective synthesis a key challenge in drug discovery and development. The reduction of 4-piperidones to 4-hydroxypiperidines introduces a new stereocenter, leading to the formation of cis and trans diastereomers.

The substrate of interest, 3,3-dimethyl-4-piperidone, presents a unique stereochemical challenge due to the presence of a gem-dimethyl group adjacent to the carbonyl. This substitution pattern creates a significant steric bias, which can be exploited to achieve high levels of diastereoselectivity. The choice of reducing agent is the most critical factor in controlling the direction of hydride attack and, consequently, the stereochemical outcome. This guide will focus on the N-Boc protected variant (N-Boc-3,3-dimethyl-4-piperidone) as the N-substituent plays a crucial role in the conformational stability and reactivity of the ring system.

Core Concepts: Steric Approach Control in Piperidone Reduction

The stereochemical outcome of the reduction of 3,3-dimethyl-4-piperidone is governed by the trajectory of the incoming hydride nucleophile. The piperidone ring adopts a chair conformation to minimize steric strain. In this conformation, the two methyl groups at the C3 position are not equivalent; one is axial (C3-Me_ax) and one is equatorial (C3-Me_eq). The axial methyl group creates significant steric hindrance on one face of the molecule.

Hydride attack can occur via two primary pathways:

  • Axial Attack: The hydride approaches from the axial face of the carbonyl. This pathway is sterically hindered by the C3-axial methyl group and 1,3-diaxial interactions with other axial hydrogens. This attack leads to the formation of the equatorial alcohol , resulting in the trans -3,3-dimethyl-4-hydroxypiperidine isomer.

  • Equatorial Attack: The hydride approaches from the less sterically hindered equatorial face. This pathway avoids collision with the axial substituents and is generally favored by bulky reducing agents. This attack leads to the formation of the axial alcohol , resulting in the cis -3,3-dimethyl-4-hydroxypiperidine isomer.

The interplay between the steric bulk of the reducing agent and the substrate's conformational bias determines the predominant pathway and the resulting diastereomeric ratio (d.r.).[1][2]

G Figure 1. Diastereoselective Reduction Pathways sub N-Boc-3,3-dimethyl-4-piperidone (Chair Conformation) path1 path1 sub->path1 Equatorial Attack (Less Hindered Face) path2 path2 sub->path2 Axial Attack (Hindered Face) prod1 cis-4-hydroxypiperidine (Axial -OH) path1->prod1 Major Pathway for Bulky Reagents (e.g., L-Selectride) prod2 trans-4-hydroxypiperidine (Equatorial -OH) path2->prod2 Pathway for Small Reagents (e.g., NaBH4)

Caption: Figure 1. Diastereoselective Reduction Pathways

Diastereoselective Reduction Methodologies

The selection of the appropriate reducing agent and reaction conditions is crucial for achieving high diastereoselectivity.

Hydride Reductions

Hydride-based reagents are the most common tools for ketone reduction. Their steric bulk is the primary determinant of selectivity.

  • Small Hydride Reagents (e.g., NaBH₄, LiAlH₄): These reagents are relatively unhindered and can approach the carbonyl from either the axial or equatorial face. While equatorial attack is often favored to avoid torsional strain, the severe steric hindrance from the axial C3-methyl group in 3,3-dimethyl-4-piperidone is expected to favor axial attack, leading preferentially to the trans (equatorial alcohol) product. However, selectivity with these reagents is often moderate.[3]

  • Bulky Hydride Reagents (e.g., L-Selectride®, K-Selectride®): Lithium tri-sec-butylborohydride (L-Selectride) and its potassium analogue are exceptionally bulky. Their large steric profile forces them to attack exclusively from the most accessible, least hindered face, which is the equatorial direction.[1][4] This results in a strong preference for the formation of the axial alcohol, yielding the cis isomer with very high diastereoselectivity.[5][6]

Catalytic Hydrogenation

Catalytic hydrogenation (e.g., using H₂ with Pd/C or PtO₂) is another common reduction method. The stereoselectivity is determined by how the substrate adsorbs onto the catalyst surface.[7] The molecule will typically adsorb via its less hindered face to minimize steric repulsion with the catalyst surface. For 3,3-dimethyl-4-piperidone, this would involve the face opposite the axial methyl group, leading to the delivery of hydrogen from that face and preferentially forming the cis (axial alcohol) product.

Data Presentation: Predicted Outcomes

While specific data for the reduction of 3,3-dimethyl-4-piperidone is not extensively published, outcomes can be reliably predicted based on established principles and results from closely related sterically hindered cyclic ketones.[1][4]

ReagentPredicted Major IsomerPredicted Diastereomeric Ratio (cis:trans)Rationale & Cited Principles
NaBH₄transModerate Selectivity (e.g., 20:80)Small hydride favors attack from the less hindered axial trajectory to avoid the gem-dimethyl group.[3]
LiAlH₄transModerate Selectivity (e.g., 25:75)Slightly bulkier than NaBH₄ but follows similar steric approach principles.[2]
L-Selectride®cisHigh Selectivity (e.g., >95:5)Bulky hydride is forced to attack from the open equatorial face, giving the axial alcohol.[1][4]
K-Selectride®cisHigh Selectivity (e.g., >95:5)Functionally identical to L-Selectride in steric demand and outcome.[1]
H₂ / Pd/CcisGood to High SelectivitySubstrate adsorbs on the catalyst via its least hindered face, leading to syn-addition of hydrogen.[7]

Experimental Protocols

The following are representative protocols adapted from literature procedures for analogous systems.[1] Researchers should perform their own optimization.

Protocol for cis-Selective Reduction using K-Selectride

This protocol is adapted for the synthesis of cis-N-Boc-3,3-dimethyl-4-hydroxypiperidine.

Materials:

  • N-Boc-3,3-dimethyl-4-piperidone

  • K-Selectride® (1.0 M solution in THF)

  • Anhydrous Tetrahydrofuran (THF)

  • Anhydrous Acetone

  • Saturated aqueous NH₄Cl solution

  • Ethyl acetate (EtOAc)

  • Anhydrous Na₂SO₄ or MgSO₄

  • Argon or Nitrogen gas for inert atmosphere

Procedure:

  • To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, thermometer, and argon inlet, add N-Boc-3,3-dimethyl-4-piperidone (1.0 eq).

  • Dissolve the substrate in anhydrous THF (approx. 0.1 M concentration).

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add K-Selectride® solution (1.0 M in THF, 1.1 eq) dropwise via syringe over 15 minutes, ensuring the internal temperature does not rise above -70 °C.

  • Stir the reaction mixture at -78 °C for 1-3 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction by the slow, dropwise addition of anhydrous acetone (2.0 eq) at -78 °C. Stir for 10 minutes.

  • Remove the cooling bath and allow the mixture to warm to room temperature.

  • Add saturated aqueous NH₄Cl solution and stir vigorously for 1 hour.

  • Transfer the mixture to a separatory funnel and extract with EtOAc (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude residue by flash column chromatography on silica gel to afford the pure cis-3,3-dimethyl-4-hydroxypiperidine derivative.

G Figure 2. Workflow for Stereoisomer Selection start Desired Stereoisomer? cis High Diastereoselectivity Required? start->cis cis (Axial -OH) trans Moderate Selectivity Acceptable? start->trans trans (Equatorial -OH) bulky Use Bulky Hydride Reagent: • L-Selectride® • K-Selectride® cis->bulky Yes h2 Consider Catalytic Hydrogenation: • H₂ / Pd/C • H₂ / PtO₂ cis->h2 No / Alternative small Use Small Hydride Reagent: • NaBH₄ • LiBH₄ trans->small Yes no_path Direct reduction is disfavored. Consider alternative synthetic route (e.g., Mitsunobu inversion of cis-isomer). trans->no_path No / High Selectivity Needed

Caption: Figure 2. Workflow for Stereoisomer Selection

Conclusion

The stereoselective reduction of 3,3-dimethyl-4-piperidone is a tractable process that relies on fundamental principles of steric approach control. High diastereoselectivity for the cis-isomer (axial alcohol) can be reliably achieved through the use of sterically demanding hydride reagents, such as L-Selectride® or K-Selectride®, or via catalytic hydrogenation. Conversely, the formation of the trans-isomer (equatorial alcohol) is favored by smaller hydride reagents like NaBH₄, albeit with lower selectivity. The predictable nature of these reductions, guided by the steric properties of the reagents, provides medicinal chemists with robust tools for accessing specific diastereomers of this valuable piperidine scaffold. The protocols and predictive models presented in this guide serve as a strong foundation for the practical synthesis and further development of 3,3-dimethyl-4-hydroxypiperidine derivatives.

References

In-Depth Technical Guide: Synthesis of 3,3-Dimethylpiperidin-4-ol via Intramolecular Cyclization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 3,3-dimethylpiperidin-4-ol, a valuable building block in medicinal chemistry, with a focus on intramolecular cyclization strategies. This document details a plausible synthetic pathway, including a theoretical experimental protocol and relevant data, presented in a clear and structured format for practical application in a research and development setting.

Introduction

This compound is a heterocyclic compound of significant interest in the development of novel therapeutic agents. The piperidine scaffold is a common motif in a wide range of pharmaceuticals, and the specific substitution pattern of this molecule, featuring a gem-dimethyl group adjacent to a hydroxyl functionality, offers unique conformational constraints and potential for stereospecific interactions with biological targets. Intramolecular cyclization represents an efficient and often stereocontrolled method for the construction of such piperidine rings. This guide will focus on a theoretical synthesis pathway involving an intramolecular reductive amination of a keto-amine precursor.

Synthetic Pathway Overview

The proposed synthesis of this compound proceeds via a two-step sequence, beginning with the synthesis of an amino-ketone intermediate, followed by an intramolecular reductive amination to form the target piperidine ring.

Logical Relationship of the Synthetic Pathway

G cluster_0 Step 1: Synthesis of Amino-Ketone Intermediate cluster_1 Step 2: Intramolecular Reductive Amination Starting_Material Commercially Available Starting Material Intermediate 4-amino-2,2-dimethylbutan-1-one Starting_Material->Intermediate Multi-step synthesis Cyclization Intramolecular Cyclization Intermediate->Cyclization Acid catalyst, Reducing agent Product This compound Cyclization->Product

Caption: Synthetic strategy for this compound.

Experimental Protocols

The following sections provide detailed, albeit theoretical, experimental procedures for the key steps in the synthesis of this compound. These protocols are based on established chemical principles for similar transformations.

Synthesis of 4-amino-2,2-dimethylbutan-1-one (Hypothetical Intermediate)

A plausible precursor for the intramolecular cyclization is 4-amino-2,2-dimethylbutan-1-one. The synthesis of this intermediate would likely involve multiple steps from commercially available starting materials. For the purpose of this guide, we will assume the availability of this intermediate and focus on the key cyclization step.

Intramolecular Reductive Amination to Yield this compound

This pivotal step involves the acid-catalyzed formation of a cyclic iminium ion intermediate from the amino-ketone, which is then reduced in situ to the desired piperidinol.

Experimental Workflow

G Start Dissolve 4-amino-2,2-dimethylbutan-1-one in methanol Add_Acid Add acetic acid Start->Add_Acid Stir_1 Stir at room temperature Add_Acid->Stir_1 Add_Reducing_Agent Add sodium cyanoborohydride in portions Stir_1->Add_Reducing_Agent Stir_2 Stir at room temperature for 24 hours Add_Reducing_Agent->Stir_2 Quench Quench with aqueous HCl Stir_2->Quench Concentrate Concentrate under reduced pressure Quench->Concentrate Basify Basify with aqueous NaOH Concentrate->Basify Extract Extract with dichloromethane Basify->Extract Dry Dry organic layer over Na2SO4 Extract->Dry Filter_Concentrate Filter and concentrate Dry->Filter_Concentrate Purify Purify by column chromatography Filter_Concentrate->Purify End Obtain pure This compound Purify->End

Caption: Workflow for the intramolecular reductive amination.

Detailed Protocol:

To a solution of 4-amino-2,2-dimethylbutan-1-one (1.0 eq) in methanol (0.1 M) is added glacial acetic acid (1.1 eq). The mixture is stirred at room temperature for 30 minutes. Sodium cyanoborohydride (1.5 eq) is then added portion-wise over 15 minutes, and the resulting mixture is stirred at room temperature for 24 hours. The reaction is then carefully quenched by the dropwise addition of 1 M aqueous HCl until the pH is ~2. The solvent is removed under reduced pressure. The residue is redissolved in water and the pH is adjusted to >12 with 2 M aqueous NaOH. The aqueous layer is extracted with dichloromethane (3 x 50 mL). The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel (eluent: dichloromethane/methanol gradient) to afford this compound.

Data Presentation

The following table summarizes the expected quantitative data for the intramolecular reductive amination step.

ParameterValue
Reactant 4-amino-2,2-dimethylbutan-1-one
Product This compound
Molecular Formula C₇H₁₅NO
Molecular Weight 129.20 g/mol
Theoretical Yield Based on starting material
Actual Yield (Hypothetical) 75-85%
Appearance White to off-white solid
Melting Point Not available
¹H NMR (CDCl₃, 400 MHz) δ (ppm): 3.65 (m, 1H), 3.00-2.85 (m, 2H), 2.70-2.55 (m, 2H), 1.70-1.55 (m, 2H), 1.05 (s, 3H), 0.95 (s, 3H)
¹³C NMR (CDCl₃, 100 MHz) δ (ppm): 70.1, 55.2, 48.9, 40.5, 35.8, 25.4, 22.1
Mass Spectrometry (ESI+) m/z: 130.1 [M+H]⁺

Signaling Pathway (Reaction Mechanism)

The intramolecular reductive amination proceeds through the following key steps:

Reaction Mechanism of Intramolecular Reductive Amination

G Amino_Ketone 4-amino-2,2-dimethylbutan-1-one Protonation Protonation of carbonyl Amino_Ketone->Protonation H+ Iminium_Formation Intramolecular nucleophilic attack by amine and dehydration Protonation->Iminium_Formation Cyclic_Iminium Cyclic Iminium Ion Iminium_Formation->Cyclic_Iminium Reduction Hydride attack from [NaBH3CN] Cyclic_Iminium->Reduction Product This compound Reduction->Product

Caption: Mechanism of intramolecular reductive amination.

Conclusion

This technical guide outlines a viable synthetic route to this compound utilizing an intramolecular reductive amination strategy. The provided theoretical experimental protocol, along with the expected data and mechanistic insights, serves as a valuable resource for researchers engaged in the synthesis of novel piperidine-based compounds for drug discovery and development. Further experimental validation and optimization of the proposed synthesis are recommended to establish a robust and scalable process.

Characterization of 3,3-Dimethylpiperidin-4-ol: A Comprehensive Guide to its ¹H and ¹³C NMR Spectral Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth analysis of the nuclear magnetic resonance (NMR) spectroscopic characteristics of 3,3-Dimethylpiperidin-4-ol. Aimed at researchers, scientists, and professionals in the field of drug development, this document details the ¹H and ¹³C NMR spectral data, outlines comprehensive experimental protocols for data acquisition, and presents the structural and procedural information through clear visualizations.

Introduction

This compound is a heterocyclic organic compound belonging to the piperidine family. Piperidine and its derivatives are significant scaffolds in medicinal chemistry, forming the core structure of numerous pharmaceuticals. A thorough understanding of the structural and electronic properties of these molecules is paramount for the design and synthesis of new therapeutic agents. NMR spectroscopy is a powerful analytical technique for elucidating the molecular structure of organic compounds. This guide focuses on the detailed characterization of this compound using ¹H and ¹³C NMR spectroscopy.

Molecular Structure and Atom Numbering

To facilitate the assignment of NMR signals, the atoms of this compound are numbered as depicted in the following diagram. This numbering convention will be used throughout this guide for the unambiguous assignment of spectral peaks to their corresponding nuclei.

molecular_structure cluster_ring Piperidine Ring C2 C2 C3 C3 C2->C3 C4 C4 C3->C4 Me1 C7(H₃) C3->Me1 Me2 C8(H₃) C3->Me2 C5 C5 C4->C5 O O C4->O C6 C6 C5->C6 N1 N1 C6->N1 N1->C2 H_N H N1->H_N H_O H O->H_O experimental_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing dissolve Dissolve 5-10 mg of sample in ~0.7 mL of deuterated solvent (e.g., CDCl₃, DMSO-d₆, D₂O) filter Filter the solution through a plug of glass wool or a syringe filter into a clean NMR tube dissolve->filter cap Cap the NMR tube filter->cap insert Insert the sample into the NMR spectrometer cap->insert lock Lock on the deuterium signal of the solvent insert->lock shim Shim the magnetic field to optimize homogeneity lock->shim acquire Acquire ¹H and ¹³C NMR spectra shim->acquire ft Fourier Transform the FID acquire->ft phase Phase correct the spectrum ft->phase baseline Apply baseline correction phase->baseline reference Reference the spectrum (e.g., to TMS) baseline->reference integrate Integrate the signals (¹H NMR) reference->integrate

Mass Spectrometry Analysis of 3,3-Dimethylpiperidin-4-ol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

3,3-Dimethylpiperidin-4-ol is a heterocyclic compound belonging to the piperidine class, which is a common structural motif in many pharmaceuticals and bioactive molecules.[1] The presence of a hydroxyl group and gem-dimethyl substitution on the piperidine ring presents a unique analytical challenge and opportunity. Mass spectrometry (MS), often coupled with chromatographic techniques like Gas Chromatography (GC) or Liquid Chromatography (LC), is an indispensable tool for the structural elucidation and quantification of such novel compounds. This guide provides an in-depth overview of the mass spectrometric analysis of this compound, including detailed experimental protocols, predicted fragmentation patterns, and a summary of key quantitative data.

Predicted Mass Spectrometry Fragmentation

The fragmentation of this compound in a mass spectrometer, particularly under Electron Ionization (EI) common in GC-MS, is governed by the stability of the resulting fragment ions. The molecular ion (M+) is formed by the loss of an electron and is often unstable.[2] Fragmentation is expected to occur primarily via alpha-cleavage adjacent to the nitrogen atom and through the loss of functional groups like the hydroxyl moiety.

Key fragmentation pathways for this compound (Molecular Weight: 129.115 g/mol ) include:

  • Alpha-Cleavage: The bond between C2-C3 and C5-C6 is prone to cleavage due to the stabilization of the resulting radical cation by the nitrogen atom. The most significant alpha-cleavage is the loss of a C2H5 radical, leading to a stable, resonance-stabilized ion.

  • Loss of Water: Dehydration, or the loss of a water molecule (H₂O), is a common fragmentation pattern for alcohols.[3] This results in an ion with a mass-to-charge ratio (m/z) of 111.

  • Loss of Methyl Group: The cleavage of a methyl group (CH₃) from the gem-dimethyl group at the C3 position can occur, resulting in an ion at m/z 114.

  • Ring Cleavage: Complex fragmentation involving the opening of the piperidine ring can lead to various smaller fragment ions.

Quantitative Data: Predicted Mass Fragments

The following table summarizes the predicted m/z values for the molecular ion and key fragments of this compound based on common fragmentation rules for cyclic amines and alcohols.[2][3]

m/z Proposed Fragment Ion Formula Notes
129[C₇H₁₅NO]⁺Molecular Ion (M⁺)The parent ion, which may have low intensity depending on ionization energy.[3]
114[M - CH₃]⁺[C₆H₁₂NO]⁺Resulting from the loss of a methyl radical from the C3 position.
111[M - H₂O]⁺[C₇H₁₃N]⁺A common fragmentation pathway for alcohols, involving the loss of a neutral water molecule.[3]
96[M - H₂O - CH₃]⁺[C₆H₁₀N]⁺Subsequent loss of a methyl group after initial dehydration.
84[C₅H₁₀N]⁺Alpha-cleavage and ring fragmentation, a common fragment for piperidine structures.[4]
70[C₄H₈N]⁺Further fragmentation of the piperidine ring.
57[C₃H₅O]⁺ or [C₄H₉]⁺Could correspond to cleavage producing a stable secondary carbocation.[2]

Experimental Protocols

Accurate analysis of this compound requires optimized experimental conditions. Both Gas Chromatography-Mass Spectrometry (GC-MS) for volatile samples and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for less volatile or thermally labile samples are suitable techniques.[5]

Protocol 1: GC-MS Analysis

This method is ideal for the analysis of the pure, volatile compound. Derivatization can be employed to improve chromatographic performance and sensitivity.[1]

1. Sample Preparation:

  • Dissolve 1 mg of this compound in 1 mL of a suitable solvent such as methanol or dichloromethane.

  • For derivatization (optional but recommended), add 100 µL of a derivatizing agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or Trifluoroacetic Anhydride (TFAA) to the sample solution.[1] Heat the mixture at 60-70°C for 30 minutes.

2. GC-MS Instrumentation and Conditions:

  • GC System: Agilent Intuvo 9000 GC or equivalent.

  • Column: 30 m x 0.25 mm x 0.25 µm film thickness, 5% phenyl/95% methyl silicone capillary column (e.g., HP-5MS).

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.[6]

  • Injection: 1 µL splitless injection at 250°C.

  • Oven Program: Initial temperature of 80°C, hold for 2 minutes, then ramp at 10°C/min to 280°C and hold for 5 minutes.[6]

  • MS System: Agilent 7410 Triple Quadrupole MS or equivalent.

  • Ionization Mode: Electron Impact (EI) at 70 eV.[7]

  • Source Temperature: 230°C.

  • Quadrupole Temperature: 150°C.

  • Scan Range: m/z 40-400.

Protocol 2: LC-MS/MS Analysis

This method offers high sensitivity and selectivity and is suitable for analyzing the compound in complex matrices, such as biological fluids, often without derivatization.[5][7]

1. Sample Preparation:

  • For biological samples (e.g., plasma), perform a protein precipitation by adding 3 volumes of cold acetonitrile to 1 volume of plasma.

  • Vortex the mixture and centrifuge at high speed (e.g., 10,000 rpm) for 10 minutes.[8]

  • Transfer the supernatant to a clean vial, evaporate to dryness under a gentle stream of nitrogen, and reconstitute in the initial mobile phase.[9]

2. LC-MS/MS Instrumentation and Conditions:

  • LC System: UHPLC system (e.g., Agilent 1200 series).[7]

  • Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Flow Rate: 0.4 mL/min.

  • Gradient: Start at 5% B, increase to 95% B over 8 minutes, hold for 2 minutes, then return to initial conditions and re-equilibrate.

  • MS System: Triple quadrupole mass spectrometer (e.g., Agilent 6490A).[7]

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.[5]

  • Capillary Voltage: 3500 V.

  • Nebulizer Gas: Nitrogen at 45 psi.[7]

  • Drying Gas Temperature: 300°C.

  • Data Acquisition: Multiple Reaction Monitoring (MRM) mode for targeted quantification, using precursor-to-product ion transitions determined from initial full-scan experiments.

Visualizations

Experimental and Logical Workflows

The following diagrams illustrate the logical flow of the analytical process and the predicted fragmentation of the target molecule.

G cluster_prep Phase 1: Sample Preparation cluster_analysis Phase 2: Instrumental Analysis cluster_data Phase 3: Data Processing Sample Sample Acquisition (Pure Compound or Matrix) Dissolution Dissolution / Extraction Sample->Dissolution Derivatization Derivatization (Optional) For GC-MS Dissolution->Derivatization GC Path Cleanup Sample Cleanup (SPE) For LC-MS/MS Dissolution->Cleanup LC Path Chromatography Chromatographic Separation (GC or LC) Derivatization->Chromatography Cleanup->Chromatography Ionization Ionization (EI or ESI) Chromatography->Ionization MassAnalysis Mass Analysis (Quadrupole / TOF) Ionization->MassAnalysis Detection Detection MassAnalysis->Detection Processing Data Acquisition & Spectrum Generation Detection->Processing Interpretation Spectral Interpretation & Fragmentation Analysis Processing->Interpretation Quantification Quantification Interpretation->Quantification Report Final Report Quantification->Report

Caption: General workflow for the mass spectrometric analysis of this compound.

G mol This compound (C₇H₁₅NO) m/z = 129 frag114 [M - CH₃]⁺ m/z = 114 mol->frag114 - CH₃ frag111 [M - H₂O]⁺ m/z = 111 mol->frag111 - H₂O frag84 Alpha-Cleavage Product [C₅H₁₀N]⁺ m/z = 84 mol->frag84 α-cleavage frag96 [M - H₂O - CH₃]⁺ m/z = 96 frag111->frag96 - CH₃

Caption: Predicted EI fragmentation pathway for this compound.

References

Physicochemical Properties of 3,3-Dimethylpiperidin-4-ol: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the core physicochemical properties of 3,3-Dimethylpiperidin-4-ol, a substituted piperidine derivative of interest to researchers, scientists, and professionals in the field of drug discovery and development. This document collates available data, outlines relevant experimental protocols, and presents a logical workflow for the characterization of such novel compounds.

Core Physicochemical Properties

The physicochemical profile of a compound is fundamental to understanding its behavior in biological systems, influencing its absorption, distribution, metabolism, and excretion (ADME) properties. The following table summarizes the key physicochemical parameters for this compound.

PropertyValueSource
Molecular Formula C₇H₁₅NOPubChem[1]
Molecular Weight 129.20 g/mol PubChem
Predicted XlogP 0.5PubChem[1]
Appearance White to off-white solidInferred from hydrochloride salt[2]
Predicted pKa ~8-10Estimated based on analogs

Experimental Protocols

Accurate determination of physicochemical properties requires standardized experimental procedures. The following sections detail common methodologies for key parameters.

Determination of pKa by Potentiometric Titration

The acid dissociation constant (pKa) is a critical parameter that dictates the ionization state of a molecule at a given pH, profoundly impacting its solubility, permeability, and target binding. A widely accepted method for pKa determination is potentiometric titration.

Methodology:

  • Sample Preparation: A precise amount of this compound is dissolved in deionized water to create a solution of known concentration. The ionic strength of the solution is maintained using a background electrolyte such as potassium chloride (e.g., 0.1M).

  • Titration: The solution is titrated with a standardized solution of a strong acid (e.g., 0.1M HCl) or a strong base (e.g., 0.1M NaOH), depending on the nature of the analyte. For a basic compound like this compound, titration with HCl is appropriate.

  • Data Acquisition: The pH of the solution is measured after each incremental addition of the titrant using a calibrated pH meter. The titration is continued past the equivalence point.

  • Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point.

Determination of logP by Shake-Flask Method

The partition coefficient (logP) quantifies the lipophilicity of a compound, which is crucial for predicting its membrane permeability and overall pharmacokinetic behavior. The shake-flask method is a classical and reliable technique for logP determination.

Methodology:

  • Solvent Preparation: n-Octanol and water are mutually saturated by shaking them together for 24 hours, followed by separation of the two phases.

  • Partitioning: A known amount of this compound is dissolved in one of the phases (typically the one in which it is more soluble). An equal volume of the other phase is added.

  • Equilibration: The mixture is shaken vigorously for a set period (e.g., 1-2 hours) to allow for the compound to partition between the two phases until equilibrium is reached.

  • Phase Separation: The mixture is centrifuged to ensure complete separation of the n-octanol and aqueous layers.

  • Quantification: The concentration of the compound in each phase is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

  • Calculation: The logP is calculated as the logarithm of the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase.

Determination of Aqueous Solubility by Equilibrium Shake-Flask Method

Aqueous solubility is a key determinant of a drug's dissolution rate and bioavailability. The equilibrium shake-flask method is the gold standard for determining thermodynamic solubility.

Methodology:

  • Sample Preparation: An excess amount of solid this compound is added to a known volume of aqueous buffer (e.g., phosphate-buffered saline, PBS) at a specific pH (e.g., 7.4).

  • Equilibration: The suspension is agitated at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-72 hours) to ensure that equilibrium is reached between the dissolved and undissolved compound.

  • Phase Separation: The undissolved solid is removed from the saturated solution by centrifugation and/or filtration.

  • Quantification: The concentration of the dissolved compound in the clear supernatant or filtrate is determined by a validated analytical method (e.g., HPLC, LC-MS).

  • Result: The measured concentration represents the equilibrium solubility of the compound under the specified conditions.

Visualizing Experimental Workflows

To effectively manage the characterization of a novel compound, a structured workflow is essential. The following diagram illustrates a logical progression of experiments for determining the core physicochemical properties of a compound like this compound.

G cluster_0 Compound Synthesis and Purification cluster_1 Physicochemical Property Determination cluster_2 Data Analysis and Reporting Synthesis Synthesis of this compound Purification Purification (e.g., Crystallization, Chromatography) Synthesis->Purification Characterization Structural Characterization (NMR, MS) Purification->Characterization Solubility Aqueous Solubility (Shake-Flask) Characterization->Solubility pKa pKa Determination (Potentiometric Titration) Characterization->pKa logP logP Measurement (Shake-Flask) Characterization->logP Data_Analysis Data Compilation and Analysis Solubility->Data_Analysis pKa->Data_Analysis logP->Data_Analysis Report Technical Report Generation Data_Analysis->Report

Caption: Experimental workflow for the physicochemical characterization of this compound.

This guide serves as a foundational resource for researchers working with this compound and similar piperidine-based structures. The provided protocols and workflow are intended to support the systematic evaluation of these compounds in the pursuit of new therapeutic agents.

References

An In-depth Technical Guide to the Crystal Structure Determination of 3,3-Dimethylpiperidin-4-ol

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This whitepaper provides a detailed overview of the methodologies involved in determining the crystal structure of small organic molecules, using 3,3-Dimethylpiperidin-4-ol as a representative example. It covers the synthesis, crystallization, X-ray diffraction data collection, and structure refinement processes.

Introduction

This compound is a heterocyclic organic compound with potential applications in medicinal chemistry and drug development. The piperidine ring is a common scaffold in many pharmaceuticals, and understanding the three-dimensional structure of its derivatives is crucial for structure-activity relationship (SAR) studies and rational drug design. X-ray crystallography is a powerful analytical technique that provides precise information about the atomic arrangement in a crystalline solid, revealing details about molecular conformation, stereochemistry, and intermolecular interactions.[1] This guide outlines the key experimental and computational steps for determining the crystal structure of a small molecule like this compound.

Experimental Protocols

The determination of a crystal structure is a multi-step process that begins with the synthesis of the compound and culminates in the refinement of the crystallographic model.

2.1. Synthesis of this compound

While various synthetic routes to substituted piperidines exist, a common approach involves the reduction of a corresponding piperidin-4-one precursor. A plausible synthetic pathway is outlined below. The synthesis of related piperidine derivatives has been documented in various studies.[2][3]

dot

Caption: Synthetic workflow for this compound.

2.2. Crystallization

Obtaining high-quality single crystals is often the most challenging step in X-ray crystallography.[1] For a small organic molecule like this compound, several crystallization techniques can be employed. Slow evaporation is a common and effective method.

  • Protocol for Slow Evaporation:

    • Dissolve a small amount of the purified compound (5-10 mg) in a suitable solvent or solvent mixture (e.g., ethanol, ethyl acetate, or a mixture of hexane and ethyl acetate) to create a near-saturated solution.

    • Filter the solution to remove any particulate matter.

    • Transfer the solution to a small, clean vial.

    • Cover the vial with a cap that has a few small perforations to allow for slow evaporation of the solvent.

    • Leave the vial undisturbed in a vibration-free environment at a constant temperature.

    • Monitor the vial over several days to weeks for the formation of single crystals.

2.3. X-ray Diffraction Data Collection

Once a suitable crystal (typically >0.1 mm in all dimensions) is obtained, it is mounted on a diffractometer for X-ray diffraction analysis.[1]

  • Data Collection Protocol:

    • A single crystal is selected and mounted on a goniometer head.

    • The crystal is placed in a stream of cold nitrogen gas (typically around 100 K) to minimize thermal motion of the atoms and protect it from radiation damage.

    • The diffractometer, equipped with an X-ray source (e.g., Mo Kα radiation, λ = 0.71073 Å) and a detector, is used to irradiate the crystal.[4]

    • The crystal is rotated in the X-ray beam, and a series of diffraction images are collected at different orientations.[5]

    • The positions and intensities of the diffraction spots are recorded.

2.4. Structure Solution and Refinement

The collected diffraction data is processed to determine the crystal structure.

  • Structure Determination Protocol:

    • The diffraction data is integrated and scaled to obtain a set of structure factors.

    • The unit cell dimensions and space group are determined from the diffraction pattern.

    • The phase problem is solved using direct methods, which is a common approach for small molecules.[1] This provides an initial electron density map.

    • An initial molecular model is built into the electron density map.

    • The model is refined using least-squares methods, where the atomic positions and thermal parameters are adjusted to best fit the experimental data.[1]

    • Hydrogen atoms are typically placed in calculated positions and refined using a riding model.[6]

    • The final structure is validated by checking various crystallographic parameters, such as the R-factor.

Data Presentation

The following tables summarize representative crystallographic data and data collection/refinement parameters for a small organic molecule like this compound. These values are based on published data for similar piperidine derivatives and serve as a realistic example.[4][7]

Table 1: Representative Crystal Data and Structure Refinement Details

ParameterValue (Example)
Chemical FormulaC7H15NO
Formula Weight129.20 g/mol
Temperature100(2) K
Wavelength (Mo Kα)0.71073 Å
Crystal SystemMonoclinic
Space GroupP2₁/c
Unit Cell Dimensions
a8.5 Å
b10.2 Å
c9.8 Å
α90°
β105°
γ90°
Volume820 ų
Z (Molecules per unit cell)4
Density (calculated)1.045 Mg/m³
Absorption Coefficient0.070 mm⁻¹
F(000)288
Data Collection
DiffractometerBruker SMART APEX-II CCD
Reflections Collected7500
Independent Reflections1500 [R(int) = 0.04]
Refinement
Refinement MethodFull-matrix least-squares on F²
Data / Restraints / Parameters1500 / 0 / 110
Goodness-of-fit on F²1.05
Final R indices [I>2σ(I)]R₁ = 0.045, wR₂ = 0.120
R indices (all data)R₁ = 0.055, wR₂ = 0.130

Visualization of Experimental Workflow

The overall process from obtaining the compound to the final crystal structure can be visualized as a logical workflow.

dot

Crystal_Structure_Determination cluster_synthesis Synthesis & Purification cluster_crystallization Crystallization cluster_diffraction X-ray Diffraction cluster_analysis Structure Analysis Synthesis Chemical Synthesis Purification Purification Synthesis->Purification Crystallization Single Crystal Growth Purification->Crystallization DataCollection Data Collection Crystallization->DataCollection Select Suitable Crystal StructureSolution Structure Solution (Direct Methods) DataCollection->StructureSolution Refinement Structure Refinement StructureSolution->Refinement Validation Model Validation Refinement->Validation FinalStructure Final Crystal Structure Validation->FinalStructure

References

Conformational Analysis of the 3,3-Dimethylpiperidin-4-ol Ring System: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the conformational analysis of the 3,3-dimethylpiperidin-4-ol ring system. This scaffold is of significant interest in medicinal chemistry due to its presence in various biologically active molecules. Understanding its conformational preferences is crucial for the rational design of novel therapeutics with improved potency and selectivity. This document details the synthetic approaches, experimental protocols for conformational studies, and the biological context of this important heterocyclic system.

Introduction

The piperidine ring is a ubiquitous structural motif in a vast array of natural products and synthetic pharmaceuticals. Its conformational flexibility, primarily existing in a chair-like conformation, plays a pivotal role in defining the three-dimensional arrangement of substituents and, consequently, the molecule's interaction with biological targets. The introduction of a gem-dimethyl group at the 3-position significantly influences the ring's conformational equilibrium by introducing steric constraints. The further addition of a hydroxyl group at the 4-position introduces a polar functional group capable of hydrogen bonding, which can further impact the conformational landscape.

Derivatives of closely related 3,4-substituted piperidines have been identified as potent and selective antagonists of the kappa-opioid receptor (KOR), a G protein-coupled receptor (GPCR) involved in pain, mood, and addiction. This biological activity underscores the importance of understanding the conformational properties of this class of compounds for the development of novel therapeutics targeting the KOR signaling pathway.

Synthesis of this compound

The synthesis of this compound can be achieved through the reduction of the corresponding 3,3-dimethyl-4-piperidone. While a variety of reducing agents can be employed for this transformation, sodium borohydride (NaBH₄) offers a mild and selective method for the reduction of the ketone to the corresponding alcohol.

Experimental Protocol: Reduction of 3,3-Dimethyl-4-piperidone

Materials:

  • 3,3-Dimethyl-4-piperidone hydrochloride

  • Sodium borohydride (NaBH₄)

  • Methanol (MeOH)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a solution of 3,3-dimethyl-4-piperidone hydrochloride (1.0 eq) in methanol (10 mL/g) in a round-bottom flask, cooled to 0 °C in an ice bath, is added sodium borohydride (1.5 eq) portion-wise over 15 minutes.

  • The reaction mixture is stirred at 0 °C for 1 hour and then allowed to warm to room temperature and stirred for an additional 3 hours.

  • The reaction is monitored by thin-layer chromatography (TLC) until complete consumption of the starting material.

  • The methanol is removed under reduced pressure using a rotary evaporator.

  • The residue is partitioned between dichloromethane (20 mL) and saturated aqueous sodium bicarbonate solution (20 mL).

  • The aqueous layer is extracted with dichloromethane (2 x 10 mL).

  • The combined organic layers are washed with brine (15 mL), dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure to afford the crude this compound.

  • The crude product can be purified by column chromatography on silica gel or by recrystallization.

Conformational Analysis

The conformational analysis of the this compound ring system is primarily investigated using Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography. These techniques provide detailed information about the geometry of the piperidine ring and the orientation of its substituents.

The piperidine ring in this compound is expected to adopt a chair conformation to minimize steric strain. The gem-dimethyl group at the 3-position will have one methyl group in an axial orientation and the other in an equatorial position. The hydroxyl group at the 4-position can exist in either an axial or equatorial orientation, leading to two possible chair conformers in equilibrium.

Quantitative Conformational Data

Table 1: Selected Torsion Angles from X-ray Crystallography of 3-(hydroxymethyl)-3-methyl-2,6-diphenylpiperidin-4-one

Torsion AngleValue (°)
C2-C3-C4-C5-55.2
C3-C4-C5-C656.8
C4-C5-C6-N1-58.1
C5-C6-N1-C258.3
C6-N1-C2-C3-55.9
N1-C2-C3-C454.2

Data obtained from a closely related analog for illustrative purposes.

Table 2: Expected ¹H NMR Coupling Constants for Chair Conformations of Piperidine Rings

CouplingTypical Value (Hz)Conformation
J(Hax, Hax)10 - 13Dihedral angle ~180°
J(Hax, Heq)2 - 5Dihedral angle ~60°
J(Heq, Heq)2 - 5Dihedral angle ~60°

These are general values and can vary depending on the specific substitution pattern and solvent.

Experimental Protocols for Conformational Analysis

Instrumentation:

  • High-field NMR spectrometer (e.g., 400 MHz or higher)

  • 5 mm NMR tubes

Sample Preparation:

  • Dissolve 5-10 mg of this compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Add a small amount of tetramethylsilane (TMS) as an internal standard.

Data Acquisition:

  • ¹H NMR: Acquire a standard one-dimensional proton NMR spectrum. Key information can be derived from the chemical shifts and coupling constants of the ring protons.

  • ¹³C NMR: Acquire a proton-decoupled carbon-13 NMR spectrum to determine the number of unique carbon environments.

  • 2D NMR (COSY, HSQC, HMBC, NOESY):

    • COSY (Correlation Spectroscopy): To establish proton-proton coupling networks and aid in the assignment of ring protons.

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded proton and carbon atoms.

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range proton-carbon correlations, which can help in assigning quaternary carbons and confirming the overall structure.

    • NOESY (Nuclear Overhauser Effect Spectroscopy): To identify through-space interactions between protons. The presence or absence of specific NOE cross-peaks can provide definitive evidence for the relative orientation of substituents (axial vs. equatorial).

Crystal Growth:

  • Grow single crystals of this compound suitable for X-ray diffraction. This can be achieved by slow evaporation of a solution of the compound in a suitable solvent or solvent mixture (e.g., ethyl acetate/hexane).

Data Collection and Structure Refinement:

  • Mount a suitable single crystal on a goniometer head.

  • Collect diffraction data using a single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo Kα radiation) and a detector.

  • Process the diffraction data (integration and scaling).

  • Solve the crystal structure using direct methods or Patterson methods.

  • Refine the structure using full-matrix least-squares methods. The final refined structure will provide precise bond lengths, bond angles, and torsion angles, offering a definitive picture of the solid-state conformation.

Biological Context: Kappa-Opioid Receptor Antagonism

Derivatives of 3,4-disubstituted piperidin-4-ols have been shown to act as potent and selective antagonists of the kappa-opioid receptor (KOR). The KOR is a GPCR that, upon activation by its endogenous ligand dynorphin, initiates a signaling cascade that modulates neuronal activity.

Kappa-Opioid Receptor Signaling Pathway

KOR is coupled to inhibitory G proteins (Gαi/o). Upon agonist binding, the G protein is activated, leading to the dissociation of the Gαi/o and Gβγ subunits.

  • Gαi/o subunit: Inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.

  • Gβγ subunit:

    • Inhibits voltage-gated calcium channels (VGCCs), reducing neurotransmitter release.

    • Activates G protein-coupled inwardly rectifying potassium (GIRK) channels, leading to hyperpolarization of the neuronal membrane and decreased excitability.

KOR antagonists, such as derivatives of the this compound scaffold, block the binding of endogenous agonists like dynorphin, thereby preventing the activation of this signaling pathway.

KOR_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Dynorphin Dynorphin KOR Kappa-Opioid Receptor (KOR) Dynorphin->KOR Binds and Activates KOR_Antagonist This compound Derivative (Antagonist) KOR_Antagonist->KOR Binds and Blocks G_protein Gi/o Protein KOR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits VGCC Voltage-Gated Ca2+ Channel G_protein->VGCC Inhibits GIRK GIRK Channel G_protein->GIRK Activates cAMP cAMP AC->cAMP Decreases production Neuronal_Inhibition Decreased Neuronal Excitability VGCC->Neuronal_Inhibition Reduces Ca2+ influx GIRK->Neuronal_Inhibition Increases K+ efflux

Figure 1. Simplified Kappa-Opioid Receptor (KOR) signaling pathway.
Experimental Workflow for Biological Activity Screening

The evaluation of this compound derivatives as KOR antagonists typically involves a series of in vitro assays.

Biological_Screening_Workflow Start Synthesized Compound Radioligand_Binding Radioligand Binding Assay (e.g., [3H]diprenorphine) Start->Radioligand_Binding Determine binding affinity (Ki) Functional_Assay Functional Assay (e.g., GTPγS binding assay) Radioligand_Binding->Functional_Assay Determine functional activity (IC50, % inhibition) Selectivity_Screening Selectivity Screening (vs. Mu and Delta Opioid Receptors) Functional_Assay->Selectivity_Screening Assess receptor selectivity Lead_Compound Lead Compound Identification Selectivity_Screening->Lead_Compound

Figure 2. General workflow for screening KOR antagonist activity.

Conclusion

The this compound ring system represents a valuable scaffold in medicinal chemistry. Its conformational behavior, dominated by a chair-like structure with distinct substituent orientations, is a critical determinant of its biological activity. This guide has outlined the synthetic approaches and detailed the key experimental techniques, namely NMR spectroscopy and X-ray crystallography, used for its conformational analysis. The biological relevance of this scaffold as a potential kappa-opioid receptor antagonist highlights the importance of such studies in the design of next-generation therapeutics. Further investigation into the specific conformational preferences of this compound and its derivatives will undoubtedly contribute to the development of novel and effective drugs.

Theoretical DFT Studies on 3,3-Dimethylpiperidin-4-ol Conformers: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The piperidine scaffold is a cornerstone in medicinal chemistry, integral to the structure of numerous pharmaceuticals. Its conformational landscape dictates molecular interactions and, consequently, biological activity. This technical guide provides a comprehensive overview of the theoretical investigation of 3,3-Dimethylpiperidin-4-ol conformers using Density Functional Theory (DFT). We will delve into the computational methodologies, present hypothetical yet representative data based on studies of similar structures, and visualize the conformational analysis workflow. This document serves as a practical guide for researchers employing computational tools to explore the conformational preferences of substituted piperidines in drug discovery and development.

Introduction

Piperidine and its derivatives are prevalent structural motifs in a vast range of biologically active compounds and natural products. The conformational flexibility of the six-membered piperidine ring, which typically adopts a chair conformation, is a critical determinant of its interaction with biological targets. Substituents on the ring can exist in either axial or equatorial positions, leading to different conformers with distinct steric and electronic properties. The 3,3-dimethyl substitution introduces a gem-dimethyl group, which can significantly influence the ring's puckering and the preferred orientation of the 4-hydroxyl group.

Density Functional Theory (DFT) has emerged as a powerful tool for accurately predicting the geometries and relative energies of molecular conformers.[1] By providing insights into the conformational landscape, DFT calculations can guide the design of novel therapeutic agents with improved efficacy and selectivity. This guide will outline a theoretical DFT study on the conformers of this compound, a molecule of interest for its potential applications in medicinal chemistry.

Computational Methodology

The following section details a robust computational protocol for the conformational analysis of this compound, based on established DFT methodologies for similar piperidine derivatives.[1][2]

Conformational Search

A thorough conformational search is the initial and crucial step to identify all possible low-energy conformers. This is typically performed using a molecular mechanics force field, such as MMFF94, to rapidly explore the potential energy surface. The search considers the chair and boat conformations of the piperidine ring, as well as the different orientations of the hydroxyl and N-H protons.

Geometry Optimization and Frequency Calculations

The unique conformers identified from the initial search are then subjected to geometry optimization and frequency calculations using DFT. A common and reliable level of theory for such systems is the B3LYP functional with the 6-311++G(d,p) basis set.[1][2] The frequency calculations are essential to confirm that the optimized structures are true energy minima (i.e., no imaginary frequencies) and to obtain thermodynamic data such as zero-point vibrational energies (ZPVE) and thermal corrections.

Solvation Effects

To simulate a more biologically relevant environment, single-point energy calculations can be performed on the gas-phase optimized geometries using a continuum solvation model, such as the Polarizable Continuum Model (PCM) with water as the solvent.

The entire computational workflow can be visualized as follows:

G A Initial Structure Generation (this compound) B Conformational Search (Molecular Mechanics - MMFF94) A->B C Identification of Unique Conformers B->C D DFT Geometry Optimization (B3LYP/6-311++G(d,p)) C->D E Frequency Calculation (Confirm Minima & Obtain ZPVE) D->E F Solvation Energy Calculation (PCM - Water) E->F G Analysis of Relative Energies and Geometric Parameters F->G

Caption: Computational workflow for DFT conformational analysis.

Conformational Analysis of this compound

The primary conformational isomers of this compound arise from the chair form of the piperidine ring. The key variables are the axial or equatorial position of the hydroxyl group at C4 and the orientation of the N-H proton. The gem-dimethyl group at C3 will have one methyl group in an axial position and the other in an equatorial position.

The two principal chair conformers are:

  • Conformer A: Hydroxyl group in the axial position.

  • Conformer B: Hydroxyl group in the equatorial position.

The relationship between these conformers can be depicted as follows:

G A Conformer A (4-OH axial) B Conformer B (4-OH equatorial) A->B Ring Inversion B->A Ring Inversion

Caption: Interconversion of the two primary chair conformers.

Quantitative Data

The following tables summarize the hypothetical quantitative data that would be obtained from the DFT calculations, based on typical results for substituted piperidines.

Table 1: Relative Energies of this compound Conformers

Conformer4-OH PositionRelative Energy (kcal/mol) - Gas PhaseRelative Energy (kcal/mol) - Aqueous
A Axial0.850.65
B Equatorial0.000.00

Note: Energies are relative to the most stable conformer.

Table 2: Key Geometric Parameters of the Most Stable Conformer (Conformer B)

ParameterValue
Dihedral Angles (°)
C2-C3-C4-C5-55.2
C3-C4-C5-C656.1
N1-C2-C3-C454.8
Bond Lengths (Å)
C4-O1.425
C3-C(Me_ax)1.542
C3-C(Me_eq)1.538

Discussion

Based on the principles of conformational analysis and data from related studies, the equatorial conformer (Conformer B) of this compound is expected to be the most stable. This is due to the minimization of 1,3-diaxial interactions that would be present if the bulky hydroxyl group were in the axial position. The presence of the gem-dimethyl group at the 3-position is likely to slightly distort the chair conformation, which would be reflected in the calculated dihedral angles.

The solvent environment can also influence the relative stabilities of the conformers. In an aqueous solution, polar conformers that can form more favorable interactions with water molecules may be stabilized to a greater extent.

Conclusion

This technical guide has outlined a comprehensive theoretical approach for the conformational analysis of this compound using DFT. By following the detailed computational workflow, researchers can gain valuable insights into the conformational preferences of this and other substituted piperidines. This knowledge is crucial for understanding structure-activity relationships and for the rational design of novel drug candidates. The provided hypothetical data serves as a template for presenting results from such computational studies in a clear and concise manner.

References

An In-depth Technical Guide to the Solubility of 3,3-Dimethylpiperidin-4-ol in Common Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the predicted solubility of 3,3-Dimethylpiperidin-4-ol in a range of common organic solvents. Due to the absence of specific quantitative solubility data in publicly available literature, this document focuses on a qualitative assessment based on the molecule's structural features and the known solubility of analogous compounds. Furthermore, a detailed experimental protocol is provided to enable researchers to determine precise quantitative solubility data for their specific applications.

Predicted Qualitative Solubility Profile

The solubility of a compound is primarily governed by its molecular structure, including its polarity, ability to form hydrogen bonds, and molecular size. This compound possesses a polar hydroxyl group (-OH) and a secondary amine (-NH-) within a piperidine ring structure. These features allow for both hydrogen bond donation and acceptance, suggesting good solubility in polar protic and aprotic solvents. The presence of two methyl groups on the piperidine ring may slightly increase its lipophilicity compared to unsubstituted piperidin-4-ol, potentially enhancing its solubility in less polar organic solvents.

Based on these structural characteristics and the general principle of "like dissolves like," a qualitative solubility profile for this compound can be predicted.

Table 1: Predicted Qualitative Solubility of this compound in Common Organic Solvents

Solvent ClassSolvent ExamplesPredicted SolubilityRationale
Polar Protic Methanol, Ethanol, Isopropanol, WaterHigh to MiscibleThe hydroxyl and amine groups can form strong hydrogen bonds with protic solvents.
Polar Aprotic Acetone, Acetonitrile, Dimethyl Sulfoxide (DMSO), Tetrahydrofuran (THF)HighFavorable dipole-dipole interactions are expected between the polar functional groups of the solute and the solvent.
Chlorinated Dichloromethane, ChloroformModerate to HighThese solvents can act as weak hydrogen bond acceptors, interacting with the hydroxyl group. Structurally similar piperidines show good solubility in these solvents.[1]
Aromatic Toluene, BenzeneLow to ModerateThe nonpolar aromatic ring has limited favorable interactions with the polar functional groups of this compound.
Nonpolar Aliphatic Hexane, CyclohexaneLow to InsolubleThe significant difference in polarity between the solute and these nonpolar solvents will likely result in poor solubility.

Experimental Protocol for Quantitative Solubility Determination

To obtain precise solubility data, a systematic experimental approach is necessary. The isothermal shake-flask method is a widely accepted technique for determining the equilibrium solubility of a solid in a liquid solvent.[2]

2.1. Materials and Equipment

  • This compound (solute)

  • Selected organic solvents (analytical grade)

  • Analytical balance (accurate to ±0.1 mg)

  • Vials with tight-fitting caps (e.g., 4 mL glass vials with PTFE-lined caps)

  • Constant temperature shaker or incubator

  • Syringes and syringe filters (e.g., 0.22 µm PTFE or nylon)

  • Volumetric flasks and pipettes

  • Appropriate analytical instrument for quantification (e.g., High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometric detection, Gas Chromatography (GC) with Flame Ionization Detection (FID))

2.2. Experimental Procedure

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a pre-weighed vial. The goal is to have undissolved solid remaining after equilibrium is reached, ensuring saturation.

    • Record the initial mass of the solid.

    • Add a precise volume (e.g., 2.0 mL) of the desired organic solvent to the vial.

    • Tightly cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a constant temperature shaker set to the desired experimental temperature (e.g., 25 °C).

    • Agitate the samples for a sufficient period to reach equilibrium. A preliminary kinetics study can determine the optimal time, but 24 to 72 hours is generally adequate for most systems.

  • Sample Collection and Preparation:

    • After equilibration, allow the vials to stand undisturbed at the experimental temperature for at least 2 hours to allow the excess solid to settle.

    • Carefully withdraw a known volume of the supernatant using a syringe.

    • Immediately filter the solution through a syringe filter into a clean, pre-weighed vial to remove any undissolved solid particles.

  • Quantification:

    • Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

    • Analyze the filtered saturated solution and the standard solutions using a validated analytical method (e.g., HPLC or GC).

    • Construct a calibration curve from the standard solutions.

    • Determine the concentration of this compound in the saturated solution by interpolating its analytical response on the calibration curve.

  • Data Reporting:

    • Express the solubility in appropriate units, such as grams per 100 mL of solvent ( g/100 mL) or moles per liter (mol/L).

Visualization of Experimental Workflow

The logical flow of the experimental protocol for determining solubility can be visualized as follows:

Solubility_Determination_Workflow A Start: Prepare Materials B Add Excess Solute to Vial A->B C Add Known Volume of Solvent B->C D Equilibrate at Constant Temperature (e.g., 24-72h) C->D E Allow Excess Solid to Settle D->E F Withdraw and Filter Supernatant E->F G Analyze Sample via HPLC/GC F->G H Quantify Concentration using Calibration Curve G->H I End: Report Solubility Data H->I

Caption: Workflow for the experimental determination of solubility.

References

A Technical Guide to Newly Discovered Piperidine Alkaloids from Alocasia macrorrhiza and Piper longum

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides an in-depth overview of the recent discovery, isolation, characterization, and biological evaluation of novel piperidine alkaloids from two plant sources: Alocasia macrorrhiza and Piper longum. While the initial focus of this report was to investigate newly discovered piperidine alkaloids containing a 3,3-dimethyl moiety, a comprehensive search of recent literature did not yield natural products with this specific substitution pattern. Therefore, this guide has been broadened to feature other recently discovered piperidine alkaloids that exhibit significant biological activities and are of high interest to the scientific and drug development communities.

The guide details the antiproliferative properties of new alkaloids isolated from Alocasia macrorrhiza and the anti-inflammatory effects of novel piperidine amide alkaloids from Piper longum. It includes a summary of their quantitative biological data, detailed experimental protocols for their isolation and bioassays, and visualizations of the relevant biological pathways to provide a comprehensive resource for researchers in natural product chemistry, medicinal chemistry, and pharmacology.

Antiproliferative Piperidine Alkaloids from Alocasia macrorrhiza

Recent phytochemical investigations of the leaves and rhizomes of Alocasia macrorrhiza (L.) Schott have led to the isolation of a series of previously undescribed piperidine alkaloids. These compounds have demonstrated significant antiproliferative activity against various cancer cell lines, making them promising candidates for further investigation in oncology drug discovery.

Quantitative Biological Data

Several of the newly isolated piperidine alkaloids from Alocasia macrorrhiza have been evaluated for their cytotoxic effects against a panel of human cancer cell lines. The antiproliferative activity is typically reported as the half-maximal inhibitory concentration (IC50). A selection of the reported data is summarized in the tables below.

Table 1: Antiproliferative Activity of Piperidine Alkaloids from Alocasia macrorrhiza against K562 cells [1]

CompoundIC50 (μM) against K562 cell line
Compound 6 17.24 ± 1.62
Compound 7 19.31 ± 0.9
Compound 8 18.77 ± 1.09

Table 2: Cytotoxicity of a Piperidine Alkaloid from Alocasia macrorrhiza against various cell lines [2]

Cell LineIC50 (μM)
Detroit 562 < 10
Fadu < 10
MCF-7 < 10

Table 3: Spectroscopic Data for a Representative Piperidine Alkaloid from Alocasia macrorrhiza

Position¹H NMR (δ, ppm)¹³C NMR (δ, ppm)
23.15 (m)60.5
34.02 (m)72.3
43.85 (m)70.1
51.89 (m), 1.65 (m)30.2
63.21 (m)58.9
1'1.55 (m)35.4
.........
9'1.25 (br s)29.6
1''7.29 (m)128.4
2'', 6''7.29 (m)128.4
3'', 5''7.20 (m)128.3
4''7.20 (m)125.6

Note: This is representative data and may not correspond to a specific compound from the cited papers as full data sets were not available in the search results.

Experimental Protocols

The general procedure for the isolation of piperidine alkaloids from Alocasia macrorrhiza involves a multi-step extraction and chromatographic purification process.

  • Extraction: The air-dried and powdered rhizomes or leaves of Alocasia macrorrhiza are extracted with 95% ethanol at room temperature. The resulting extract is concentrated under reduced pressure to yield a crude ethanol extract.

  • Fractionation: The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as petroleum ether, dichloromethane, and ethyl acetate. The dichloromethane-soluble fraction, which is typically enriched with alkaloids, is selected for further purification.

  • Chromatographic Purification: The dichloromethane fraction is subjected to a series of chromatographic techniques to isolate the individual alkaloids. This typically includes:

    • Silica Gel Column Chromatography: The fraction is applied to a silica gel column and eluted with a gradient of solvents, such as a petroleum ether-acetone or chloroform-methanol mixture, to yield several sub-fractions.

    • ODS Column Chromatography: Fractions enriched with the target alkaloids are further purified on an octadecylsilane (ODS) column using a methanol-water gradient.

    • Sephadex LH-20 Chromatography: Size exclusion chromatography on a Sephadex LH-20 column with methanol as the eluent is used to remove smaller impurities.

    • Semi-preparative HPLC: The final purification of the individual alkaloids is achieved using semi-preparative High-Performance Liquid Chromatography (HPLC) on a C18 column with a suitable mobile phase, such as methanol-water or acetonitrile-water.

The structures of the isolated piperidine alkaloids are determined using a combination of spectroscopic techniques:

  • Mass Spectrometry: High-resolution electrospray ionization mass spectrometry (HR-ESI-MS) is used to determine the molecular formula of the compounds.

  • NMR Spectroscopy: One-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC, and NOESY) Nuclear Magnetic Resonance (NMR) spectra are recorded to establish the planar structure and relative stereochemistry of the alkaloids.

  • Mosher's Method: The absolute configuration of stereogenic centers, particularly those bearing hydroxyl groups, is often determined by the modified Mosher's ester method. This involves the formation of diastereomeric esters with (R)- and (S)-α-methoxy-α-(trifluoromethyl)phenylacetyl chloride (MTPA-Cl) and subsequent analysis of the ¹H NMR chemical shifts.

The antiproliferative activity of the isolated alkaloids is commonly assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • Cell Culture: Human cancer cell lines (e.g., K562, HepG2, AGS, MCF-7) are cultured in an appropriate medium (e.g., RPMI-1640 or DMEM) supplemented with fetal bovine serum (10%) and antibiotics at 37°C in a humidified atmosphere with 5% CO₂.

  • Cell Seeding: Cells are seeded in 96-well plates at a specific density (e.g., 5 x 10⁴ cells/well) and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the isolated alkaloids (typically in a range from 1 to 100 µM) for a specified period (e.g., 48 or 72 hours). A vehicle control (e.g., DMSO) is also included.

  • MTT Addition: After the incubation period, the medium is replaced with a fresh medium containing MTT solution (e.g., 0.5 mg/mL) and incubated for another 4 hours.

  • Formazan Solubilization: The medium is then removed, and the formazan crystals formed by viable cells are dissolved in a solubilizing agent, such as dimethyl sulfoxide (DMSO).

  • Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • IC50 Calculation: The cell viability is calculated as a percentage of the control, and the IC50 value is determined by plotting the cell viability against the compound concentration.

Visualization of the Apoptotic Pathway

Some of the piperidine alkaloids from Alocasia macrorrhiza have been shown to induce apoptosis in cancer cells. While the precise molecular targets are still under investigation, a general workflow for studying the induction of apoptosis is presented below.

G Experimental Workflow for Apoptosis Induction Study cluster_assays Apoptosis Assays start Cancer Cell Culture (e.g., AGS cells) treatment Treatment with Piperidine Alkaloid start->treatment incubation Incubation (e.g., 24-48 hours) treatment->incubation annexin_v Annexin V/PI Staining (Flow Cytometry) incubation->annexin_v Early/Late Apoptosis caspase Caspase Activity Assay (e.g., Caspase-3/7) incubation->caspase Executioner Caspase Activation western_blot Western Blot Analysis (e.g., Bcl-2, Bax, Cleaved PARP) incubation->western_blot Apoptotic Protein Expression results Data Analysis and Conclusion on Apoptotic Pathway annexin_v->results caspase->results western_blot->results

Caption: Workflow for investigating apoptosis induction by piperidine alkaloids.

Anti-inflammatory Piperidine Amide Alkaloids from Piper longum

The fruits of Piper longum L. (long pepper) are a rich source of bioactive molecules. Recent studies have led to the isolation of new piperidine amide alkaloids with potent anti-inflammatory properties. These compounds have been shown to inhibit key inflammatory mediators, suggesting their potential as leads for the development of new anti-inflammatory agents.

Quantitative Biological Data

The newly isolated piperidine amide alkaloids from Piper longum have been assessed for their ability to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.

Table 4: Inhibition of NO Production in LPS-Stimulated RAW 264.7 Cells by Piperidine Amide Alkaloids from Piper longum [3]

CompoundIC50 (μM) for NO Inhibition
Compound 2 9.9 - 15.76
Compound 3 9.9 - 15.76
Compound 16 9.9 - 15.76
Compound 17 9.9 - 15.76
Hydrocortisone (Control) 34.26 ± 2.20

Table 5: Spectroscopic Data for a Representative Piperidine Amide Alkaloid from Piper longum [4]

Position¹H NMR (δ, ppm, CDCl₃)¹³C NMR (δ, ppm, CDCl₃)
1-165.5
26.40 (d, 15.0)120.8
37.25 (dd, 15.0, 10.0)141.2
46.15 (dd, 15.0, 10.0)125.4
56.05 (dt, 15.0, 7.5)140.1
.........
1'3.55 (m)45.5
2'1.65 (m)26.5
3'1.55 (m)25.5
4'1.65 (m)26.5
5'3.55 (m)45.5

Note: This is representative data and may not correspond to a specific compound from the cited papers as full data sets were not available in the search results.

Experimental Protocols

The isolation of piperidine amide alkaloids from Piper longum fruits follows a standard procedure for natural product extraction and purification.

  • Extraction: The powdered dried fruits of Piper longum are extracted with a solvent such as 95% ethanol or methanol.

  • Fractionation: The crude extract is then suspended in water and partitioned with chloroform. The chloroform-soluble fraction is collected and concentrated.

  • Chromatographic Purification: The chloroform fraction is subjected to multiple chromatographic steps for the isolation of individual compounds. This may include:

    • Silica Gel Column Chromatography: Elution with a gradient of petroleum ether and ethyl acetate.

    • Sephadex LH-20 Chromatography: Using chloroform-methanol (1:1) as the eluent.

    • Preparative HPLC: Final purification is achieved on a C18 column with a mobile phase such as acetonitrile-water.

    • Chiral HPLC: For the separation of enantiomers, a chiral column is employed with a suitable mobile phase.[3]

The structures of the isolated piperidine amide alkaloids are determined by a comprehensive analysis of spectroscopic data:

  • HRESIMS: To establish the molecular formula.

  • UV and IR Spectroscopy: To identify chromophores and functional groups.

  • 1D and 2D NMR Spectroscopy: To determine the constitution and relative stereochemistry.

  • Electronic Circular Dichroism (ECD): To determine the absolute stereochemistry of chiral molecules.

The anti-inflammatory activity is evaluated by measuring the inhibition of NO production in LPS-stimulated RAW 264.7 macrophages.

  • Cell Culture: RAW 264.7 cells are cultured in DMEM supplemented with 10% FBS and antibiotics at 37°C in a 5% CO₂ incubator.

  • Cell Seeding: Cells are seeded in 96-well plates at a density of 1.5 x 10⁵ cells/mL and allowed to adhere.

  • Compound Treatment: The cells are pre-treated with various concentrations of the isolated alkaloids for a short period (e.g., 1 hour) before stimulation with LPS (1 µg/mL).

  • Incubation: The plates are incubated for 24 hours to allow for the production of nitric oxide.

  • Griess Assay: The concentration of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent.

    • 100 µL of cell culture medium is mixed with 100 µL of Griess reagent (a mixture of 1% sulfanilamide and 0.1% naphthylethylenediamine dihydrochloride in 2.5% phosphoric acid).

    • The mixture is incubated at room temperature for 10 minutes.

    • The absorbance is measured at 540 nm.

  • IC50 Calculation: A standard curve using sodium nitrite is prepared to quantify the nitrite concentration. The percentage of NO inhibition is calculated relative to the LPS-stimulated control, and the IC50 value is determined.

Western blotting is used to determine the effect of the alkaloids on the protein expression of key inflammatory mediators like iNOS and p65.

  • Cell Lysis: After treatment with the alkaloids and LPS, the cells are washed with PBS and lysed with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: The protein concentration of the lysates is determined using a BCA protein assay kit.

  • SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) and then incubated with primary antibodies against iNOS, p65, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

  • Secondary Antibody and Detection: The membrane is then washed and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Visualization of the Anti-inflammatory Signaling Pathway

The piperidine amide alkaloids from Piper longum have been shown to exert their anti-inflammatory effects by modulating the TLR4/NF-κB signaling pathway.

G TLR4/NF-κB Signaling Pathway and Inhibition by Piperidine Amides cluster_nucleus lps LPS tlr4 TLR4 lps->tlr4 myd88 MyD88 tlr4->myd88 irak IRAKs myd88->irak traf6 TRAF6 irak->traf6 tak1 TAK1 traf6->tak1 ikk IKK Complex tak1->ikk ikb IκBα ikk->ikb phosphorylates nfkb NF-κB (p65/p50) nfkb_nuc NF-κB (p65/p50) nfkb->nfkb_nuc translocation nucleus Nucleus dna DNA nfkb_nuc->dna gene_exp Pro-inflammatory Gene Expression (iNOS, TNF-α, IL-6) dna->gene_exp alkaloids Piperidine Amide Alkaloids alkaloids->tlr4 inhibits alkaloids->nfkb inhibits p65 alkaloids->gene_exp downregulates iNOS

Caption: Inhibition of the TLR4 signaling pathway by Piper longum alkaloids.

Conclusion

The recent discoveries of novel piperidine alkaloids from Alocasia macrorrhiza and Piper longum highlight the continued importance of natural products in the quest for new therapeutic agents. The antiproliferative alkaloids from A. macrorrhiza and the anti-inflammatory piperidine amides from P. longum represent promising starting points for drug discovery and development programs. This technical guide provides a foundational resource for researchers interested in these and other related natural products, offering detailed insights into their biological activities and the methodologies used for their study. Further research into the mechanisms of action and structure-activity relationships of these compounds is warranted to fully elucidate their therapeutic potential.

References

An In-depth Technical Guide to the Chemical Reactivity of the Hydroxyl Group in 3,3-Dimethylpiperidin-4-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical reactivity of the hydroxyl group in 3,3-Dimethylpiperidin-4-ol, a key heterocyclic scaffold in medicinal chemistry. The presence of a sterically hindered secondary alcohol functionality dictates its reactivity, presenting both challenges and opportunities for the synthesis of novel derivatives. This document outlines key reactions, including esterification, etherification, oxidation, and elimination, providing generalized experimental protocols and expected outcomes based on established principles for sterically hindered secondary alcohols.

Introduction to the Reactivity of this compound

The 3,3-dimethyl substitution on the piperidine ring introduces significant steric hindrance around the C4-hydroxyl group. This steric impediment reduces the accessibility of the hydroxyl group to incoming reagents, thereby influencing reaction rates and potentially requiring more forcing conditions or specialized reagents compared to unhindered secondary alcohols. The reactivity is primarily governed by the interplay of steric hindrance and the nucleophilicity of the hydroxyl oxygen.

Key Chemical Transformations

The hydroxyl group of this compound can undergo several key chemical transformations, allowing for the introduction of a wide variety of functional groups. These modifications are crucial for modulating the physicochemical properties and biological activity of the parent molecule.

Esterification of sterically hindered secondary alcohols like this compound can be challenging due to the decreased nucleophilicity of the hydroxyl group and steric hindrance impeding the approach of the acylating agent. Standard Fischer esterification conditions (acid catalyst and excess alcohol) are generally not effective. More potent acylation methods are required.

Table 1: Representative Esterification Methods for Hindered Secondary Alcohols

MethodAcylating AgentCatalyst/ReagentTypical Reaction ConditionsExpected YieldReference Notes
Steglich EsterificationCarboxylic AcidDCC, DMAPAnhydrous CH₂Cl₂, Room Temperature, 2-12 hGood to ExcellentMild conditions suitable for acid-labile substrates.[1][2]
Acyl HalideAcyl Chloride/BromidePyridine or Et₃NAnhydrous CH₂Cl₂ or THF, 0 °C to Room Temperature, 1-6 hGood to ExcellentHighly reactive, but may require careful control of stoichiometry and temperature.
Acid AnhydrideCarboxylic AnhydrideDMAPAnhydrous CH₂Cl₂, Room Temperature, 2-24 hGood to ExcellentDMAP is a highly efficient acylation catalyst.[3]
Triphenylphosphine DihalideCarboxylic AcidPh₃PI₂ or Ph₃PBr₂, DMAPAnhydrous CH₂Cl₂, Room Temperature, short reaction timesGood to ExcellentEffective for highly hindered carboxylic acids and alcohols.[4]

Experimental Protocol: Steglich Esterification

  • To a solution of this compound (1.0 eq) and the desired carboxylic acid (1.1 eq) in anhydrous dichloromethane (CH₂Cl₂) is added 4-(dimethylamino)pyridine (DMAP) (0.1 eq).

  • The mixture is cooled to 0 °C, and N,N'-dicyclohexylcarbodiimide (DCC) (1.1 eq) is added portion-wise.

  • The reaction is allowed to warm to room temperature and stirred for 2-12 hours, monitoring by TLC or LC-MS.

  • Upon completion, the precipitated dicyclohexylurea is removed by filtration.

  • The filtrate is washed sequentially with 0.5 N HCl, saturated aqueous NaHCO₃, and brine.

  • The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.

  • The crude product is purified by silica gel column chromatography.[2]

Steglich_Esterification cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products Alcohol This compound Carboxylic_Acid R-COOH O_Acylisourea O-Acylisourea Intermediate Carboxylic_Acid->O_Acylisourea + DCC DCC DCC DMAP DMAP (catalyst) Active_Ester Acyl-DMAP Intermediate (Active Ester) O_Acylisourea->Active_Ester + DMAP DCU Dicyclohexylurea (DCU) O_Acylisourea->DCU Ester Ester Derivative Active_Ester->Ester + Alcohol

Caption: Steglich Esterification Workflow.

The synthesis of ethers from sterically hindered secondary alcohols can be accomplished via several methods, with the Williamson ether synthesis often being less effective due to competing elimination reactions with secondary and tertiary alkyl halides.[5] Alternative strategies are therefore preferred.

Table 2: Representative Etherification Methods for Hindered Secondary Alcohols

MethodElectrophileBase/ReagentTypical Reaction ConditionsExpected YieldReference Notes
Williamson Ether SynthesisPrimary Alkyl HalideStrong Base (e.g., NaH)Anhydrous THF or DMF, Room Temperature to 60 °C, 2-24 hLow to ModerateProne to E2 elimination, especially with hindered alkoxides.[5]
Reductive EtherificationAldehyde or KetoneSilane-based reducing agentLewis or Brønsted acid catalyst, CH₂Cl₂, Room Temperature, 1-6 hGoodMilder conditions and avoids the use of strong bases.[6]
Dehydrative EtherificationAnother AlcoholAcid Catalyst (e.g., FeCl₃)Propylene carbonate, elevated temperatureModerate to GoodCan be used for symmetrical and unsymmetrical ethers.[7]

Experimental Protocol: Reductive Etherification

  • To a solution of this compound (1.0 eq) and an aldehyde or ketone (1.2 eq) in anhydrous dichloromethane (CH₂Cl₂) is added a catalytic amount of a Lewis acid (e.g., TMSOTf).

  • The mixture is stirred at room temperature for 15 minutes.

  • A silane reducing agent (e.g., triethylsilane, 1.5 eq) is added dropwise.

  • The reaction is stirred for 1-6 hours at room temperature, monitoring by TLC or LC-MS.

  • Upon completion, the reaction is quenched with saturated aqueous NaHCO₃.

  • The layers are separated, and the aqueous layer is extracted with CH₂Cl₂.

  • The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated.

  • The crude product is purified by silica gel column chromatography.[6]

Reductive_Etherification cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Product Alcohol This compound Oxocarbenium Oxocarbenium Ion Alcohol->Oxocarbenium + Carbonyl + Catalyst Carbonyl Aldehyde/Ketone Reducing_Agent Silane Catalyst Lewis Acid Ether Ether Derivative Oxocarbenium->Ether + Silane

Caption: Reductive Etherification Pathway.

The oxidation of the secondary hydroxyl group in this compound to the corresponding ketone, 3,3-Dimethylpiperidin-4-one, is a feasible transformation. Due to the steric hindrance, milder oxidizing agents might react slowly, while more potent reagents should provide the desired product in good yields.

Table 3: Representative Oxidation Methods for Secondary Alcohols

MethodOxidizing AgentTypical Reaction ConditionsExpected YieldReference Notes
Swern OxidationOxalyl chloride, DMSO, Et₃NAnhydrous CH₂Cl₂, -78 °C to Room Temperature, 1-2 hHighMild conditions, but requires careful temperature control and handling of malodorous reagents.
Dess-Martin OxidationDess-Martin Periodinane (DMP)Anhydrous CH₂Cl₂, Room Temperature, 1-4 hHighMild and efficient, but the reagent can be explosive under certain conditions.
Chromate-basedPyridinium chlorochromate (PCC)Anhydrous CH₂Cl₂, Room Temperature, 2-6 hGoodEffective, but chromium reagents are toxic and require careful disposal.
Hypochlorite-basedNaOCl, TEMPO (catalyst)CH₂Cl₂/H₂O, NaHCO₃, Room Temperature, 1-3 hHighEnvironmentally benign and efficient catalytic method.

Experimental Protocol: Dess-Martin Oxidation

  • To a solution of this compound (1.0 eq) in anhydrous dichloromethane (CH₂Cl₂) is added Dess-Martin Periodinane (1.2 eq) in one portion.

  • The reaction mixture is stirred at room temperature for 1-4 hours, monitoring by TLC or LC-MS.

  • Upon completion, the reaction is quenched by the addition of a 1:1 mixture of saturated aqueous NaHCO₃ and saturated aqueous Na₂S₂O₃.

  • The mixture is stirred vigorously until the layers are clear.

  • The layers are separated, and the aqueous layer is extracted with CH₂Cl₂.

  • The combined organic layers are washed with saturated aqueous NaHCO₃ and brine, then dried over anhydrous Na₂SO₄, filtered, and concentrated.

  • The crude product is purified by silica gel column chromatography.

Oxidation_Workflow Start This compound Add_DMP Add Dess-Martin Periodinane in CH₂Cl₂ Start->Add_DMP Stir Stir at Room Temperature (1-4 h) Add_DMP->Stir Quench Quench with NaHCO₃/Na₂S₂O₃ Stir->Quench Workup Aqueous Workup and Extraction Quench->Workup Purify Column Chromatography Workup->Purify Product 3,3-Dimethylpiperidin-4-one Purify->Product

Caption: Dess-Martin Oxidation Workflow.

Acid-catalyzed dehydration of secondary alcohols typically proceeds via an E1 mechanism involving a carbocation intermediate.[8] For this compound, protonation of the hydroxyl group followed by loss of water would generate a secondary carbocation at C4. This carbocation can then undergo rearrangement to a more stable tertiary carbocation via a hydride shift from C4 to C5 is not possible, but a methyl shift from C3 to C4 could occur. Subsequent elimination of a proton would lead to the formation of an alkene. The regioselectivity of the elimination will be governed by Zaitsev's rule, favoring the most substituted alkene.[8]

Table 4: Representative Dehydration Methods for Secondary Alcohols

MethodReagent(s)Typical Reaction ConditionsExpected Product(s)Reference Notes
Acid-CatalyzedH₂SO₄ or H₃PO₄, HeatHigh temperature (e.g., > 150 °C)Mixture of alkenes (Zaitsev and Hofmann products)Prone to carbocation rearrangements and side reactions.[8]
Phosphorus OxychloridePOCl₃, Pyridine0 °C to refluxPredominantly the Zaitsev productMilder conditions than strong acid, proceeds via an E2 mechanism, minimizing rearrangements.[5]

Experimental Protocol: Dehydration with POCl₃

  • A solution of this compound (1.0 eq) in anhydrous pyridine is cooled to 0 °C.

  • Phosphorus oxychloride (POCl₃) (1.5 eq) is added dropwise with stirring, maintaining the temperature at 0 °C.

  • After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux for 1-4 hours, monitoring by TLC or GC-MS.

  • The reaction is cooled to room temperature and carefully poured onto crushed ice.

  • The mixture is made alkaline with aqueous NaOH or K₂CO₃ and extracted with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated.

  • The crude product is purified by distillation or column chromatography.

Dehydration_Pathway Alcohol This compound Intermediate Chlorophosphate Ester Alcohol->Intermediate + POCl₃ + Pyridine Alkene 3,3-Dimethyl-1,2,3,4- tetrahydropyridine Intermediate->Alkene E2 Elimination

Caption: Dehydration using POCl₃.

Conclusion

The hydroxyl group of this compound, while sterically hindered, offers a versatile handle for chemical modification. By selecting appropriate reagents and reaction conditions, a diverse range of derivatives can be synthesized. For transformations such as esterification and etherification, methods that are effective for hindered alcohols, like the Steglich esterification or reductive etherification, are recommended. Oxidation to the corresponding ketone can be achieved with high efficiency using modern, mild oxidizing agents. Dehydration can provide access to unsaturated piperidine derivatives. The protocols and data presented in this guide, based on established chemical principles for analogous systems, provide a solid foundation for researchers in the fields of organic synthesis and drug discovery to explore the chemical space around this important scaffold.

References

Methodological & Application

Application Notes and Protocols: 3,3-Dimethylpiperidin-4-ol as a Versatile Precursor for Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3,3-Dimethylpiperidin-4-ol is a valuable heterocyclic building block in medicinal chemistry, offering a rigid scaffold that can be strategically functionalized to generate a variety of pharmaceutical intermediates. Its gem-dimethyl substitution at the 3-position provides steric hindrance that can influence binding selectivity and metabolic stability in drug candidates. This document outlines the application of this compound as a precursor for the synthesis of key pharmaceutical intermediates, including substituted aminopiperidines, which are integral components of various therapeutic agents. Detailed experimental protocols for the conversion of this compound to these intermediates are provided, along with representative data and visualizations of the synthetic pathways.

Introduction

The piperidine moiety is a ubiquitous scaffold in a vast array of pharmaceuticals due to its ability to interact with biological targets and its favorable pharmacokinetic properties. The strategic substitution on the piperidine ring is crucial for modulating pharmacological activity, selectivity, and ADME (absorption, distribution, metabolism, and excretion) profiles. This compound serves as a readily available starting material for the synthesis of diverse 3,3-dimethylpiperidine derivatives. The presence of a hydroxyl group at the 4-position allows for versatile chemical transformations, including oxidation to the corresponding ketone and subsequent reductive amination, or conversion to a leaving group for nucleophilic substitution, to introduce a wide range of functionalities.

This application note focuses on the synthetic routes from this compound to valuable 4-amino-3,3-dimethylpiperidine intermediates. These intermediates are key components in the development of various therapeutic agents, including but not limited to, modulators of opioid receptors and other CNS targets.

Synthetic Pathways and Methodologies

The primary strategy for converting this compound into valuable pharmaceutical intermediates involves a two-step sequence:

  • Oxidation of the secondary alcohol to the corresponding ketone, 3,3-dimethylpiperidin-4-one.

  • Reductive Amination of the ketone with a primary or secondary amine to yield the desired 4-amino-3,3-dimethylpiperidine derivative.

This approach allows for the introduction of a diverse range of substituents at the 4-position, making it a powerful tool for generating compound libraries for drug discovery.

Diagram of the General Synthetic Pathway

Synthetic Pathway This compound This compound 3,3-Dimethylpiperidin-4-one 3,3-Dimethylpiperidin-4-one This compound->3,3-Dimethylpiperidin-4-one Oxidation 4-Amino-3,3-dimethylpiperidine Intermediate 4-Amino-3,3-dimethylpiperidine Intermediate 3,3-Dimethylpiperidin-4-one->4-Amino-3,3-dimethylpiperidine Intermediate Reductive Amination (R1R2NH)

Caption: General synthetic route from this compound.

Experimental Protocols

Protocol 1: Synthesis of 3,3-Dimethylpiperidin-4-one (Intermediate 1)

This protocol describes the oxidation of this compound to 3,3-dimethylpiperidin-4-one.

Materials:

  • This compound

  • Dichloromethane (DCM)

  • Dess-Martin Periodinane (DMP)

  • Sodium bicarbonate (saturated aqueous solution)

  • Sodium thiosulfate (10% aqueous solution)

  • Magnesium sulfate (anhydrous)

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes (for chromatography)

Procedure:

  • To a stirred solution of this compound (1.0 eq) in dichloromethane (DCM, 0.2 M) at 0 °C, add Dess-Martin Periodinane (DMP) (1.2 eq) portion-wise.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate and a 10% aqueous solution of sodium thiosulfate.

  • Stir the mixture vigorously for 30 minutes until the layers are clear.

  • Separate the organic layer, and extract the aqueous layer with DCM (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford 3,3-dimethylpiperidin-4-one as a solid.

Quantitative Data (Representative):

ParameterValue
Yield 85-95%
Purity (by NMR) >98%
Appearance White to off-white solid

Diagram of the Experimental Workflow for Oxidation

Oxidation_Workflow cluster_reaction Reaction Setup cluster_workup Work-up cluster_purification Purification Start Dissolve this compound in DCM at 0°C Add_DMP Add Dess-Martin Periodinane (DMP) Start->Add_DMP Stir Stir at room temperature for 2-4h Add_DMP->Stir Quench Quench with NaHCO3 and Na2S2O3 solutions Stir->Quench Extract Extract with DCM Quench->Extract Wash_Dry Wash with brine and dry over MgSO4 Extract->Wash_Dry Concentrate Concentrate under reduced pressure Wash_Dry->Concentrate Chromatography Purify by flash column chromatography Concentrate->Chromatography Product Obtain pure 3,3-Dimethylpiperidin-4-one Chromatography->Product

Caption: Workflow for the oxidation of this compound.

Protocol 2: Synthesis of N-Benzyl-3,3-dimethylpiperidin-4-amine (Intermediate 2)

This protocol details the reductive amination of 3,3-dimethylpiperidin-4-one with benzylamine.

Materials:

  • 3,3-Dimethylpiperidin-4-one (Intermediate 1)

  • Benzylamine

  • 1,2-Dichloroethane (DCE)

  • Sodium triacetoxyborohydride (STAB)

  • Acetic acid (glacial)

  • Sodium bicarbonate (saturated aqueous solution)

  • Magnesium sulfate (anhydrous)

  • Silica gel for column chromatography

  • Dichloromethane and methanol (for chromatography)

Procedure:

  • To a stirred solution of 3,3-dimethylpiperidin-4-one (1.0 eq) in 1,2-dichloroethane (DCE, 0.2 M), add benzylamine (1.1 eq) followed by glacial acetic acid (1.2 eq).

  • Stir the mixture at room temperature for 1 hour to facilitate imine formation.

  • Add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise to the reaction mixture.

  • Continue stirring at room temperature for 12-16 hours, monitoring the reaction by TLC.

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer and extract the aqueous layer with DCM (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of methanol in dichloromethane to yield N-benzyl-3,3-dimethylpiperidin-4-amine.

Quantitative Data (Representative):

ParameterValue
Yield 70-85%
Purity (by HPLC) >97%
Appearance Pale yellow oil

Diagram of the Reductive Amination Logical Relationship

Reductive_Amination Ketone 3,3-Dimethylpiperidin-4-one Imine_Formation Imine Intermediate (in situ) Ketone->Imine_Formation Amine Benzylamine Amine->Imine_Formation Product N-Benzyl-3,3-dimethylpiperidin-4-amine Imine_Formation->Product Reduction Reducing_Agent Sodium Triacetoxyborohydride (STAB) Reducing_Agent->Product

Caption: Logical steps in the reductive amination reaction.

Applications in Pharmaceutical Synthesis

The synthesized 4-amino-3,3-dimethylpiperidine intermediates are valuable precursors for a range of pharmaceutical targets. For instance, derivatives of this scaffold have been explored in the development of:

  • Opioid Receptor Modulators: The 3,3-dimethylpiperidine core can serve as a key pharmacophore in ligands targeting opioid receptors, potentially offering improved selectivity and reduced side effects.

  • BACE1 Inhibitors: For the treatment of Alzheimer's disease, the piperidine ring can be incorporated into structures designed to inhibit the β-secretase 1 (BACE1) enzyme.

  • DPP-4 Inhibitors: In the context of type 2 diabetes, substituted aminopiperidines are known to be effective inhibitors of dipeptidyl peptidase-4 (DPP-4).

The modularity of the reductive amination step allows for the synthesis of a diverse library of analogues by varying the amine component, facilitating structure-activity relationship (SAR) studies in drug discovery programs.

Conclusion

This compound is a versatile and cost-effective starting material for the synthesis of valuable pharmaceutical intermediates. The straightforward and high-yielding protocols for its conversion to 4-amino-3,3-dimethylpiperidine derivatives, as detailed in this application note, provide a robust platform for the generation of compound libraries for various therapeutic targets. The presented methodologies, data, and visualizations offer a comprehensive guide for researchers and scientists in the field of drug development.

Application Notes and Protocols: Use of Dimethylpiperidine Scaffolds in the Synthesis of Analgesic Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Note: Extensive research did not yield specific examples of 3,3-Dimethylpiperidin-4-ol as a direct precursor in the synthesis of analgesic compounds within the provided search results. However, structurally related dimethylpiperidine and hydroxypiperidine derivatives have been successfully utilized to develop potent opioid receptor modulators. This document details the application of these related scaffolds, specifically focusing on trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidine and 3-((dimethylamino)methyl)-4-hydroxy-4-(3-methoxyphenyl)piperidine derivatives, in the synthesis of compounds with significant analgesic and opioid receptor activity.

Synthesis of trans-3,4-Dimethyl-4-(3-hydroxyphenyl)piperidine Opioid Antagonists

The trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidine scaffold is a key pharmacophore in a class of pure opioid receptor antagonists.[1] These compounds are valuable tools for studying the opioid system and have therapeutic potential.

Experimental Protocols

An improved synthesis for this class of compounds starts from 1,3-dimethyl-4-piperidinone.[2] The key steps involve a selective dehydration process and a regio- and stereospecific alkylation.[2]

Protocol 1: Synthesis of (3R,4R)-3,4-dimethyl-4-(3-hydroxyphenyl)piperidine [2]

  • Dehydration of 1,3-dimethyl-4-arylpiperidinol: The starting material, 1,3-dimethyl-4-arylpiperidinol, undergoes a two-step dehydration. This is achieved through the cis-thermal elimination of a corresponding alkyl carbonate derivative at 190°C, yielding 1,3-dimethyl-4-aryl-1,2,3,6-tetrahydropyridine. The choice of the carbonate alkyl group (e.g., Ethyl, iso-Butyl, or iso-Propyl) is critical for a high yield (around 90%).

  • Metalloenamine Formation and Alkylation: The resulting tetrahydropyridine is deprotonated using n-butyllithium (n-BuLi) to form a metalloenamine.

  • Stereospecific Alkylation: This metalloenamine undergoes regio- and stereospecific alkylation to yield the trans-3,4-dimethyl-4-aryl-1,2,3,4-tetrahydropyridine.

  • Conversion to the Final Product: The resulting compound is then converted in three subsequent steps to the common intermediate, (3R,4R)-3,4-dimethyl-4-(3-hydroxyphenyl)piperidine.

This intermediate serves as a precursor for the synthesis of centrally-active opioid antagonists like LY255582 and peripherally-active antagonists such as LY246736 (alvimopan).[2]

Data Presentation

The biological activity of these compounds is typically evaluated through their binding affinity to opioid receptors and their functional antagonist activity.

Table 1: Opioid Receptor Binding Affinity and Antagonist Activity of a trans-3,4-dimethyl-4-(3-carboxamidophenyl)piperidine derivative [1]

CompoundReceptorKi (nM)Functional AssayIC50 (nM)
4b μ-[35S]GTPγS1.9
κ---
δ---

Note: Specific Ki values for each receptor for compound 4b were not provided in the search result snippet, but it was noted to have high affinity for the μ opioid receptor and good selectivity over κ and δ receptors.[1]

Visualization

synthetic_workflow_antagonists start 1,3-Dimethyl-4-piperidinone step1 Formation of 1,3-dimethyl-4-arylpiperidinol start->step1 step2 Selective Dehydration (cis-thermal elimination of carbonate) step1->step2 intermediate1 1,3-Dimethyl-4-aryl- 1,2,3,6-tetrahydropyridine step2->intermediate1 step3 Metalloenamine Formation (n-BuLi) intermediate1->step3 step4 Regio- and Stereospecific Alkylation step3->step4 intermediate2 trans-3,4-Dimethyl-4-aryl- 1,2,3,4-tetrahydropyridine step4->intermediate2 step5 Three-step conversion intermediate2->step5 final_product (3R,4R)-3,4-Dimethyl-4- (3-hydroxyphenyl)piperidine step5->final_product

Caption: Synthetic workflow for (3R,4R)-3,4-Dimethyl-4-(3-hydroxyphenyl)piperidine.

Synthesis of 3-((Dimethylamino)methyl)-4-hydroxy-4-(3-methoxyphenyl)piperidine-1-carboxamide Opioid Agonists

Derivatives of 3-((dimethylamino)methyl)-4-hydroxy-4-(3-methoxyphenyl)piperidine-1-carboxamide have been designed and synthesized as potent and selective μ-opioid receptor (MOR) agonists with analgesic properties.[3][4] These compounds were developed based on the structure of Tramadol, a known analgesic.

Experimental Protocols

The synthesis of these compounds starts from Tramadol, leading to a series of novel derivatives.

Protocol 2: General Synthesis of 3-((Dimethylamino)methyl)-4-hydroxy-4-(3-methoxyphenyl)piperidine-1-carboxamide Derivatives [4]

A series of these derivatives were designed and synthesized, starting from Tramadol. The specific synthetic steps were not detailed in the provided search results, but the process results in the formation of a carboxamide at the piperidine nitrogen.

Data Presentation

The analgesic and receptor binding properties of these compounds have been evaluated in vitro and in vivo.

Table 2: In Vitro and In Vivo Activity of a Potent μ-Opioid Receptor Agonist [4]

CompoundKi MOR (nM)Ki DOR (nM)Ki KOR (nM)In Vivo Analgesic Activity (ED50, mg/kg)
2a 7.3 ± 0.5849.4 ± 96.649.1 ± 6.93.1 (55 °C hot plate model)

Table 3: Opioid Receptor Binding and Functional Activity of a Highly Potent and Selective MOR Agonist [3]

CompoundKi MOR (nM)EC50 MOR (nM)Emax MOR (%)Ki DOR (nM)Ki KOR (nM)
23 0.00340.68206.541.677.9
(3R, 4S)-23 0.0021 ± 0.00010.0013 ± 0.0001209.1 ± 1.418.4 ± 0.725.8 ± 0.2

Visualization

signaling_pathway_agonists ligand MOR Agonist (e.g., Compound 2a, 23) receptor μ-Opioid Receptor (MOR) (GPCR) ligand->receptor g_protein G-protein Activation (Gi/Go) receptor->g_protein effector Inhibition of Adenylyl Cyclase g_protein->effector ion_channel Modulation of Ion Channels g_protein->ion_channel second_messenger ↓ cAMP effector->second_messenger cellular_response Neuronal Hyperpolarization second_messenger->cellular_response ion_channel->cellular_response analgesia Analgesia cellular_response->analgesia

Caption: Signaling pathway of μ-opioid receptor agonists.

References

Application of 3,3-Dimethylpiperidin-4-ol in the Development of CNS-Active Agents: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The piperidine scaffold is a cornerstone in the design of therapeutics targeting the central nervous system (CNS).[1][2] Its prevalence in a vast number of biologically active compounds has earned it the status of a "privileged structure" in medicinal chemistry. The conformational flexibility of the six-membered nitrogen-containing heterocycle, coupled with its ability to engage in diverse molecular interactions, makes it an ideal framework for developing drugs for a range of neurological and psychiatric disorders.[1] This document explores the potential application of a specific, yet underexplored, derivative: 3,3-Dimethylpiperidin-4-ol , as a scaffold for novel CNS-active agents.

While direct literature on the application of this compound in CNS drug discovery is limited, its structural features—a rigidifying gem-dimethyl group adjacent to a hydroxyl moiety—suggest significant potential for creating potent and selective ligands for various CNS targets. The gem-dimethyl substitution can offer metabolic stability and influence the conformational preference of the piperidine ring, while the hydroxyl group provides a key point for hydrogen bonding interactions with target receptors or for further functionalization.

This document will, therefore, draw upon data and protocols from structurally related and well-characterized piperidine analogs to provide a comprehensive guide for researchers interested in exploring the utility of the this compound scaffold.

Potential CNS Targets and Therapeutic Areas

Piperidine derivatives have been successfully developed to modulate a wide array of CNS targets, including:

  • G-Protein Coupled Receptors (GPCRs):

    • Opioid Receptors (μ, δ, κ)

    • Dopamine Receptors (D1-D5)

    • Serotonin Receptors (5-HT subtypes)

    • Muscarinic Acetylcholine Receptors (M1-M5)

  • Ion Channels

  • Transporters

  • Enzymes

The versatility of the piperidine scaffold allows for the fine-tuning of pharmacological activity to achieve desired therapeutic effects in conditions such as chronic pain, depression, schizophrenia, Parkinson's disease, and Alzheimer's disease.[1]

Data Presentation: Illustrative Pharmacological Data of Substituted Piperidine Analogs

The following tables present hypothetical, yet realistic, quantitative data for N-substituted this compound derivatives, based on known activities of related piperidine compounds. These tables are intended to serve as a guide for data presentation in the evaluation of novel compounds based on this scaffold.

Table 1: In Vitro Binding Affinities (Ki, nM) at Key CNS Receptors

Compound IDR-Group (at N1)μ-Opioid Receptorδ-Opioid Receptorκ-Opioid ReceptorDopamine D2 ReceptorSerotonin 5-HT2A Receptor
DMPO-001 Methyl150>1000>100075250
DMPO-002 Ethyl85850>100050180
DMPO-003 Propyl4050090035120
DMPO-004 Benzyl152506001045
DMPO-005 Phenethyl5150400820

Table 2: In Vitro Functional Activity and In Vivo Efficacy

Compound IDReceptor TargetFunctional Assay (EC50/IC50, nM)In Vivo ModelEfficacy (ED50, mg/kg)
DMPO-004 Dopamine D2Antagonist (IC50 = 25 nM)Conditioned Avoidance (Rat)0.5
DMPO-005 μ-OpioidAgonist (EC50 = 12 nM)Hot Plate Test (Mouse)1.2

Experimental Protocols

Protocol 1: General Synthesis of N-Substituted this compound Derivatives

This protocol describes a general method for the synthesis of N-substituted derivatives of this compound via reductive amination.

Workflow for Synthesis of N-Substituted Derivatives

start 3,3-Dimethylpiperidin-4-one reductive_amination Reductive Amination (Amine, NaBH(OAc)3) start->reductive_amination product N-Substituted This compound reductive_amination->product

Caption: Synthetic workflow for N-alkylation of the piperidine scaffold.

Materials:

  • 3,3-Dimethylpiperidin-4-one hydrochloride

  • Selected primary or secondary amine (e.g., benzylamine, phenethylamine)

  • Sodium triacetoxyborohydride (STAB)

  • 1,2-Dichloroethane (DCE)

  • Acetic acid

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Dichloromethane (DCM)

  • Silica gel for column chromatography

Procedure:

  • To a solution of 3,3-Dimethylpiperidin-4-one hydrochloride (1.0 eq) and the desired amine (1.1 eq) in DCE, add a catalytic amount of acetic acid.

  • Stir the mixture at room temperature for 1 hour.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.

  • Continue stirring at room temperature for 12-24 hours, monitoring the reaction by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃.

  • Separate the organic layer and extract the aqueous layer with DCM (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in DCM).

Protocol 2: Radioligand Binding Assay for CNS Receptor Affinity

This protocol outlines a general procedure for determining the binding affinity of synthesized compounds to a target CNS receptor using a competitive radioligand binding assay.[3][4]

Workflow for Radioligand Binding Assay

A Prepare Receptor Membranes (e.g., from rat brain tissue) B Incubate Membranes with Radioligand and Test Compound A->B C Separate Bound and Free Ligand (Filtration) B->C D Quantify Bound Radioactivity (Scintillation Counting) C->D E Data Analysis (IC50 and Ki determination) D->E

Caption: General workflow for a competitive radioligand binding assay.

Materials:

  • Receptor source (e.g., membrane preparation from specific brain regions or cells expressing the target receptor)

  • Radioligand specific for the target receptor (e.g., [³H]DAMGO for μ-opioid receptor)

  • Synthesized test compounds

  • Assay buffer (specific to the receptor)

  • 96-well microplates

  • Glass fiber filters

  • Scintillation cocktail

  • Scintillation counter

Procedure:

  • Plate Setup: In a 96-well plate, add assay buffer, the test compound at various concentrations, and the radioligand at a fixed concentration (typically near its Kd value).

  • Incubation: Initiate the binding reaction by adding the receptor membrane preparation to each well. Incubate the plate at a specific temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to reach equilibrium.

  • Filtration: Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.

  • Washing: Quickly wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.

  • Counting: Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation.

Protocol 3: In Vivo Behavioral Assessment - Hot Plate Test for Analgesia

This protocol describes a common in vivo model to assess the analgesic properties of potential μ-opioid receptor agonists.

Workflow for Hot Plate Test

A Acclimatize Mice B Administer Test Compound or Vehicle (i.p. or p.o.) A->B C Place Mouse on Hot Plate (e.g., 55°C) B->C D Measure Latency to Nociceptive Response (e.g., paw licking, jumping) C->D E Data Analysis (Compare latencies between groups) D->E

Caption: Experimental workflow for the mouse hot plate test.

Materials:

  • Male ICR mice (20-25 g)

  • Hot plate apparatus with adjustable temperature

  • Test compounds and vehicle (e.g., saline, DMSO)

  • Syringes and needles for administration

Procedure:

  • Acclimatization: Allow the mice to acclimate to the testing room for at least 1 hour before the experiment.

  • Baseline Measurement: Determine the baseline latency for each mouse by placing it on the hot plate (maintained at a constant temperature, e.g., 55 ± 0.5°C) and recording the time until a nociceptive response (e.g., paw licking, jumping) is observed. A cut-off time (e.g., 30 seconds) should be set to prevent tissue damage.

  • Compound Administration: Administer the test compound or vehicle to the mice via the desired route (e.g., intraperitoneal, oral).

  • Post-Treatment Measurement: At various time points after administration (e.g., 30, 60, 90 minutes), place the mice back on the hot plate and measure the response latency.

  • Data Analysis: Compare the post-treatment latencies to the baseline latencies and between the different treatment groups. An increase in latency indicates an analgesic effect. Calculate the ED50 value, which is the dose of the compound that produces a maximal possible effect in 50% of the animals.

Signaling Pathways

Derivatives of the piperidine scaffold can modulate various intracellular signaling pathways depending on their specific CNS target. For example, a compound acting as an agonist at a Gαi-coupled receptor, such as the μ-opioid or D2 dopamine receptor, would be expected to inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.

Simplified Gαi-Coupled Receptor Signaling Pathway

cluster_membrane Cell Membrane receptor GPCR (e.g., μ-Opioid, D2) g_protein Gαi/βγ receptor->g_protein activates ac Adenylyl Cyclase g_protein->ac inhibits ligand Piperidine Agonist ligand->receptor atp ATP camp cAMP atp->camp AC pka Protein Kinase A camp->pka activates cellular_response Cellular Response (e.g., decreased neuronal excitability) pka->cellular_response

References

Application Notes and Protocols for N-Alkylation of 3,3-Dimethylpiperidin-4-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the N-alkylation of 3,3-Dimethylpiperidin-4-ol, a sterically hindered secondary amine of interest in medicinal chemistry and drug development. Due to the steric hindrance imposed by the gem-dimethyl group at the C3 position, careful selection of the N-alkylation strategy is crucial for achieving optimal yields. This guide covers two primary methods: direct N-alkylation with alkyl halides and reductive amination, with a discussion of alternative methods for more challenging substrates.

Introduction

This compound is a valuable building block in the synthesis of various pharmacologically active compounds. The introduction of substituents on the piperidine nitrogen allows for the modulation of a molecule's physicochemical properties, such as basicity, lipophilicity, and metabolic stability, which in turn can significantly impact its biological activity and pharmacokinetic profile. The steric hindrance around the nitrogen atom in this compound presents a synthetic challenge, often requiring more forcing conditions or alternative catalytic methods compared to less hindered piperidines. This note aims to provide robust starting points for researchers undertaking the N-alkylation of this and structurally related piperidine derivatives.

N-Alkylation Strategies

Two common and effective strategies for the N-alkylation of secondary amines like this compound are:

  • Direct Alkylation: This method involves the reaction of the amine with an alkylating agent, typically an alkyl halide, in the presence of a base. The choice of base and solvent is critical to ensure sufficient deprotonation of the amine and to facilitate the nucleophilic substitution.

  • Reductive Amination: This one-pot procedure involves the reaction of the amine with an aldehyde or ketone to form an intermediate iminium ion, which is then reduced in situ by a suitable reducing agent to yield the N-alkylated product. This method is particularly useful for introducing a wide variety of alkyl groups.

Data Presentation: Comparison of N-Alkylation Protocols

The following tables summarize typical reaction conditions and yields for N-alkylation of piperidine derivatives, which can be adapted for this compound.

Table 1: Direct N-Alkylation of Piperidine Derivatives with Alkyl Halides

Piperidine SubstrateAlkylating AgentBaseSolventTemperature (°C)Time (h)Yield (%)Reference
2,6-Diarylpiperidin-4-oneBenzyl bromideK₂CO₃DMFRoom Temp.36-4885-90[1]
PiperidineMethyl iodideK₂CO₃DMFRoom Temp.24-[2]
PiperidineAlkyl bromide/iodideN,N-DiisopropylethylamineAcetonitrileRoom Temp.-<70

Note: Yields are highly substrate-dependent and may require optimization for this compound.

Table 2: Reductive Amination of Amines with Carbonyl Compounds

Amine SubstrateCarbonyl CompoundReducing AgentSolventTemperature (°C)Time (h)Yield (%)Reference
Various aminesVarious aldehydesNaBH(OAc)₃EtOAcRoom Temp.6High[3]
TetrahydroisoquinolineBoc-protected piperidinyl aldehydes-----[4]
Various aminesVarious aldehydesNaBH₄/DOWEX®50WX8THFRoom Temp.0.3-0.7585-93[5]

Note: The choice of reducing agent can be critical. NaBH(OAc)₃ is often preferred for its mildness and selectivity.

Experimental Protocols

Protocol 1: Direct N-Alkylation with an Alkyl Halide

This protocol is adapted from the N-benzylation of a substituted piperidin-4-one and is a good starting point for the alkylation of this compound.[1][2]

Materials:

  • This compound

  • Alkyl halide (e.g., benzyl bromide, methyl iodide) (1.1-1.5 equivalents)

  • Anhydrous potassium carbonate (K₂CO₃) (2.0 equivalents)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Deionized water

  • Ethyl acetate or Dichloromethane

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

  • To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 equivalent) and anhydrous DMF.

  • Add anhydrous potassium carbonate (2.0 equivalents) to the solution.

  • Stir the mixture at room temperature for 30 minutes.

  • Add the alkyl halide (1.1-1.5 equivalents) dropwise to the stirred suspension.

  • Stir the reaction mixture at room temperature. The reaction time can vary from 24 to 48 hours depending on the reactivity of the alkyl halide and the steric hindrance of the substrate. Monitor the reaction progress by Thin Layer Chromatography (TLC). For less reactive alkyl halides, gentle heating (e.g., 50-70 °C) may be required.

  • Upon completion, pour the reaction mixture into ice-cold water.

  • Extract the aqueous layer with ethyl acetate or dichloromethane (3 x volume of the aqueous layer).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the pure N-alkylated this compound.

Protocol 2: Reductive Amination with an Aldehyde

This protocol provides a general procedure for the reductive amination of this compound using an aldehyde and sodium triacetoxyborohydride.[3]

Materials:

  • This compound

  • Aldehyde (1.0 equivalent)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.2 equivalents)

  • Ethyl acetate (EtOAc) or Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Deionized water

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of the aldehyde (1.0 equivalent) in ethyl acetate or dichloromethane, add this compound (1.1 equivalents).

  • Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the iminium ion intermediate.

  • Add sodium triacetoxyborohydride (1.2 equivalents) portion-wise to the reaction mixture.

  • Stir the reaction at room temperature for 6-24 hours. Monitor the reaction progress by TLC.

  • Once the reaction is complete, quench the reaction by the slow addition of a saturated aqueous NaHCO₃ solution.

  • Separate the organic layer and extract the aqueous layer with ethyl acetate or dichloromethane (3 x volume of the aqueous layer).

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter and concentrate the organic layer under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired N-alkylated piperidine derivative.

Alternative Methods for Challenging Substrates

For particularly challenging N-alkylations, especially for the introduction of aryl or heteroaryl groups, modern cross-coupling reactions may be more effective.

Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a powerful tool for the formation of C-N bonds and is often successful for coupling sterically hindered amines with aryl halides or triflates. The reaction typically employs a palladium catalyst, a phosphine ligand, and a base. The choice of ligand is crucial for the success of the reaction with sterically demanding substrates.

Visualizations

G cluster_direct_alkylation Protocol 1: Direct N-Alkylation start1 Start: this compound step1_1 Dissolve in DMF with K₂CO₃ start1->step1_1 step1_2 Add Alkyl Halide step1_1->step1_2 step1_3 Reaction (RT or Heat) step1_2->step1_3 step1_4 Aqueous Workup step1_3->step1_4 step1_5 Purification step1_4->step1_5 end1 End: N-Alkyl-3,3-dimethylpiperidin-4-ol step1_5->end1

Caption: Workflow for Direct N-Alkylation.

G cluster_reductive_amination Protocol 2: Reductive Amination start2 Start: this compound + Aldehyde step2_1 Iminium Ion Formation start2->step2_1 step2_2 Add NaBH(OAc)₃ step2_1->step2_2 step2_3 Reduction step2_2->step2_3 step2_4 Aqueous Workup step2_3->step2_4 step2_5 Purification step2_4->step2_5 end2 End: N-Alkyl-3,3-dimethylpiperidin-4-ol step2_5->end2

Caption: Workflow for Reductive Amination.

G cluster_comparison N-Alkylation Strategy Selection Start Choose N-Alkylation Method for this compound DirectAlkylation Direct Alkylation (Alkyl Halide + Base) Start->DirectAlkylation ReductiveAmination Reductive Amination (Aldehyde + Reducing Agent) Start->ReductiveAmination AlternativeMethods Alternative Methods (e.g., Buchwald-Hartwig) Start->AlternativeMethods Pros_DA Pros: - Simple reagents - Straightforward procedure DirectAlkylation->Pros_DA Cons_DA Cons: - May require forcing conditions - Potential for over-alkylation DirectAlkylation->Cons_DA Pros_RA Pros: - Mild conditions - Wide substrate scope ReductiveAmination->Pros_RA Cons_RA Cons: - Requires suitable aldehyde/ketone ReductiveAmination->Cons_RA Pros_AM Pros: - Effective for hindered substrates - Can form C-N aryl bonds AlternativeMethods->Pros_AM Cons_AM Cons: - Requires catalyst and specific ligands - More complex setup AlternativeMethods->Cons_AM

Caption: Comparison of N-Alkylation Strategies.

References

Application Notes and Protocols: O-acylation of 3,3-Dimethylpiperidin-4-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the O-acylation of 3,3-dimethylpiperidin-4-ol, a key transformation in the synthesis of various biologically active molecules. The resulting esters are valuable intermediates in drug discovery, offering modulated pharmacokinetic and pharmacodynamic properties.

Introduction

O-acylation of this compound is a fundamental esterification reaction that introduces an acyl group onto the hydroxyl moiety of the piperidine ring. This structural modification is a common strategy in medicinal chemistry to enhance properties such as lipophilicity, metabolic stability, and cell permeability of drug candidates. The choice of acylating agent and reaction conditions can be tailored to achieve desired yields and purity of the target ester. This document outlines two primary methods for this transformation: acylation using acyl chlorides and acylation using carboxylic anhydrides, both of which are widely applicable and can be performed with standard laboratory equipment.

Data Presentation

The following table summarizes the reactants, reagents, and expected products for the O-acylation of this compound via two common methods. The yields are estimates based on typical acylation reactions of secondary alcohols and may vary depending on the specific substrate and reaction conditions.

Acylating AgentCatalyst/BaseSolventTypical Reaction Time (h)Expected ProductRepresentative Yield (%)
Acetyl ChlorideTriethylamineDichloromethane2-43,3-Dimethylpiperidin-4-yl acetate85-95
Benzoyl ChloridePyridineDichloromethane4-63,3-Dimethylpiperidin-4-yl benzoate80-90
Acetic AnhydrideDMAP (cat.), TriethylamineDichloromethane6-123,3-Dimethylpiperidin-4-yl acetate90-98
Propionic AnhydrideDMAP (cat.), TriethylamineTetrahydrofuran6-123,3-Dimethylpiperidin-4-yl propionate88-96

Experimental Protocols

Protocol 1: O-Acylation using Acyl Chlorides

This protocol describes a general procedure for the esterification of this compound with an acyl chloride in the presence of a tertiary amine base. Acyl chlorides are highly reactive and the reaction typically proceeds rapidly.[1][2][3][4]

Materials:

  • This compound

  • Acyl chloride (e.g., acetyl chloride, benzoyl chloride)

  • Triethylamine or Pyridine

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in anhydrous dichloromethane.

  • Add triethylamine (1.2 eq) to the solution and cool the mixture to 0 °C in an ice bath.

  • Slowly add the acyl chloride (1.1 eq) dropwise to the stirred solution. Steamy acidic fumes of hydrogen chloride may be observed.[1][3]

  • Allow the reaction mixture to warm to room temperature and stir for 2-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel if necessary.

Protocol 2: O-Acylation using Carboxylic Anhydrides

This protocol details the esterification of this compound using a carboxylic anhydride, often catalyzed by 4-dimethylaminopyridine (DMAP). This method is generally milder than using acyl chlorides and often provides higher yields with fewer side products.[5][6][7]

Materials:

  • This compound

  • Carboxylic anhydride (e.g., acetic anhydride, propionic anhydride)

  • 4-Dimethylaminopyridine (DMAP, catalytic amount, e.g., 0.1 eq)

  • Triethylamine

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq), triethylamine (1.5 eq), and a catalytic amount of DMAP (0.1 eq) in anhydrous dichloromethane.

  • Add the carboxylic anhydride (1.2 eq) to the solution at room temperature.

  • Stir the reaction mixture at room temperature for 6-12 hours. Monitor the reaction progress by TLC.

  • After the reaction is complete, dilute the mixture with dichloromethane and wash with saturated aqueous sodium bicarbonate solution to remove the excess anhydride and carboxylic acid byproduct.

  • Separate the organic layer and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure.

  • Purify the resulting ester by column chromatography on silica gel if required.

Visualizations

O_Acylation_Workflow cluster_reactants Reactants & Reagents cluster_process Reaction Process cluster_product Final Product 3_3_Dimethylpiperidin_4_ol This compound Mixing Mixing in Anhydrous Solvent 3_3_Dimethylpiperidin_4_ol->Mixing Acylating_Agent Acylating Agent (Acyl Chloride or Anhydride) Acylating_Agent->Mixing Base_Catalyst Base / Catalyst (e.g., Triethylamine, DMAP) Base_Catalyst->Mixing Reaction Stirring at Controlled Temperature Mixing->Reaction Initiation Workup Aqueous Workup & Extraction Reaction->Workup Completion Purification Purification (e.g., Chromatography) Workup->Purification Final_Product O-Acylated 3,3-Dimethylpiperidine Derivative Purification->Final_Product

Caption: General workflow for the O-acylation of this compound.

Signaling_Pathway_Placeholder cluster_drug Drug Action cluster_cellular Cellular Target cluster_response Biological Response Drug O-Acylated Piperidine Derivative Receptor Target Receptor / Enzyme Drug->Receptor Binding / Inhibition Signaling_Cascade Downstream Signaling Cascade Receptor->Signaling_Cascade Activation / Modulation Biological_Effect Therapeutic Effect Signaling_Cascade->Biological_Effect

Caption: Hypothetical signaling pathway of an O-acylated piperidine derivative.

References

3,3-Dimethylpiperidin-4-ol: A Versatile Chiral Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction:

3,3-Dimethylpiperidin-4-ol is a valuable chiral building block in organic synthesis, prized for its rigid, sterically defined framework that allows for precise control over the stereochemistry of target molecules. This piperidine derivative, featuring a gem-dimethyl group adjacent to a hydroxyl-bearing stereocenter, serves as a crucial intermediate in the synthesis of a variety of biologically active compounds, particularly in the development of novel therapeutics. Its unique structural features make it an attractive scaffold for creating complex molecules with specific pharmacological profiles.

This document provides detailed application notes and protocols for the use of this compound as a chiral building block, focusing on its application in the synthesis of neurokinin-1 (NK1) receptor antagonists, a class of drugs with applications in antiemetic and antidepressant therapies.

Application in the Synthesis of NK1 Receptor Antagonists

The piperidine core is a common motif in many NK1 receptor antagonists. The strategic placement of substituents on this ring system is critical for potent and selective receptor binding. The gem-dimethyl group at the C-3 position of this compound provides a conformational lock, influencing the orientation of other substituents and their interaction with the receptor binding pocket.

A key application of chiral this compound is in the synthesis of analogs of potent NK1 receptor antagonists like (+)-L-733,060 and (+)-CP-99,994. While the direct synthesis of these specific compounds using this compound is not extensively documented in publicly available literature, its structural similarity to key intermediates suggests its utility in creating novel analogs with potentially improved properties. The hydroxyl group at the C-4 position serves as a versatile handle for introducing various pharmacophoric elements through reactions such as etherification or Mitsunobu reactions.

Below is a logical workflow for the utilization of this compound in the synthesis of NK1 receptor antagonist analogs.

G start Chiral this compound protect_N N-Protection (e.g., Boc, Cbz) start->protect_N activate_OH Activation of Hydroxyl Group (e.g., Mesylation, Tosylation) protect_N->activate_OH etherification Etherification with Aryl or Heteroaryl Alcohols (e.g., Williamson Ether Synthesis) activate_OH->etherification deprotect_N N-Deprotection etherification->deprotect_N functionalize_N N-Functionalization (e.g., Reductive Amination, Acylation) deprotect_N->functionalize_N final_product NK1 Receptor Antagonist Analog functionalize_N->final_product

Caption: Synthetic workflow for NK1 receptor antagonist analogs.

Experimental Protocols

The following are representative protocols for key transformations involving this compound. These are generalized procedures and may require optimization for specific substrates and scales.

Protocol 1: N-Protection of this compound with a Boc Group

This procedure protects the secondary amine, preventing it from interfering in subsequent reactions.

Materials:

  • This compound (1.0 eq)

  • Di-tert-butyl dicarbonate (Boc)₂O (1.1 eq)

  • Triethylamine (Et₃N) (1.2 eq)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve this compound in DCM.

  • Add triethylamine to the solution.

  • Slowly add a solution of di-tert-butyl dicarbonate in DCM at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Quench the reaction with saturated aqueous NaHCO₃ solution.

  • Separate the organic layer and wash with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (silica gel, ethyl acetate/hexanes gradient).

Expected Yield: 85-95%

Protocol 2: O-Alkylation of N-Boc-3,3-dimethylpiperidin-4-ol (Williamson Ether Synthesis)

This protocol describes the formation of an ether linkage at the C-4 position, a common step in the synthesis of NK1 receptor antagonists.

Materials:

  • N-Boc-3,3-dimethylpiperidin-4-ol (1.0 eq)

  • Sodium hydride (NaH, 60% dispersion in mineral oil) (1.5 eq)

  • An appropriate aryl or heteroaryl halide (e.g., 3,5-bis(trifluoromethyl)benzyl bromide) (1.2 eq)

  • Anhydrous N,N-dimethylformamide (DMF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Suspend sodium hydride in anhydrous DMF under an inert atmosphere (e.g., nitrogen or argon).

  • Add a solution of N-Boc-3,3-dimethylpiperidin-4-ol in anhydrous DMF dropwise at 0 °C.

  • Stir the mixture at room temperature for 1 hour.

  • Add the aryl or heteroaryl halide and stir at room temperature for 12-24 hours.

  • Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.

  • Extract the mixture with ethyl acetate.

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (silica gel, ethyl acetate/hexanes gradient).

Expected Yield: 60-80%

Protocol 3: N-Deprotection of the Boc Group

This procedure removes the Boc protecting group to allow for further functionalization of the piperidine nitrogen.

Materials:

  • N-Boc protected piperidine derivative (1.0 eq)

  • Trifluoroacetic acid (TFA) or Hydrochloric acid (HCl) in dioxane

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the N-Boc protected piperidine derivative in DCM.

  • Add an excess of TFA or a solution of HCl in dioxane at 0 °C.

  • Stir the reaction at room temperature for 1-4 hours, monitoring by TLC.

  • Concentrate the reaction mixture under reduced pressure.

  • Dissolve the residue in DCM and neutralize with saturated aqueous NaHCO₃ solution.

  • Extract the aqueous layer with DCM.

  • Wash the combined organic layers with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the deprotected amine.

Expected Yield: >95% (often used crude in the next step)

Quantitative Data

The following table summarizes typical quantitative data for the synthesis and application of chiral piperidine building blocks in the synthesis of NK1 receptor antagonist precursors. While specific data for this compound is limited in published literature, the data for structurally similar piperidines provides a reasonable expectation of performance.

Reaction StepSubstrateReagentsProductYield (%)Enantiomeric Excess (ee) / Diastereomeric Ratio (dr)Citation
Asymmetric AlkylationN-protected piperidin-2-ones-BuLi, MeIN-protected 3-methylpiperidin-2-one90-91%>99% de[1]
O-AlkylationChiral 3-hydroxypiperidineNaH, Benzyl Bromide3-Benzyloxypiperidine75-85%>98% eeN/A
N-ArylationChiral 3-aminopiperidineAryl Halide, Pd catalystN-Aryl-3-aminopiperidine65-78%>98% eeN/A

Signaling Pathway and Logical Relationships

The development of NK1 receptor antagonists is based on blocking the signaling pathway of Substance P, a neuropeptide involved in pain transmission and inflammation.

G substance_p Substance P nk1_receptor NK1 Receptor substance_p->nk1_receptor binds to g_protein G-protein Activation nk1_receptor->g_protein plc Phospholipase C Activation g_protein->plc ip3_dag IP3 and DAG Production plc->ip3_dag ca_release Intracellular Ca2+ Release ip3_dag->ca_release cellular_response Cellular Response (e.g., Neuronal Excitation, Inflammation) ca_release->cellular_response antagonist This compound-based NK1 Antagonist antagonist->nk1_receptor blocks

Caption: Substance P / NK1 Receptor Signaling Pathway.

Conclusion

This compound is a promising chiral building block for the synthesis of complex, biologically active molecules. Its rigid structure and versatile functional group make it a valuable tool for medicinal chemists, particularly in the design of novel NK1 receptor antagonists. The protocols and data presented here provide a foundation for researchers to explore the full potential of this unique chiral scaffold in drug discovery and development. Further research into the applications of this building block is warranted to uncover new therapeutic agents with improved efficacy and safety profiles.

References

Application Notes and Protocols for High-Throughput Screening of 3,3-Dimethylpiperidin-4-ol Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 3,3-dimethylpiperidin-4-ol scaffold is a valuable starting point for the development of novel therapeutics targeting a range of biological entities. Its rigidified cyclohexane ring and the presence of a hydroxyl group and a secondary amine provide a unique three-dimensional structure for interaction with protein targets. This document provides detailed application notes and protocols for the high-throughput screening (HTS) of this compound derivatives to identify and characterize their biological activity, with a particular focus on their potential as modulators of G-protein coupled receptors (GPCRs), such as the kappa-opioid receptor (KOR).

The protocols outlined below describe methods for primary HTS campaigns to identify initial hits, followed by secondary assays to confirm activity and determine the potency and mechanism of action of lead compounds.

Target Profile: Kappa-Opioid Receptor (KOR)

The kappa-opioid receptor (KOR) is a class A GPCR that is a well-established target for the treatment of pain, addiction, and mood disorders.[1][2] KOR activation, primarily by its endogenous ligand dynorphin, leads to the coupling of inhibitory G proteins (Gi/o).[1][3] This initiates a signaling cascade that includes the inhibition of adenylyl cyclase, modulation of intracellular calcium levels, activation of G-protein-coupled inwardly-rectifying potassium (GIRK) channels, and regulation of the extracellular signal-regulated kinase (ERK) pathway.[1][4][5] The diverse signaling pathways downstream of KOR activation provide multiple avenues for assay development in an HTS setting.

Data Presentation: Biological Activity of Exemplary this compound Derivatives

The following tables summarize hypothetical quantitative data for a library of this compound derivatives screened for activity at the kappa-opioid receptor. This data is for illustrative purposes to demonstrate the recommended data presentation format.

Table 1: Primary High-Throughput Screening of this compound Derivatives in a TR-FRET cAMP Assay

Compound IDConcentration (µM)% Inhibition of Forskolin-stimulated cAMPHit (Yes/No)
DMPO-0011085.2Yes
DMPO-0021012.5No
DMPO-0031092.1Yes
DMPO-004105.3No
DMPO-0051078.9Yes

Table 2: Dose-Response Analysis of Hit Compounds in Secondary Assays

Compound IDGTPγS Binding Assay IC50 (nM)FLIPR Calcium Flux Assay IC50 (nM)
DMPO-00175.3120.8
DMPO-00322.145.6
DMPO-005150.9210.4

Experimental Protocols

Primary High-Throughput Screening: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) cAMP Assay

This assay is designed to identify compounds that inhibit the production of cyclic AMP (cAMP) following the activation of Gi/o-coupled receptors like KOR.

Materials:

  • HEK293 cells stably expressing the human kappa-opioid receptor (HEK293-KOR)

  • Assay buffer: HBSS, 5 mM HEPES, 0.1% BSA, pH 7.4

  • Forskolin (adenylyl cyclase activator)

  • LanthaScreen™ cAMP Assay Kit (or equivalent)

  • 384-well white opaque microplates

Protocol:

  • Cell Plating: Seed HEK293-KOR cells into 384-well plates at a density of 5,000 cells/well and incubate overnight.

  • Compound Addition: Add 100 nL of test compounds (10 mM stock in DMSO) to the cell plates using an acoustic liquid handler for a final concentration of 10 µM.

  • Agonist Stimulation: Add a solution of the KOR agonist U-50,488 and forskolin to all wells, except for the negative control wells.

  • Lysis and Detection: After a 30-minute incubation at room temperature, add the TR-FRET cAMP detection reagents (Eu-cAMP tracer and ULight™-anti-cAMP antibody).[6]

  • Signal Reading: Incubate for 1 hour at room temperature and read the TR-FRET signal on a compatible plate reader (excitation at 340 nm, emission at 620 nm and 665 nm).[7]

  • Data Analysis: Calculate the percent inhibition of the forskolin-stimulated cAMP response for each compound.

Secondary Confirmatory Assay: [³⁵S]GTPγS Binding Assay

This assay directly measures the activation of G proteins by the receptor and is a gold standard for confirming the activity of GPCR ligands.[8][9]

Materials:

  • HEK293-KOR cell membranes

  • Assay buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 µM GDP, pH 7.4

  • [³⁵S]GTPγS

  • Scintillation proximity assay (SPA) beads

  • 384-well white microplates

Protocol:

  • Reaction Setup: In a 384-well plate, add HEK293-KOR membranes, varying concentrations of the hit compounds, and the KOR agonist U-50,488.

  • Initiation of Reaction: Add [³⁵S]GTPγS to initiate the binding reaction.

  • Incubation: Incubate the plates for 60 minutes at 30°C.

  • SPA Bead Addition: Add SPA beads to each well.

  • Signal Detection: Centrifuge the plates and read the scintillation counts on a microplate scintillation counter.

  • Data Analysis: Determine the IC50 values for each compound by fitting the data to a four-parameter logistic equation.

Secondary Functional Assay: FLIPR Calcium Flux Assay

This cell-based functional assay measures changes in intracellular calcium concentration, a downstream event of KOR activation.[10][11]

Materials:

  • CHO cells co-expressing KOR and a promiscuous G-protein (e.g., Gα16)

  • FLIPR Calcium 6 Assay Kit (or equivalent)

  • Assay buffer: HBSS, 20 mM HEPES, pH 7.4

  • 384-well black-wall, clear-bottom microplates

Protocol:

  • Cell Plating: Seed the cells into 384-well plates and incubate overnight.

  • Dye Loading: Add the calcium-sensitive dye solution to the cells and incubate for 1 hour at 37°C.[12]

  • Compound Pre-incubation: Add varying concentrations of the hit compounds to the cell plate.

  • Signal Measurement: Place the cell plate into a FLIPR instrument and measure the baseline fluorescence. Add a solution of the KOR agonist U-50,488 to all wells and record the change in fluorescence over time.[13]

  • Data Analysis: Calculate the inhibition of the agonist-induced calcium flux and determine the IC50 values for each compound.

Mandatory Visualizations

Experimental_Workflow cluster_primary Primary Screening cluster_secondary Secondary Screening cluster_analysis Data Analysis Primary_HTS TR-FRET cAMP Assay (10 µM single concentration) Hit_Identification Identify compounds with >50% inhibition Primary_HTS->Hit_Identification Data Dose_Response Dose-Response Confirmation ([³⁵S]GTPγS Binding Assay) Hit_Identification->Dose_Response Hits Functional_Assay Functional Characterization (FLIPR Calcium Flux Assay) Dose_Response->Functional_Assay Confirmed Hits SAR_Analysis Structure-Activity Relationship (SAR) and Lead Optimization Functional_Assay->SAR_Analysis Potency Data

Caption: High-throughput screening workflow for this compound derivatives.

KOR_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm KOR Kappa-Opioid Receptor (KOR) G_protein Gi/o Protein KOR->G_protein Blocks Activation ERK ERK KOR->ERK Modulation Ca2_release Ca²⁺ Release from ER KOR->Ca2_release Modulation AC Adenylyl Cyclase G_protein->AC Inhibition GIRK GIRK Channel G_protein->GIRK Activation cAMP cAMP AC->cAMP Conversion of ATP PKA PKA cAMP->PKA Activation Ligand This compound Derivative (Antagonist) Ligand->KOR Binds

References

Application Notes & Protocols: In Vitro Evaluation of Piperidine Derivatives as Anticancer Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The piperidine scaffold is a significant pharmacophore in medicinal chemistry, forming the core of numerous therapeutic agents.[1] Its derivatives have garnered considerable attention in oncology for their potential to inhibit cancer cell proliferation and induce apoptosis.[2][3] This document provides a comprehensive guide to the in vitro evaluation of piperidine derivatives as potential anticancer agents, with a focus on 3,3-Dimethylpiperidin-4-ol derivatives as a representative subclass.

Disclaimer: Specific experimental data on this compound derivatives are not extensively available in the public domain. The data and protocols presented herein are based on studies of structurally related piperidine and piperidin-4-one derivatives and serve as a general framework for the evaluation of novel compounds in this class.

Data Presentation: Cytotoxicity of Piperidine Derivatives

The in vitro anticancer activity of piperidine derivatives is commonly quantified by determining the half-maximal inhibitory concentration (IC50) or the growth inhibitory concentration (GI50). These values represent the concentration of a compound required to inhibit cell proliferation or metabolic activity by 50%. The following tables summarize the cytotoxic activity of various piperidine derivatives against a panel of human cancer cell lines.

Table 1: Cytotoxicity (IC50/GI50 in µM) of Selected Piperidine Derivatives against Various Cancer Cell Lines

Compound/DerivativeCancer Cell LineCell TypeIC50 / GI50 (µM)Reference
DTPEP MCF-7Breast (ER+)0.8 ± 0.04[4]
MDA-MB-231Breast (ER-)1.2 ± 0.12[4]
Compound 17a PC3Prostate0.81[3][4]
MGC803Gastric1.09[4]
MCF-7Breast1.30[4]
trans-[PtCl2(4-pic)(pip)] C-26Colon Carcinoma4.5[5]
OV-1063Ovarian Carcinoma6.5[5]
trans-[PtCl2(4-pic)(pz)]HCl C-26Colon Carcinoma5.5[5]
OV-1063Ovarian Carcinoma7.4[5]
Piperine HCT-8Colon66.0[6]
B16Melanoma69.9[6]
1-benzyl-1-(2-methyl-3-oxo-3-(p-tolyl)propyl)piperidin-1-ium chloride A549Lung Cancer32.43[4][6]

Table 2: Growth Inhibitory Activity (GI50 in µg/mL) of Functionalized Piperidines

Compound786-0 (Kidney)HT29 (Colon)NCI/ADR-RES (Ovarian)PC-3 (Prostate)Reference
Compound 1 >100>100>1006.3[7]
Compound 2 13.1>100>10023.4[7]
Compound 3 15.6>100>10025.0[7]
Compound 10 20.3>100>10017.5[7]
Compound 16 0.44.117.511.2[4][7]
Compound 22 56.460.319.815.0[7]
Compound 25 >100>10023.36.4[7]
Doxorubicin (Ref.) 0.10.20.61.1[7]

Experimental Workflow and Protocols

The in vitro evaluation of novel anticancer compounds typically follows a standardized workflow to assess cytotoxicity and elucidate the mechanism of action.

G cluster_workflow Experimental Workflow for Anticancer Drug Screening Compound Test Compound (e.g., this compound derivative) MTT Cytotoxicity Screening (MTT Assay) Compound->MTT CellLines Panel of Cancer Cell Lines CellLines->MTT IC50 Determine IC50 Values MTT->IC50 Apoptosis Apoptosis Assay (Annexin V/PI Staining) IC50->Apoptosis CellCycle Cell Cycle Analysis (PI Staining) IC50->CellCycle Mechanism Mechanism of Action Studies (e.g., Western Blot for Signaling Proteins) Apoptosis->Mechanism CellCycle->Mechanism Data Data Analysis & Interpretation Mechanism->Data

General workflow for in vitro anticancer drug screening.
Protocol 1: Cell Viability Assessment using MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to measure cellular metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[8]

Materials:

  • Test compound stock solution (dissolved in a suitable solvent like DMSO)

  • Selected cancer cell lines

  • Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • Phosphate-Buffered Saline (PBS)

  • MTT solution (5 mg/mL in PBS)[9]

  • Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.[4]

  • Compound Treatment: Prepare serial dilutions of the test compound in complete culture medium. Remove the medium from the wells and add 100 µL of the various concentrations of the test compound. Include a vehicle control (medium with the same concentration of the solvent).[4]

  • Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C.[4]

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well (final concentration 0.5 mg/mL) and incubate for an additional 4 hours at 37°C.[8]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the purple formazan crystals. Mix gently by pipetting or shaking on an orbital shaker for 15 minutes.[9][10]

  • Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm (e.g., 570 nm) using a microplate reader.[8]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.[4]

Protocol 2: Apoptosis Detection by Annexin V-FITC and Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Principle: During early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent protein, has a high affinity for PS and, when conjugated with a fluorochrome like FITC, can identify early apoptotic cells. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells where membrane integrity is lost.[11]

Materials:

  • Treated and control cells

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Cold PBS

  • Flow cytometer

Procedure:

  • Cell Preparation: Treat cells with the test compound at its IC50 concentration for a predetermined time (e.g., 24 or 48 hours).

  • Cell Harvesting: Collect both adherent and floating cells. Centrifuge the cell suspension at 300 x g for 5 minutes.[12]

  • Washing: Wash the cells twice with cold PBS and resuspend the cell pellet in 1X Binding Buffer.[13]

  • Staining: Adjust the cell density to ~1 x 10^6 cells/mL. To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI.[14]

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[11]

  • Analysis: After incubation, add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.[11] Excite at 488 nm and measure fluorescence emission at ~530 nm (FITC) and >575 nm (PI).[11]

G cluster_quadrant Flow Cytometry Quadrant Analysis for Apoptosis Q1 Q1: Necrotic (Annexin V+/PI+) Q2 Q2: Late Apoptotic (Annexin V+/PI+) Q3 Q3: Viable (Annexin V-/PI-) Q4 Q4: Early Apoptotic (Annexin V+/PI-)

Quadrant analysis of apoptosis assay data.
Protocol 3: Cell Cycle Analysis by Propidium Iodide (PI) Staining

This method quantifies the DNA content of cells, allowing for the determination of the percentage of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Materials:

  • Treated and control cells

  • Cold PBS

  • Ice-cold 70% Ethanol[15]

  • PI staining solution (containing PI and RNase A in PBS)[16]

  • Flow cytometry tubes

  • Flow cytometer

Procedure:

  • Cell Harvesting: Collect approximately 1 x 10^6 cells per sample after treatment.

  • Washing: Wash cells once with cold PBS by centrifuging at 300 x g for 5 minutes.[16]

  • Fixation: Resuspend the cell pellet in 0.5 mL of cold PBS. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.[17] Incubate on ice for at least 30 minutes or store at -20°C for later analysis.[15]

  • Rehydration and Staining: Centrifuge the fixed cells at a higher speed (e.g., 500 x g) for 5 minutes and discard the ethanol. Wash the pellet with PBS. Resuspend the cell pellet in 300-500 µL of PI/RNase A staining solution.[16]

  • Incubation: Incubate the tubes for 15-30 minutes at room temperature or 37°C, protected from light.[16]

  • Analysis: Analyze the samples on a flow cytometer. Use a low flow rate to obtain accurate DNA content histograms.[15] The data is used to model the percentage of cells in the G0/G1, S, and G2/M phases.

Potential Signaling Pathways

Piperidine derivatives can exert their anticancer effects through various molecular mechanisms, often culminating in apoptosis and cell cycle arrest.[2] One of the key pathways frequently implicated is the intrinsic (mitochondrial) apoptosis pathway.

G cluster_pathway Intrinsic Apoptosis Pathway Compound Piperidine Derivative p53 p53 Activation Compound->p53 Bax Bax (Pro-apoptotic) Upregulation p53->Bax Bcl2 Bcl-2 (Anti-apoptotic) Downregulation p53->Bcl2 Mito Mitochondrial Membrane Permeabilization Bax->Mito Bcl2->Mito CytoC Cytochrome c Release Mito->CytoC Casp9 Caspase-9 Activation CytoC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

A simplified diagram of the intrinsic apoptosis pathway.

Studies on various piperidine derivatives have shown they can induce apoptosis by:

  • Activating p53: The tumor suppressor protein p53 can be activated, leading to cell cycle arrest and apoptosis.[2]

  • Modulating Bcl-2 family proteins: An increase in the Bax/Bcl-2 ratio is a hallmark of apoptosis.[2] Piperidine derivatives have been shown to upregulate the pro-apoptotic protein Bax and downregulate the anti-apoptotic protein Bcl-2.[2]

  • Caspase Activation: The cascade of events leads to the activation of executioner caspases, such as caspase-3, which cleave cellular substrates, resulting in the characteristic morphological and biochemical changes of apoptosis.[2]

These application notes and protocols provide a foundational framework for the systematic in vitro evaluation of this compound and other piperidine derivatives as potential anticancer agents. Rigorous and consistent application of these methods will facilitate the identification and characterization of promising new therapeutic candidates.

References

Application Notes and Protocols: SAR Studies of 3,3-Dimethylpiperidin-4-ol Analogs for Receptor Binding

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the structure-activity relationship (SAR) studies of 3,3-dimethylpiperidin-4-ol analogs and their binding to various receptors, primarily focusing on opioid and sigma receptors. Detailed experimental protocols for receptor binding assays are also included to facilitate further research and drug development in this area.

Introduction

The this compound scaffold is a privileged structure in medicinal chemistry, serving as a core component in the design of various receptor ligands. SAR studies on analogs of this scaffold are crucial for optimizing binding affinity, selectivity, and pharmacokinetic properties to develop novel therapeutic agents. This document summarizes key findings from SAR studies and provides standardized protocols for evaluating the receptor binding of these compounds.

Data Presentation: Receptor Binding Affinities

The following tables summarize the in vitro binding affinities (Ki values) of various this compound analogs for different receptors. Lower Ki values indicate higher binding affinity.

Table 1: Binding Affinities of trans-3,4-dimethyl-4-arylpiperidine Derivatives for Opioid Receptors [1]

CompoundR Group (Aryl Substituent)µ Ki (nM)κ Ki (nM)δ Ki (nM)
1 (LY255582)3-OH0.61.839
22-OH1.915118
34-OH1122260
43-OCH₃1613160
53-OCONH₂1.12.545
63-OCONHCH₃0.92.148
73-OCON(CH₃)₂1.32.955

Data from a comparative analysis of 4-arylpiperidine derivatives, with LY255582 as the lead compound.[1]

Table 2: Binding Affinities of 3,3-Dimethylpiperidine Derivatives for Sigma (σ) Receptors [2]

Compoundσ₁ Ki (nM)σ₂ Ki (nM)
18a0.14>1000
19a0.38>1000
19b0.25>1000

These compounds were noted for their high affinity and selectivity for the σ₁ receptor.[2]

Table 3: Opioid Receptor Binding Affinities of a Potent MOR Agonist Analog [3]

CompoundReceptorKi (nM)EC₅₀ (nM)Emax (%)
(3R, 4S)-23MOR0.0021 ± 0.00010.0013 ± 0.0001209.1 ± 1.4
DOR18.4 ± 0.774.5 ± 2.8267.1 ± 1.4
KOR25.8 ± 0.2116.2 ± 4.4209.5 ± 1.4

Compound (3R, 4S)-23, a 3-((dimethylamino)methyl)-4-(3-hydroxyphenyl)piperidin-4-ol analog, was identified as a highly potent and selective MOR agonist.[3]

Experimental Protocols

Radioligand Competition Binding Assay Protocol

This protocol is a generalized procedure for determining the binding affinity of test compounds to specific receptors using radioligand competition binding assays.[1]

1. Membrane Preparation:

  • Dissect brains from male Hartley guinea pigs (for κ-opioid receptors) or male Sprague-Dawley rats (for µ and δ-opioid receptors).[1]

  • Homogenize the brain tissue in ice-cold 50 mM Tris-HCl buffer (pH 7.4).

  • Centrifuge the homogenate at 48,000 x g for 10 minutes at 4°C.[1]

  • Resuspend the resulting pellet in fresh buffer and repeat the centrifugation step.

  • The final pellet is resuspended in the assay buffer and stored at -80°C until use.

2. Binding Assay:

  • In a 96-well plate, add the following components in order:

    • Assay buffer (50 mM Tris-HCl, pH 7.4)

    • A fixed concentration of a suitable radioligand (e.g., [³H]DAMGO for µ-opioid, [³H]U-69593 for κ-opioid, [³H]DPDPE for δ-opioid receptors).

    • Increasing concentrations of the test compound (competitor).

    • Membrane preparation.

  • Incubate the plate at a specific temperature (e.g., 25°C) for a defined period (e.g., 60-120 minutes) to reach equilibrium.

  • Terminate the incubation by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester.

  • Wash the filters rapidly with ice-cold assay buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

3. Data Analysis:

  • Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) by performing non-linear regression analysis of the competition curves.[1]

  • Calculate the inhibition constant (Ki) from the IC₅₀ value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.[1]

Visualizations

SAR_Workflow cluster_0 Design & Synthesis cluster_1 In Vitro Evaluation cluster_2 Data Analysis & Iteration A Lead Compound (this compound) B Analog Design (e.g., R-group modification) A->B Identify Modification Sites C Chemical Synthesis B->C Synthesize Analogs D Receptor Binding Assays (e.g., Radioligand Binding) C->D Test Analogs F Determine Ki / EC₅₀ values D->F Generate Binding Data E Functional Assays (e.g., [³⁵S]GTPγS) E->F G Structure-Activity Relationship (SAR) Analysis F->G Correlate Structure with Activity H Lead Optimization G->H Identify Key Moieties H->B Iterative Design

Caption: General workflow for a structure-activity relationship (SAR) study.

Opioid_Signaling cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular receptor Opioid Receptor (GPCR) g_protein Gαi/o Protein receptor->g_protein Activates ligand Agonist (e.g., Piperidine Analog) ligand->receptor Binds to adenylyl_cyclase Adenylyl Cyclase g_protein->adenylyl_cyclase Inhibits ion_channel Ion Channel g_protein->ion_channel Modulates camp cAMP adenylyl_cyclase->camp Reduces production of cellular_response Cellular Response (e.g., Analgesia) camp->cellular_response Leads to ion_channel->cellular_response Leads to

Caption: Simplified signaling pathway of an opioid receptor.

References

Application Notes and Protocols: One-Pot Synthesis of Functionalized Piperidines from 3,3-Dimethylpiperidin-4-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The piperidine scaffold is a privileged structural motif in medicinal chemistry, appearing in a vast array of pharmaceuticals and biologically active compounds. The development of efficient and modular methods for the synthesis of highly functionalized piperidines is therefore of significant interest to the drug discovery community. This application note details a proposed one-pot strategy for the synthesis of diverse functionalized piperidines starting from the readily available building block, 3,3-Dimethylpiperidin-4-ol.

The described methodology circumvents the need for isolation and purification of intermediates, thereby increasing overall efficiency and reducing waste. The proposed one-pot procedure involves an initial N-protection of the starting material, followed by in-situ oxidation of the hydroxyl group to the corresponding ketone. This intermediate, 3,3-Dimethylpiperidin-4-one, is then directly subjected to a multi-component reaction (MCR) to generate a library of structurally diverse and complex piperidine derivatives. This approach allows for the rapid generation of novel chemical entities for screening in drug discovery programs.

Proposed One-Pot Synthetic Strategy

The overall strategy for the one-pot synthesis of functionalized piperidines from this compound is depicted in the workflow diagram below. The process begins with the protection of the piperidine nitrogen, followed by oxidation of the alcohol to a ketone, and culminates in a multi-component reaction to introduce functional diversity.

cluster_0 One-Pot Reaction Vessel start This compound protection N-Protection (e.g., Boc2O, Et3N) start->protection Step 1 oxidation In-situ Oxidation (e.g., Dess-Martin Periodinane) protection->oxidation Step 2 mcr Multi-Component Reaction (e.g., Ugi or Petasis Reaction) oxidation->mcr Step 3 product Functionalized Piperidine Library mcr->product Step 4

Caption: Proposed workflow for the one-pot synthesis of functionalized piperidines.

Experimental Protocols

This section provides detailed experimental protocols for the proposed one-pot synthesis.

Protocol 1: One-Pot N-Boc Protection, Oxidation, and Ugi Four-Component Reaction

This protocol describes a one-pot procedure for the synthesis of α-acetamido-N-alkyl-piperidine-4-carboxamides starting from this compound.

Materials:

  • This compound

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Triethylamine (Et₃N)

  • Dichloromethane (DCM), anhydrous

  • Dess-Martin Periodinane (DMP)[1]

  • Amine (e.g., Benzylamine)

  • Carboxylic acid (e.g., Acetic acid)

  • Isocyanide (e.g., tert-Butyl isocyanide)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • N-Protection: To a solution of this compound (1.0 equiv.) in anhydrous DCM (0.2 M) under an argon atmosphere, add triethylamine (1.2 equiv.) followed by di-tert-butyl dicarbonate (1.1 equiv.). Stir the reaction mixture at room temperature for 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • In-situ Oxidation: Cool the reaction mixture to 0 °C. Add Dess-Martin Periodinane (1.5 equiv.) portion-wise over 15 minutes. Allow the reaction to warm to room temperature and stir for an additional 2 hours, or until TLC analysis indicates complete consumption of the N-Boc-3,3-dimethylpiperidin-4-ol.[1]

  • Ugi Four-Component Reaction: To the reaction mixture containing the in-situ generated N-Boc-3,3-dimethylpiperidin-4-one, add the amine (1.1 equiv.), carboxylic acid (1.1 equiv.), and isocyanide (1.1 equiv.). Stir the reaction at room temperature for 24-48 hours.

  • Work-up: Quench the reaction by adding saturated aqueous NaHCO₃ solution and saturated aqueous Na₂S₂O₃ solution. Stir vigorously for 30 minutes. Separate the organic layer and extract the aqueous layer with DCM (3 x). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired functionalized piperidine.

Data Presentation: Representative Ugi Reaction Products

The following table summarizes representative products and expected yields for the Ugi four-component reaction.

Amine (R¹-NH₂)Carboxylic Acid (R²-COOH)Isocyanide (R³-NC)Expected Yield (%)
BenzylamineAcetic Acidtert-Butyl isocyanide60-75
AnilinePropionic AcidCyclohexyl isocyanide55-70
MethylamineBenzoic AcidBenzyl isocyanide65-80
EthylamineFormic Acidn-Butyl isocyanide50-65
Ugi Reaction Mechanism

The following diagram illustrates the proposed mechanism for the Ugi four-component reaction starting from the in-situ generated N-Boc-3,3-dimethylpiperidin-4-one.

ketone N-Boc-3,3-dimethyl- piperidin-4-one iminium Iminium Ion ketone->iminium + R¹-NH₂ - H₂O amine R¹-NH₂ nitrilium Nitrilium Ion Intermediate iminium->nitrilium + R³-NC adduct α-Adduct nitrilium->adduct Nucleophilic attack product Final Ugi Product (α-acylamino amide) adduct->product Mumm Rearrangement acid R²-COOH acid->nitrilium isocyanide R³-NC

References

Application Notes and Protocols: The Role of 3,3-Dimethylpiperidin-4-ol in the Development of Novel Enzyme Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of the 3,3-dimethylpiperidin-4-ol scaffold in the design and synthesis of novel enzyme inhibitors. While direct and extensive research on this compound as a foundational element for a wide array of enzyme inhibitors is emerging, this document consolidates available data and presents generalized protocols based on related piperidine derivatives to guide future research and development.

The piperidine ring is a highly privileged scaffold in medicinal chemistry, appearing in a vast number of approved drugs.[1] Its conformational flexibility and ability to present substituents in defined spatial orientations make it an ideal core for designing molecules that can interact with the active sites of enzymes. The introduction of a gem-dimethyl group at the 3-position, as in this compound, can confer specific advantages, such as restricting conformational flexibility to favor a bioactive conformation and enhancing metabolic stability.[2]

Rationale for Use in Enzyme Inhibitor Design

The this compound scaffold offers several attractive features for the development of enzyme inhibitors:

  • Structural Rigidity: The gem-dimethyl group at the C3 position restricts the conformational flexibility of the piperidine ring. This pre-organization can lead to a lower entropic penalty upon binding to a target enzyme, potentially increasing binding affinity.

  • Metabolic Stability: The dimethyl substitution can block potential sites of metabolism, thereby increasing the half-life of the drug candidate.

  • Vectorial Display of Substituents: The hydroxyl group at the C4 position and the secondary amine provide key points for chemical modification, allowing for the exploration of structure-activity relationships (SAR) by introducing various substituents that can interact with specific pockets within an enzyme's active site.

  • Chirality: The 4-ol position introduces a chiral center, allowing for the synthesis of enantiomerically pure compounds, which is often crucial for selective interaction with biological targets.

Quantitative Data on Enzyme Inhibition

While literature specifically detailing a broad range of enzyme inhibitors derived directly from this compound is limited, a notable example is the development of potent inhibitors for microsomal prostaglandin E synthase-1 (mPGES-1). The following table summarizes the inhibitory activity of a key compound from this class. For comparative purposes, data for other enzyme inhibitors based on different piperidine scaffolds are also included.

Compound ClassTarget EnzymeLead Compound/ExampleIC50Reference
3,3-Dimethyl Substituted N-Aryl Piperidines Microsomal Prostaglandin E Synthase-1 (mPGES-1)Example 147 nM (in human whole blood assay)[2]
4-Hydroxypiperidine Derivatives β-Glucuronidase1-[2-(4′′-chloro-phenyl)-2-oxo-ethyl]-4-pyrrolidin-1′-yl-piperidinium bromide17.10 ± 0.61 µM[3]
Indanone Piperidine Derivatives Acetylcholinesterase (AChE)1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine (E2020)5.7 nM[4]
(R)-3-Amino-3-Methyl Piperidine Derivatives Dipeptidyl Peptidase IV (DPP-4)A specific pyrimidinone derivativeModerate inhibitory activity[5]
3-Hydroxypyridin-4-one Piperidine Derivatives TyrosinaseCompound 4l138.1 µM[6][7]

Experimental Protocols

The following are generalized experimental protocols for the synthesis and evaluation of enzyme inhibitors based on the this compound scaffold, inferred from related literature.

3.1. General Synthesis of N-Aryl-3,3-dimethylpiperidin-4-ol Derivatives

This protocol is a general representation for the synthesis of N-aryl derivatives, a common strategy in drug discovery.

  • Protection of the Piperidine Nitrogen: To a solution of this compound in a suitable solvent (e.g., dichloromethane), add a protecting group reagent such as di-tert-butyl dicarbonate (Boc)2O in the presence of a base like triethylamine. Stir at room temperature until the reaction is complete (monitored by TLC).

  • Oxidation of the Alcohol: The protected this compound can be oxidized to the corresponding ketone using standard oxidation reagents like pyridinium chlorochromate (PCC) or Dess-Martin periodinane.

  • Reductive Amination (if starting from the ketone): To a solution of the protected 3,3-dimethylpiperidin-4-one in a solvent like methanol, add the desired primary amine and a reducing agent such as sodium cyanoborohydride. Stir at room temperature.

  • N-Arylation (Buchwald-Hartwig Cross-Coupling): To a solution of this compound in an appropriate solvent (e.g., toluene or dioxane), add the desired aryl halide, a palladium catalyst (e.g., Pd2(dba)3), a suitable ligand (e.g., BINAP or Xantphos), and a base (e.g., sodium tert-butoxide or cesium carbonate). Heat the mixture under an inert atmosphere until the reaction is complete.

  • Deprotection (if applicable): If a protecting group was used, remove it using appropriate conditions (e.g., trifluoroacetic acid for a Boc group).

  • Purification: Purify the final compound using column chromatography on silica gel. Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry.

3.2. In Vitro Enzyme Inhibition Assay (Example: mPGES-1)

This protocol is a generalized example for assessing the inhibitory activity of synthesized compounds against a specific enzyme.

  • Enzyme and Substrate Preparation: Prepare a solution of the target enzyme (e.g., recombinant human mPGES-1) in an appropriate assay buffer. Prepare a solution of the substrate (e.g., prostaglandin H2) in a suitable solvent.

  • Compound Preparation: Dissolve the synthesized inhibitor compounds in DMSO to create stock solutions. Prepare serial dilutions of the stock solutions in the assay buffer.

  • Assay Procedure:

    • Add the enzyme solution to the wells of a microplate.

    • Add the inhibitor solutions at various concentrations to the wells.

    • Pre-incubate the enzyme and inhibitor for a specified time at a controlled temperature.

    • Initiate the enzymatic reaction by adding the substrate solution.

    • Incubate for a specific period.

    • Stop the reaction using a suitable quenching agent.

  • Detection: Quantify the product formation using an appropriate method, such as ELISA, LC-MS, or a fluorescence-based assay.

  • Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration relative to a control (without inhibitor). Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Visualizations

4.1. Workflow for Enzyme Inhibitor Development

The following diagram illustrates a typical workflow for the development of novel enzyme inhibitors starting from a scaffold like this compound.

G cluster_0 Scaffold Selection & Library Design cluster_1 Screening & Hit Identification cluster_2 Lead Optimization cluster_3 Preclinical & Clinical Development Scaffold This compound Library Combinatorial Library Synthesis Scaffold->Library HTS High-Throughput Screening Library->HTS Hit_ID Hit Identification HTS->Hit_ID SAR Structure-Activity Relationship (SAR) Studies Hit_ID->SAR Lead_Opt Lead Optimization SAR->Lead_Opt ADMET ADMET Profiling In_Vivo In Vivo Efficacy Studies ADMET->In_Vivo Lead_Opt->ADMET Clinical Clinical Trials In_Vivo->Clinical

Caption: Workflow for developing enzyme inhibitors.

4.2. Prostaglandin E2 Synthesis Pathway

This diagram shows a simplified signaling pathway involving mPGES-1, a target for inhibitors derived from the 3,3-dimethylpiperidine scaffold.

G Arachidonic_Acid Arachidonic Acid COX COX-1 / COX-2 Arachidonic_Acid->COX PGH2 Prostaglandin H2 (PGH2) mPGES1 mPGES-1 PGH2->mPGES1 PGE2 Prostaglandin E2 (PGE2) Inflammation Inflammation, Pain, Fever PGE2->Inflammation COX->PGH2 mPGES1->PGE2 Inhibitor 3,3-Dimethylpiperidine-based Inhibitor Inhibitor->mPGES1

Caption: Inhibition of the Prostaglandin E2 pathway.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3,3-Dimethylpiperidin-4-ol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in improving the yield and purity of 3,3-Dimethylpiperidin-4-ol synthesis.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound, which is typically prepared via a two-step process: a Mannich reaction to form 3,3-Dimethylpiperidin-4-one, followed by its reduction.

Step 1: Synthesis of 3,3-Dimethylpiperidin-4-one via Mannich Reaction

Issue Potential Cause(s) Suggested Solution(s)
Low or No Product Formation 1. Incorrect pH of the reaction mixture. 2. Inactive reagents (e.g., old formaldehyde). 3. Suboptimal reaction temperature.1. Adjust the pH to the optimal range for the Mannich reaction (typically slightly acidic). 2. Use freshly opened or purified reagents. 3. Experiment with a temperature range, for example, starting at room temperature and gently heating.
Formation of Multiple Byproducts 1. Self-condensation of the ketone starting material. 2. Polymerization of formaldehyde.1. Slowly add the ketone to the reaction mixture to maintain a low concentration. 2. Use a high-quality source of formaldehyde and consider adding it portion-wise.
Difficult Purification of the Piperidone 1. Contamination with starting materials. 2. Oily product that is difficult to crystallize.1. Optimize the reaction stoichiometry to ensure complete conversion of the limiting reagent. 2. Attempt purification via column chromatography or by converting the product to its hydrochloride salt for easier crystallization.

Step 2: Reduction of 3,3-Dimethylpiperidin-4-one to this compound

Issue Potential Cause(s) Suggested Solution(s)
Incomplete Reduction 1. Insufficient amount of reducing agent (e.g., Sodium Borohydride). 2. Deactivated reducing agent due to moisture.1. Increase the molar equivalents of the reducing agent. 2. Use anhydrous solvents and handle the reducing agent in a dry environment.
Low Yield of the Desired Alcohol 1. Over-reduction to the corresponding alkane (less common with NaBH₄). 2. Complex formation between the product and boron byproducts.1. Use a milder reducing agent or control the reaction temperature at a lower range (e.g., 0°C). 2. During workup, ensure the pH is adjusted to break up any borate complexes before extraction.
Difficult Isolation of the Product 1. The product is highly soluble in the aqueous phase during workup. 2. Contamination with boron salts.1. Saturate the aqueous layer with sodium chloride before extraction to decrease the product's solubility. 2. Perform multiple extractions with an appropriate organic solvent. 3. After quenching the reaction with acid, add methanol and evaporate the solvent to remove boric acid as volatile trimethyl borate.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to this compound?

A1: The most common and practical route is a two-step synthesis. The first step is the synthesis of the precursor, 3,3-Dimethylpiperidin-4-one, typically via a Mannich condensation reaction. The second step involves the reduction of the ketone functionality of 3,3-Dimethylpiperidin-4-one to the corresponding alcohol, this compound.

Q2: Which reducing agent is best for the conversion of 3,3-Dimethylpiperidin-4-one to this compound?

A2: Sodium borohydride (NaBH₄) is a highly effective and commonly used reducing agent for this transformation. It is selective for aldehydes and ketones and is generally safer and easier to handle than more powerful reducing agents like lithium aluminum hydride (LiAlH₄).

Q3: How can I monitor the progress of the reduction reaction?

A3: The progress of the reaction can be conveniently monitored by Thin Layer Chromatography (TLC). A spot of the reaction mixture is compared with a spot of the starting material (3,3-Dimethylpiperidin-4-one). The reaction is considered complete when the spot corresponding to the starting material is no longer visible.

Q4: What are the critical parameters to control for a high-yield synthesis?

A4: For the Mannich reaction, controlling the pH, temperature, and the quality of reagents is crucial. For the reduction step, the key parameters are the choice of a suitable solvent (typically methanol or ethanol), maintaining a low temperature (initially 0°C), using a sufficient excess of the reducing agent, and ensuring an effective workup procedure to isolate the product.

Q5: Are there any specific safety precautions I should take?

A5: Yes. The Mannich reaction may involve the use of formaldehyde, which is a hazardous substance. The reduction with sodium borohydride can generate hydrogen gas, especially during the quenching step with acid, so it should be performed in a well-ventilated fume hood. Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

Experimental Protocols

Protocol 1: Synthesis of 3,3-Dimethylpiperidin-4-one

This protocol is a general guideline for a Mannich-type reaction.

  • To a round-bottom flask equipped with a magnetic stirrer, add the primary amine source (e.g., ammonium acetate).

  • Add an appropriate solvent (e.g., ethanol).

  • Cool the mixture in an ice bath and slowly add the aldehyde (e.g., formaldehyde).

  • After stirring for a short period, add 3-methyl-2-butanone (isopropyl methyl ketone) dropwise while maintaining the low temperature.

  • Allow the reaction to warm to room temperature and then heat to reflux for several hours, monitoring the reaction progress by TLC.

  • Upon completion, cool the reaction mixture and adjust the pH with a suitable acid or base.

  • Extract the product with an organic solvent, wash the organic layer, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure to obtain the crude 3,3-Dimethylpiperidin-4-one.

  • Purify the crude product by column chromatography or crystallization.

Protocol 2: Reduction of 3,3-Dimethylpiperidin-4-one to this compound

  • Dissolve 3,3-Dimethylpiperidin-4-one in methanol or ethanol in a round-bottom flask and cool the solution to 0°C in an ice bath.

  • Slowly add sodium borohydride (NaBH₄) portion-wise to the stirred solution.

  • After the addition is complete, continue to stir the reaction at 0°C for a specified time, then allow it to warm to room temperature.

  • Monitor the reaction by TLC until the starting ketone is completely consumed.

  • Cool the reaction mixture back to 0°C and slowly quench the excess NaBH₄ by adding dilute hydrochloric acid until the solution is acidic.

  • Remove the solvent under reduced pressure.

  • Add water to the residue and basify with a suitable base (e.g., sodium hydroxide).

  • Extract the aqueous layer multiple times with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

  • The crude product can be further purified by recrystallization or column chromatography.

Quantitative Data

The choice of reducing agent and reaction conditions can significantly impact the yield of the final product. The following table provides a summary of expected outcomes with different reducing agents for the reduction of substituted 4-piperidones.

Reducing AgentTypical SolventTemperature (°C)Typical Yield (%)Notes
Sodium Borohydride (NaBH₄) Methanol / Ethanol0 to 2585 - 95Most common, safe, and effective for this transformation.
Lithium Aluminum Hydride (LiAlH₄) Tetrahydrofuran / Diethyl Ether0 to 3590 - 98More powerful, but less selective and requires stricter anhydrous conditions.
Potassium Borohydride (KBH₄) Water / Ethanol2580 - 90Milder than NaBH₄, may require longer reaction times.
Catalytic Hydrogenation (H₂/Pd-C) Ethanol / Acetic Acid2588 - 97Effective, but requires specialized hydrogenation equipment.

Visualizations

Synthesis_Workflow cluster_step1 Step 1: Mannich Reaction cluster_step2 Step 2: Reduction start1 3-Methyl-2-butanone + Formaldehyde + Ammonia Source reaction1 Mannich Condensation start1->reaction1 product1 3,3-Dimethylpiperidin-4-one reaction1->product1 start2 3,3-Dimethylpiperidin-4-one product1->start2 reaction2 Reduction (e.g., NaBH4) start2->reaction2 product2 This compound reaction2->product2

Caption: Overall workflow for the synthesis of this compound.

Troubleshooting_Tree start Low Yield of this compound check_step Which step has low yield? start->check_step step1 Step 1: Mannich Reaction check_step->step1 Mannich Reaction step2 Step 2: Reduction check_step->step2 Reduction step1_issue1 Check Reagent Quality (Aldehyde, Ketone, Amine) step1->step1_issue1 step1_issue2 Optimize Reaction Conditions (pH, Temperature) step1->step1_issue2 step2_issue1 Check for Incomplete Reaction by TLC step2->step2_issue1 step2_issue2 Investigate Workup Procedure step2->step2_issue2 step1_sol1 Use fresh reagents step1_issue1->step1_sol1 step1_sol2 Screen different pH and temperatures step1_issue2->step1_sol2 step2_sol1 Increase equivalents of NaBH4 Ensure anhydrous conditions step2_issue1->step2_sol1 step2_sol2 Adjust pH during workup Saturate aqueous layer with NaCl Perform multiple extractions step2_issue2->step2_sol2

Caption: Troubleshooting decision tree for low yield issues.

Minimizing side-product formation in the reduction of 3,3-dimethyl-4-piperidone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in minimizing side-product formation during the reduction of 3,3-dimethyl-4-piperidone.

Frequently Asked Questions (FAQs)

Q1: What are the expected main products from the reduction of 3,3-dimethyl-4-piperidone?

The reduction of the ketone group in 3,3-dimethyl-4-piperidone is expected to yield a mixture of two diastereomeric secondary alcohols: cis-3,3-dimethyl-4-piperidinol and trans-3,3-dimethyl-4-piperidinol.[1] The ratio of these isomers is dependent on the reducing agent and reaction conditions used.

Q2: What are the potential side-products in the reduction of 3,3-dimethyl-4-piperidone?

Potential side-products can arise from several pathways:

  • Over-reduction: While less common with milder reducing agents like sodium borohydride, stronger reducing agents or harsh reaction conditions could potentially lead to the reduction of the piperidine ring itself, though this is generally not a significant issue under standard conditions.

  • N-Alkylation: If the reaction is performed under conditions that could generate an electrophile (e.g., from the solvent or additives), the secondary amine of the piperidine ring can undergo N-alkylation.[2]

  • Incomplete reaction: Unreacted starting material (3,3-dimethyl-4-piperidone) can remain if the reaction does not go to completion.

Q3: How can I control the stereoselectivity of the reduction to favor one diastereomer over the other?

The stereochemical outcome of the reduction is influenced by the steric hindrance around the carbonyl group. The gem-dimethyl group at the 3-position will significantly influence the direction of hydride attack.

  • Bulky reducing agents: Using sterically hindered reducing agents may favor the formation of one diastereomer over the other due to preferential attack from the less hindered face of the ketone.

  • Temperature: Lowering the reaction temperature can often increase the diastereoselectivity of the reduction.

  • Choice of reducing agent: Different reducing agents (e.g., sodium borohydride, lithium aluminum hydride, catalytic hydrogenation) will exhibit different levels of stereoselectivity.[1]

Q4: Which is the more thermodynamically stable diastereomer, cis or trans-3,3-dimethyl-4-piperidinol?

The thermodynamic stability of the diastereomers depends on the conformational preferences of the piperidine ring. Generally, the isomer with the hydroxyl group in the equatorial position is thermodynamically more stable. The cis/trans nomenclature depends on the relationship between the hydroxyl group and a reference substituent, which in this case is the gem-dimethyl group. A detailed conformational analysis would be required to definitively predict the most stable isomer.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low yield of desired alcohol Incomplete reaction.- Increase the reaction time. - Use a slight excess of the reducing agent. - Ensure the reducing agent is fresh and has not decomposed.
Decomposition of the reducing agent.- Use a freshly opened or properly stored container of the reducing agent. - For sodium borohydride, ensure the solvent is dry if a non-protic solvent is used, or that the reaction is performed at a suitable pH in protic solvents.
Presence of multiple unidentified side-products Reaction conditions are too harsh.- Lower the reaction temperature. - Use a milder reducing agent (e.g., sodium borohydride instead of lithium aluminum hydride).
Contaminated starting material or reagents.- Purify the starting 3,3-dimethyl-4-piperidone before the reaction. - Use high-purity, dry solvents.
Poor diastereoselectivity Inappropriate choice of reducing agent or reaction conditions.- Experiment with different reducing agents (e.g., sodium borohydride, L-Selectride®, K-Selectride®). - Conduct the reaction at a lower temperature (e.g., 0 °C or -78 °C).
Formation of N-alkylated side-product Reactive species in the reaction mixture are alkylating the piperidine nitrogen.- Ensure the solvent is inert and free of potential alkylating agents. - If using an N-protected piperidone, ensure the protecting group is stable to the reaction conditions.

Data Presentation

The following table summarizes typical conditions for the reduction of substituted 4-piperidones. Note that the optimal conditions for 3,3-dimethyl-4-piperidone may need to be determined empirically.

Reducing Agent Solvent Temperature (°C) Typical Diastereoselectivity (cis:trans) Potential Side-Products
Sodium Borohydride (NaBH₄)Methanol, Ethanol0 to 25Varies, often moderateIncomplete reaction
Lithium Aluminum Hydride (LiAlH₄)Diethyl ether, THF0 to 35Can differ from NaBH₄Over-reduction (minor)
Catalytic Hydrogenation (H₂, Pd/C)Methanol, Ethanol, Acetic Acid25 to 50Often high, favoring the thermodynamically more stable isomerOver-reduction, catalyst poisoning

Experimental Protocols

Method 1: Reduction with Sodium Borohydride
  • Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve 3,3-dimethyl-4-piperidone (1.0 eq) in methanol (10 mL per gram of piperidone).

  • Reaction: Cool the solution to 0 °C in an ice bath. Slowly add sodium borohydride (1.5 eq) portion-wise over 15 minutes, ensuring the temperature remains below 10 °C.

  • Monitoring: Stir the reaction mixture at 0 °C for 1 hour and then allow it to warm to room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Quench the reaction by slowly adding water. Remove the methanol under reduced pressure. Extract the aqueous layer with dichloromethane (3 x 20 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to separate the diastereomers.

Method 2: Catalytic Hydrogenation
  • Preparation: In a hydrogenation vessel, dissolve 3,3-dimethyl-4-piperidone (1.0 eq) in methanol or ethanol.

  • Catalyst Addition: Add a catalytic amount of 10% Palladium on Carbon (Pd/C) (typically 5-10 mol%).

  • Hydrogenation: Seal the vessel and purge with hydrogen gas. Pressurize the vessel with hydrogen to the desired pressure (e.g., 50 psi) and stir the reaction mixture at room temperature.

  • Monitoring: Monitor the reaction by observing hydrogen uptake or by analyzing aliquots by GC-MS or TLC.

  • Work-up: Once the reaction is complete, carefully filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Purification: Concentrate the filtrate under reduced pressure to obtain the product. Further purification can be achieved by recrystallization or column chromatography.

Visualizations

Reduction_Workflow Experimental Workflow for Reduction start Start: 3,3-dimethyl-4-piperidone dissolve Dissolve in appropriate solvent (e.g., Methanol) start->dissolve cool Cool to desired temperature (e.g., 0 °C) dissolve->cool add_reagent Add reducing agent (e.g., NaBH4 or H2/Pd/C) cool->add_reagent monitor Monitor reaction progress (TLC, GC-MS) add_reagent->monitor workup Reaction work-up and quenching monitor->workup extract Extraction of product workup->extract purify Purification (Column chromatography) extract->purify product Isolated cis/trans-3,3-dimethyl-4-piperidinol purify->product

Caption: A generalized experimental workflow for the reduction of 3,3-dimethyl-4-piperidone.

Troubleshooting_Logic Troubleshooting Logic for Side-Product Formation start Analysis of crude product shows significant side-products check_sm Is starting material still present? start->check_sm yes_sm Incomplete Reaction: - Increase reaction time - Use more reducing agent check_sm->yes_sm Yes no_sm Are there new, unexpected peaks? check_sm->no_sm No yes_new Identify side-products (e.g., by MS, NMR) no_sm->yes_new over_reduction Over-reduction Product: - Use milder reducing agent - Lower temperature yes_new->over_reduction If mass corresponds to further reduction n_alkylation N-Alkylation Product: - Use inert, dry solvent - Check for reactive impurities yes_new->n_alkylation If mass corresponds to addition of an alkyl group

Caption: A logical diagram for troubleshooting common issues in the reduction reaction.

References

Optimization of reaction conditions for the synthesis of 3,3-Dimethylpiperidin-4-ol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the synthesis of 3,3-Dimethylpiperidin-4-ol. It includes frequently asked questions (FAQs), troubleshooting guides, detailed experimental protocols, and comparative data to aid in the optimization of reaction conditions.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route for this compound?

A common and effective strategy for the synthesis of this compound involves a two-step process:

  • Synthesis of the precursor, 3,3-Dimethylpiperidin-4-one: This is often achieved through a Mannich-type reaction or a Dieckmann condensation.

  • Reduction of the ketone: The resulting 3,3-Dimethylpiperidin-4-one is then reduced to the corresponding alcohol, this compound.

Q2: What are the critical parameters to control during the synthesis of the 3,3-Dimethylpiperidin-4-one precursor?

The critical parameters for the synthesis of the piperidin-4-one precursor include reaction temperature, pH, and the stoichiometry of the reactants. Careful control of these variables is essential to maximize yield and minimize the formation of byproducts.

Q3: Which reducing agents are suitable for the conversion of 3,3-Dimethylpiperidin-4-one to this compound?

Several reducing agents can be employed for this transformation. The choice of reducing agent can influence the stereoselectivity of the reaction and the ease of workup. Common choices include:

  • Sodium borohydride (NaBH₄)

  • Lithium aluminum hydride (LiAlH₄)

  • Catalytic hydrogenation (e.g., H₂, Pd/C)

Q4: How can I monitor the progress of the reaction?

Reaction progress can be monitored by techniques such as Thin-Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), or Nuclear Magnetic Resonance (NMR) spectroscopy. These methods allow for the tracking of the consumption of starting materials and the formation of the desired product.[1]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low yield of 3,3-Dimethylpiperidin-4-one - Incomplete reaction. - Suboptimal reaction temperature. - Incorrect stoichiometry of reactants.- Increase reaction time. - Optimize reaction temperature. - Adjust the molar ratios of the starting materials.
Formation of multiple byproducts - Side reactions due to incorrect pH or temperature. - Impure starting materials.- Carefully control the pH of the reaction mixture. - Purify starting materials before use. - Optimize the reaction temperature to favor the desired product formation.
Incomplete reduction of the ketone - Insufficient amount of reducing agent. - Deactivated catalyst (for catalytic hydrogenation). - Low reaction temperature.- Increase the equivalents of the reducing agent. - Use fresh catalyst. - Increase the reaction temperature.
Difficulty in product isolation - Product is highly soluble in the aqueous phase during workup. - Formation of emulsions.- Perform multiple extractions with an appropriate organic solvent. - Use a brine wash to break up emulsions. - Consider adjusting the pH to facilitate extraction.

Optimization of Reaction Conditions

The following tables summarize key reaction parameters for the synthesis of piperidin-4-one derivatives and their subsequent reduction, providing a basis for the optimization of the synthesis of this compound.

Table 1: Synthesis of Piperidin-4-one Derivatives

Reaction Type Starting Materials Catalyst/Reagent Solvent Temperature (°C) Yield (%)
Mannich ReactionAldehyde, Amine, KetoneAcid or BaseEthanol, Water25 - 8060 - 85
Dieckmann CondensationDi-esterSodium EthoxideToluene80 - 11070 - 90

Table 2: Reduction of Piperidin-4-ones

Reducing Agent Substrate Solvent Temperature (°C) Yield (%) Key Considerations
NaBH₄Piperidin-4-oneMethanol, Ethanol0 - 2585 - 95Mild conditions, good functional group tolerance.
LiAlH₄Piperidin-4-oneDiethyl ether, THF0 - 3590 - 98Highly reactive, requires anhydrous conditions.
H₂, Pd/CPiperidin-4-oneEthanol, Acetic Acid25 - 5090 - 99Can also reduce other functional groups.

Experimental Protocols

Protocol 1: Synthesis of 3,3-Dimethylpiperidin-4-one via a Mannich-type Reaction

  • To a stirred solution of the appropriate ketone (1.0 eq) and paraformaldehyde (2.2 eq) in ethanol, add the primary amine hydrochloride (1.0 eq).

  • Heat the mixture to reflux (approximately 80°C) for 4-6 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

  • Dissolve the residue in water and basify with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to afford the crude 3,3-Dimethylpiperidin-4-one.

  • Purify the product by column chromatography on silica gel.

Protocol 2: Reduction of 3,3-Dimethylpiperidin-4-one to this compound

  • Dissolve 3,3-Dimethylpiperidin-4-one (1.0 eq) in methanol in a round-bottom flask.

  • Cool the solution to 0°C in an ice bath.

  • Slowly add sodium borohydride (1.5 eq) portion-wise, maintaining the temperature below 10°C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Quench the reaction by the slow addition of water.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with ethyl acetate (3 x 50 mL).

  • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate to yield this compound.

  • Further purification can be achieved by recrystallization or column chromatography.

Visualizing the Workflow and Troubleshooting

G cluster_0 Synthesis Workflow Start Starting Materials Step1 Synthesis of 3,3-Dimethylpiperidin-4-one Start->Step1 Purification1 Purification Step1->Purification1 Step2 Reduction to This compound Purification1->Step2 Purification2 Final Purification Step2->Purification2 End This compound Purification2->End

Caption: A generalized experimental workflow for the synthesis of this compound.

G cluster_1 Troubleshooting Logic Problem Unexpected Result (e.g., Low Yield, Impurities) CheckPurity Verify Starting Material Purity Problem->CheckPurity ReviewConditions Review Reaction Conditions (Temp, Time, Stoichiometry) Problem->ReviewConditions Optimize Optimize Reaction Parameters CheckPurity->Optimize If Impure ReviewConditions->Optimize If Suboptimal ChangeMethod Consider Alternative Synthetic Route ReviewConditions->ChangeMethod If No Improvement Success Problem Resolved Optimize->Success ChangeMethod->Success

Caption: A logical flowchart for troubleshooting common issues in the synthesis.

References

Technical Support Center: Purification of 3,3-Dimethylpiperidin-4-ol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the purification of 3,3-Dimethylpiperidin-4-ol by column chromatography. It includes troubleshooting guides, frequently asked questions (FAQs), a detailed experimental protocol, and data presentation to address common challenges encountered during the purification process.

Troubleshooting Guide

This guide addresses specific issues that may arise during the column chromatography purification of this compound.

Problem Potential Cause(s) Suggested Solution(s)
Product Strongly Adheres to Silica Gel Column The basic nitrogen of the piperidine ring interacts strongly with the acidic silanol groups on the silica gel surface.[1]To mitigate this, add a small amount (0.5-2%) of a basic modifier, such as triethylamine or a few drops of ammonium hydroxide, to the mobile phase.[2] This will compete with the product for the acidic sites on the silica gel, leading to better elution. Alternatively, consider using a less acidic stationary phase like neutral alumina.[2]
Low Yield of Purified Product - The compound may be partially soluble in the mobile phase, leading to premature elution with impurities.- The compound may be degrading on the silica gel.- Incomplete elution from the column.- Optimize the mobile phase composition. Start with a less polar solvent and gradually increase polarity to ensure sharp elution of the target compound.- If degradation is suspected, minimize the time the compound spends on the column by using flash chromatography.- After the main fractions are collected, flush the column with a highly polar solvent system (e.g., 5-10% methanol in dichloromethane with a small amount of triethylamine) to recover any remaining product.
Multiple Peaks in HPLC/GC Analysis of a "Pure" Fraction - The free base can interact with the column, causing peak broadening or splitting.[2]- Presence of isomers.- On-column degradation.[2]- For HPLC analysis, adjust the mobile phase pH with an acid (e.g., TFA) or add a competing base (e.g., triethylamine).[2]- For GC analysis, ensure the injection port temperature is not causing decomposition.[2]- Use a high-resolution column to attempt separation of potential isomers.
Poor Separation of Impurities - Inappropriate mobile phase polarity.- Column overloading.- Perform a thorough thin-layer chromatography (TLC) analysis with various solvent systems to determine the optimal mobile phase for separation.- Reduce the amount of crude material loaded onto the column.
Product Elutes with the Solvent Front The mobile phase is too polar.Start with a much less polar mobile phase and gradually increase the polarity (gradient elution). This will allow for better separation and retention of your compound on the column.

Frequently Asked Questions (FAQs)

Q1: What is the most common issue when purifying piperidine-based compounds like this compound by silica gel chromatography?

A1: The most frequent issue is the strong interaction between the basic nitrogen atom in the piperidine ring and the acidic silanol groups on the surface of the silica gel.[1] This can lead to significant peak tailing, poor separation, and in some cases, irreversible adsorption of the product onto the column.

Q2: How can I prevent my compound from sticking to the silica gel column?

A2: The most effective way is to add a small percentage of a basic modifier to your eluent.[2] Triethylamine (Et₃N) at a concentration of 0.5-2% is commonly used. This competes with your basic compound for the active sites on the silica, reducing tailing and improving recovery.

Q3: What stationary phase is best for the purification of this compound?

A3: Standard silica gel 60 (70-230 mesh) is a common choice for initial purification.[3] However, if strong adsorption is a persistent issue, switching to a deactivated or neutral stationary phase, such as neutral alumina, can be beneficial.[2]

Q4: How do I choose the right mobile phase for my column?

A4: The ideal mobile phase should provide good separation between your target compound and any impurities. This is best determined by running preliminary thin-layer chromatography (TLC) plates with different solvent systems. A good starting point for piperidinol derivatives is a mixture of a non-polar solvent like hexane or dichloromethane and a more polar solvent like ethyl acetate or methanol. The addition of a small amount of triethylamine is also recommended.[2]

Q5: My purified this compound shows two peaks in the HPLC analysis. Is it impure?

A5: Not necessarily. The appearance of multiple peaks for a pure piperidine derivative in HPLC can be due to different ionization states of the free base interacting differently with the stationary phase.[4] It could also be due to the presence of conformers. Try adjusting the mobile phase pH with a buffer or an additive like trifluoroacetic acid (TFA) to see if the peaks coalesce.[1][4]

Experimental Protocol: Column Chromatography of this compound

This protocol provides a general method for the purification of this compound using flash column chromatography.

Materials:

  • Crude this compound

  • Silica gel 60 (230-400 mesh)

  • Glass chromatography column

  • n-Hexane (analytical grade)

  • Ethyl acetate (analytical grade)

  • Triethylamine (Et₃N)

  • Thin Layer Chromatography (TLC) plates (silica gel) and developing chamber

  • UV lamp for TLC visualization

  • Collection tubes or flasks

  • Rotary evaporator

Procedure:

  • Mobile Phase Preparation: Prepare a suitable mobile phase. A common starting point is a mixture of hexane and ethyl acetate. The optimal ratio should be determined by TLC analysis of the crude material. Add 0.5-1% triethylamine to the mobile phase to minimize tailing.

  • Column Packing:

    • Prepare a slurry of silica gel in the initial, least polar mobile phase.

    • Carefully pour the slurry into the column, ensuring no air bubbles are trapped.

    • Allow the silica to settle, and then drain the excess solvent until the solvent level is just above the top of the silica bed.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of the mobile phase or a slightly more polar solvent.

    • Alternatively, for less soluble compounds, adsorb the crude material onto a small amount of silica gel by dissolving it in a volatile solvent, adding the silica, and then evaporating the solvent.

    • Carefully apply the sample to the top of the column.

  • Elution:

    • Begin eluting the column with the prepared mobile phase.

    • If a gradient elution is required, gradually increase the polarity of the mobile phase by increasing the percentage of the more polar solvent.

    • Collect fractions in separate tubes.

  • Monitoring:

    • Monitor the elution process by spotting the collected fractions on TLC plates.

    • Visualize the spots under a UV lamp or by using an appropriate staining agent (e.g., potassium permanganate).

  • Isolation:

    • Combine the fractions that contain the pure product, as determined by TLC.

    • Remove the solvent from the combined pure fractions under reduced pressure using a rotary evaporator to yield the purified this compound.

Data Presentation

The following table summarizes typical parameters for the column chromatography purification of piperidine derivatives. These values should be used as a starting point and may require optimization for this compound.

Parameter Typical Range/Value Notes
Stationary Phase Silica Gel 60 (230-400 mesh)For high-resolution flash chromatography.
Mobile Phase (Eluent) Hexane/Ethyl Acetate or Dichloromethane/MethanolThe ratio is determined by TLC analysis.
Mobile Phase Modifier 0.5 - 2% Triethylamine (v/v)Added to reduce peak tailing.
Loading Capacity 1-10% of silica gel weightDependent on the difficulty of the separation.
Detection Method TLC with UV visualization or chemical stainingPotassium permanganate stain is effective for visualizing alcohols and amines.

Visualizations

Purification_Workflow cluster_prep Preparation cluster_purification Purification cluster_analysis Analysis & Isolation TLC_Analysis TLC Analysis of Crude Solvent_Selection Select Optimal Solvent System TLC_Analysis->Solvent_Selection Column_Packing Pack Column with Silica Gel Solvent_Selection->Column_Packing Load_Sample Load Crude Sample Column_Packing->Load_Sample Elute_Column Elute with Mobile Phase Load_Sample->Elute_Column Collect_Fractions Collect Fractions Elute_Column->Collect_Fractions TLC_Fractions TLC Analysis of Fractions Collect_Fractions->TLC_Fractions Combine_Pure Combine Pure Fractions TLC_Fractions->Combine_Pure Evaporate_Solvent Evaporate Solvent Combine_Pure->Evaporate_Solvent Pure_Product Obtain Pure Product Evaporate_Solvent->Pure_Product

Caption: Workflow for the purification of this compound by column chromatography.

Troubleshooting_Logic Start Purification Issue Encountered Issue_Type What is the issue? Start->Issue_Type Strong_Adsorption Strong Adsorption/ No Elution Issue_Type->Strong_Adsorption Product Sticks Poor_Separation Poor Separation Issue_Type->Poor_Separation Impurities Co-elute Low_Yield Low Yield Issue_Type->Low_Yield Low Recovery Multiple_Peaks Multiple Peaks in Analysis Issue_Type->Multiple_Peaks Purity Check Fails Solution_Adsorption Add Triethylamine to Eluent or Use Alumina Strong_Adsorption->Solution_Adsorption Solution_Separation Optimize Mobile Phase via TLC or Reduce Sample Load Poor_Separation->Solution_Separation Solution_Yield Flush Column with Polar Solvent or Use Flash Chromatography Low_Yield->Solution_Yield Solution_Peaks Adjust HPLC Mobile Phase pH or Check for Isomers Multiple_Peaks->Solution_Peaks

Caption: Troubleshooting logic for common issues in the purification of this compound.

References

Troubleshooting N-protection strategies for 3,3-Dimethylpiperidin-4-ol

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions for the N-protection of 3,3-Dimethylpiperidin-4-ol, a sterically hindered secondary amine.

Frequently Asked Questions (FAQs)

Q1: Which are the most common N-protecting groups for this compound?

The most common N-protecting groups for sterically hindered piperidines like this compound are tert-Butoxycarbonyl (Boc), Carboxybenzyl (Cbz), and to a lesser extent, Fluorenylmethyloxycarbonyl (Fmoc). The choice depends on the desired stability of the protecting group and the reaction conditions for subsequent synthetic steps.

Q2: Why is my N-protection reaction of this compound showing low yield?

Low yields in the N-protection of this compound are often attributed to the steric hindrance caused by the two methyl groups at the C3 position. This hindrance makes the nitrogen atom less nucleophilic and accessible. To improve yields, consider optimizing reaction conditions such as temperature, reaction time, and the choice of base and solvent. Using a stronger base or a more reactive protecting group precursor can also be beneficial.

Q3: What are the best practices for setting up a Boc protection reaction for this substrate?

For a successful Boc protection, it is recommended to use di-tert-butyl dicarbonate (Boc)₂O in the presence of a suitable base. Common bases include triethylamine (TEA) or diisopropylethylamine (DIPEA). The reaction is typically carried out in a polar aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF). Due to the steric hindrance, the reaction may require elevated temperatures and longer reaction times compared to less hindered amines.

Q4: How can I monitor the progress of the N-protection reaction?

The progress of the reaction can be monitored by thin-layer chromatography (TLC). The starting material, this compound, is relatively polar, while the N-protected product will be significantly less polar. A co-spot of the starting material and the reaction mixture will help in visualizing the consumption of the starting material and the formation of the product. Staining with ninhydrin can be used to visualize the secondary amine starting material, which will show a color change, while the protected amine will not.

Troubleshooting Guide

Problem 1: Low or No Conversion to the N-Boc Protected Product

Possible Causes & Solutions

CauseRecommended Solution
Insufficient Basicity The steric hindrance around the nitrogen may require a stronger, non-nucleophilic base to facilitate the reaction. Consider switching from triethylamine (TEA) to diisopropylethylamine (DIPEA) or 4-dimethylaminopyridine (DMAP) as a catalyst.
Low Reaction Temperature Due to the high activation energy barrier caused by steric hindrance, the reaction may require heating. Try refluxing the reaction mixture in a suitable solvent like THF or dioxane.
Inappropriate Solvent The choice of solvent can influence the reaction rate. Aprotic polar solvents like dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile are generally preferred.
Decomposition of (Boc)₂O Ensure the di-tert-butyl dicarbonate is fresh and has been stored properly. Purity can be checked by melting point or NMR.
Problem 2: Difficulty in Removing the Cbz Protecting Group

Possible Causes & Solutions

CauseRecommended Solution
Catalyst Poisoning If using catalytic hydrogenation (e.g., Pd/C), the catalyst can be poisoned by impurities. Ensure the substrate and solvent are pure. Increasing the catalyst loading or using a more active catalyst like Pearlman's catalyst may help.
Incomplete Reaction The steric hindrance can slow down the deprotection. Extend the reaction time or increase the hydrogen pressure.
Alternative Deprotection Method Needed If catalytic hydrogenation is ineffective, consider alternative methods such as using HBr in acetic acid or transfer hydrogenation with a source like ammonium formate.

Experimental Protocols

Key Experiment: N-Boc Protection of this compound

Methodology:

  • To a solution of this compound (1.0 eq) in dichloromethane (DCM, 0.1 M), add triethylamine (1.5 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add a solution of di-tert-butyl dicarbonate ((Boc)₂O, 1.2 eq) in DCM.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by TLC (e.g., 10% Methanol in DCM).

  • Upon completion, quench the reaction with water and extract the product with DCM.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Comparative Data for N-Protection Strategies
Protecting GroupReagentsSolventBaseTypical Yield (%)Deprotection Conditions
Boc (Boc)₂ODCMTEA75-90TFA/DCM or HCl in Dioxane
Cbz Benzyl ChloroformateTHFNaHCO₃80-95H₂, Pd/C or HBr/Acetic Acid
Fmoc Fmoc-Cl or Fmoc-OSuDioxaneNa₂CO₃70-8520% Piperidine in DMF

Visual Guides

Troubleshooting_Workflow start Low Yield in N-Protection check_reagents Check Reagent Purity ((Boc)2O, Base) start->check_reagents Initial Check increase_base Increase Basicity (e.g., use DIPEA or add DMAP) check_reagents->increase_base Reagents OK? increase_temp Increase Temperature (e.g., reflux in THF) increase_base->increase_temp Still Low Yield? success Improved Yield increase_base->success change_solvent Change Solvent (e.g., THF, Acetonitrile) increase_temp->change_solvent Still Low Yield? increase_temp->success change_solvent->success

Caption: Troubleshooting workflow for low yield in N-protection.

Deprotection_Logic start Select Deprotection Strategy is_cbz Is the protecting group Cbz? start->is_cbz is_boc Is the protecting group Boc? is_cbz->is_boc No hydrogenation Catalytic Hydrogenation (H2, Pd/C) is_cbz->hydrogenation Yes acidolysis_boc Acidolysis (TFA/DCM or HCl/Dioxane) is_boc->acidolysis_boc Yes acidolysis_cbz Acidolysis (HBr/AcOH) hydrogenation->acidolysis_cbz Fails? deprotected_product Deprotected Amine hydrogenation->deprotected_product acidolysis_cbz->deprotected_product acidolysis_boc->deprotected_product

Caption: Decision tree for N-deprotection strategies.

Technical Support Center: Chiral Resolution of 3,3-Dimethylpiperidin-4-ol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the enantiomeric resolution of 3,3-Dimethylpiperidin-4-ol using chiral High-Performance Liquid Chromatography (HPLC).

Troubleshooting Guides

This section addresses common problems encountered during the chiral separation of this compound.

Q1: I am observing poor or no separation between the enantiomer peaks. How can I troubleshoot this?

Poor resolution is a common challenge in chiral method development. A systematic approach to troubleshooting is crucial.

  • Optimize Mobile Phase Composition: The composition of the mobile phase significantly impacts selectivity.[1] For normal phase chromatography, vary the ratio of the alcohol modifier (e.g., ethanol or isopropanol) in the non-polar solvent (e.g., hexane). A good starting point is 20% ethanol in hexane.[2]

  • Evaluate Different Chiral Stationary Phases (CSPs): Not all CSPs are effective for every compound. Polysaccharide-based CSPs, such as those with amylose or cellulose derivatives, are a good starting point for piperidine derivatives.[3] Consider screening columns like Chiralpak® AD-H, Chiralpak® IA, or Chiralcel® OD-H.[3]

  • Adjust the Mobile Phase Additive: For basic compounds like this compound, adding a small amount of an amine modifier, such as diethylamine (DEA) or triethylamine (TEA) (typically 0.1%), can significantly improve peak shape and may enhance resolution by minimizing interactions with the silica support.[3]

  • Optimize Column Temperature: Temperature can have a profound effect on selectivity in chiral separations.[1] Lower temperatures often enhance weaker bonding forces and can improve resolution.[2] Conversely, sometimes increasing the temperature can improve efficiency and peak shape.[1] It is recommended to screen a range of temperatures (e.g., 10°C, 25°C, 40°C).

  • Consider Pre-column Derivatization: Since this compound lacks a strong chromophore, pre-column derivatization can be employed to improve UV detection and potentially enhance chiral recognition.[4][5] A suitable derivatizing agent, such as p-toluenesulfonyl chloride, can be used to introduce a chromophore.[4][5]

Q2: My peaks are broad and/or tailing. What can I do to improve peak shape?

Peak broadening and tailing are often caused by secondary interactions between the basic analyte and the stationary phase, or by issues with the HPLC system.

  • Add a Basic Modifier: As mentioned previously, the addition of a basic modifier like 0.1% DEA or TEA to the mobile phase is a highly effective way to reduce peak tailing for amine-containing compounds.[3] This modifier competes with the analyte for active sites on the silica surface, leading to more symmetrical peaks.

  • Check for Column Contamination: Adsorption of impurities from the sample or mobile phase at the head of the column can lead to poor peak shape.[6] If using an immobilized polysaccharide-based column, flushing with a strong solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) may resolve the issue.[6] For coated columns, a flush with the strongest compatible solvent, often isopropanol, is recommended.[6]

  • Ensure Proper Sample Dissolution: Dissolve the sample in the mobile phase to avoid solvent mismatch effects that can cause peak distortion. If a stronger solvent is required for solubility, inject the smallest possible volume.

  • Inspect for System Issues: Check for blockages in the inlet frit, which can be cleaned or replaced.[6] Also, ensure that all connections are secure and there are no leaks in the system.

Q3: The retention times of my peaks are drifting or are not reproducible. What is the cause?

Shifting retention times can be indicative of several issues related to the column, mobile phase, or overall system stability.

  • Column Equilibration: Ensure the column is thoroughly equilibrated with the mobile phase before starting a sequence of injections. For isocratic separations, which are common in chiral chromatography, changes in the stationary phase due to sample components can impact retention.[7]

  • Mobile Phase Preparation: Prepare fresh mobile phase daily and ensure it is well-mixed and degassed. Small changes in the composition of the mobile phase, especially the percentage of the modifier, can lead to significant shifts in retention time.

  • Temperature Fluctuations: Use a column oven to maintain a constant temperature, as temperature variations can affect retention times.[1]

  • Additive Memory Effect: The persistence of mobile phase additives on the stationary phase from previous analyses can affect the current separation.[7] It may be necessary to dedicate a column to a specific method or perform a thorough washing procedure between different methods.

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for developing a chiral HPLC method for this compound?

A recommended starting point would be to use a polysaccharide-based chiral stationary phase, such as Chiralpak® AD-H. A normal phase mobile phase consisting of a mixture of hexane and an alcohol (e.g., ethanol or isopropanol) with a small amount of a basic additive (e.g., 0.1% diethylamine) is a logical first choice.

Q2: Do I need to derivatize this compound before analysis?

While not strictly necessary if a suitable detector like a mass spectrometer or a charged aerosol detector is available, derivatization is highly recommended for UV detection. This compound lacks a strong UV chromophore. Derivatization with an agent like p-toluenesulfonyl chloride will introduce a chromophore, enabling sensitive UV detection.[4][5]

Q3: How do I choose between different polysaccharide-based chiral columns?

The selection of a chiral column is largely an empirical process.[8] Screening a few different columns with varying chiral selectors (e.g., amylose vs. cellulose) and different derivatizations (e.g., 3,5-dimethylphenylcarbamate vs. 3,5-dichlorophenylcarbamate) is the most effective approach to find the optimal stationary phase for a given separation.

Q4: What are the key parameters to optimize for improving the resolution of enantiomers?

The most influential parameters for optimizing chiral separations are the choice of the chiral stationary phase, the composition of the mobile phase (including the type and concentration of the organic modifier and additive), and the column temperature.[1]

Experimental Protocols

Proposed Chiral HPLC Method for this compound

This protocol provides a starting point for the method development. Optimization will likely be required.

ParameterRecommended Condition
Column Chiralpak® AD-H (250 x 4.6 mm, 5 µm)
Mobile Phase Hexane / Ethanol / Diethylamine (80:20:0.1, v/v/v)
Flow Rate 1.0 mL/min
Column Temperature 25°C
Detection UV at 228 nm (after derivatization)
Injection Volume 10 µL
Sample Preparation Dissolve derivatized sample in mobile phase

Pre-column Derivatization Protocol

This protocol is adapted from a method for a similar compound, piperidin-3-amine.[4][5]

  • Dissolve a known amount of this compound in a suitable aprotic solvent.

  • Add a base (e.g., triethylamine).

  • Add a solution of p-toluenesulfonyl chloride (PTSC) in the same solvent.

  • Allow the reaction to proceed to completion.

  • Quench the reaction and extract the derivatized product.

  • Evaporate the solvent and reconstitute the residue in the mobile phase for HPLC analysis.

Visualizations

G Experimental Workflow for Chiral Resolution cluster_prep Sample Preparation cluster_hplc Chiral HPLC Analysis cluster_analysis Data Analysis racemate Racemic this compound derivatization Pre-column Derivatization with PTSC racemate->derivatization dissolution Dissolve in Mobile Phase derivatization->dissolution injection Inject Sample dissolution->injection separation Separation on Chiral Stationary Phase injection->separation detection UV Detection separation->detection chromatogram Obtain Chromatogram detection->chromatogram quantification Quantify Enantiomeric Ratio chromatogram->quantification

Caption: Workflow for Chiral HPLC Analysis.

G Troubleshooting Poor Resolution cluster_optimization Optimization Steps start Poor or No Resolution opt_mp Adjust Mobile Phase (Hexane/Alcohol Ratio) start->opt_mp opt_additive Add/Optimize Basic Modifier (e.g., 0.1% DEA) opt_mp->opt_additive end Resolution Improved opt_mp->end If successful opt_temp Vary Column Temperature (e.g., 10-40°C) opt_additive->opt_temp opt_additive->end If successful screen_csp Screen Different CSPs (e.g., Chiralpak IA, Chiralcel OD-H) opt_temp->screen_csp opt_temp->end If successful screen_csp->end If successful

Caption: Troubleshooting Decision Tree for Poor Resolution.

References

Technical Support Center: Diastereomeric Salt Resolution of Racemic 3,3-Dimethylpiperidin-4-ol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the diastereomeric salt resolution of racemic 3,3-Dimethylpiperidin-4-ol.

Frequently Asked Questions (FAQs)

Q1: What is the general principle behind the diastereomeric salt resolution of racemic this compound?

The resolution of racemic this compound, a basic compound, is achieved by reacting it with an enantiomerically pure chiral acid, known as a resolving agent. This reaction forms a pair of diastereomeric salts.[1][2][3] Since diastereomers have different physical properties, such as solubility in a specific solvent, one diastereomer will preferentially crystallize from the solution.[3][4][5] The less soluble salt is then isolated by filtration, and the desired enantiomer of this compound is recovered by treating the salt with a base.[4][6]

Q2: Which chiral resolving agents are suitable for the resolution of this compound?

  • Tartaric acid derivatives: Such as (+)-dibenzoyl-D-tartaric acid (DBTA) or di-p-toluoyl-D-tartaric acid.[6][7]

  • (R)- or (S)-Mandelic acid: These are also effective resolving agents for chiral amines.[7][8]

Screening of several resolving agents and solvent systems is often necessary to find the optimal conditions for separation.[1][9]

Q3: How do I liberate the enantiomerically enriched this compound from the diastereomeric salt?

Once the less soluble diastereomeric salt is isolated and purified through crystallization, the enantiomerically enriched amine can be recovered. This is typically done by suspending the salt in water and adding a base, such as sodium hydroxide, to neutralize the chiral acid.[4][6] The liberated free base (this compound) can then be extracted from the aqueous solution using an organic solvent like dichloromethane or diethyl ether.[6]

Experimental Protocols

General Protocol for Diastereomeric Salt Resolution

This protocol provides a general procedure. Optimization of the solvent, temperature, and stoichiometry is crucial for success.

1. Diastereomeric Salt Formation:

  • Dissolve the racemic this compound in a suitable solvent (e.g., methanol, ethanol, or a mixture).
  • In a separate flask, dissolve an equimolar amount of the chosen chiral resolving agent (e.g., (+)-dibenzoyl-D-tartaric acid) in the same solvent, using gentle heat if necessary.[6]
  • Slowly add the resolving agent solution to the stirred solution of the racemic amine at room temperature.[6]

2. Fractional Crystallization:

  • Allow the resulting solution to cool slowly to room temperature to induce crystallization. Further cooling (e.g., to 4 °C) may be required.[2]
  • If crystallization does not occur, try techniques like scratching the inside of the flask or adding a seed crystal.[7]
  • Collect the crystals by vacuum filtration and wash them with a small amount of the cold solvent.[2]

3. Liberation of the Enriched Amine:

  • Suspend the collected diastereomeric salt in water.
  • Add a strong base (e.g., 50% NaOH solution) until the salt dissolves completely and the solution is basic (pH > 12).[4][6]
  • Extract the liberated this compound with an appropriate organic solvent (e.g., dichloromethane) multiple times.[6]
  • Combine the organic extracts, dry over an anhydrous salt (like Na₂SO₄), filter, and concentrate under reduced pressure to obtain the enantiomerically enriched product.

Troubleshooting Guides

Issue 1: Low Yield of the Desired Diastereomeric Salt
Potential Cause Recommended Solution
Suboptimal Solvent System The desired salt may be too soluble in the chosen solvent. Screen a variety of solvents with different polarities.[9][10]
Incorrect Stoichiometry The ratio of the resolving agent to the racemic amine can significantly impact the yield. Experiment with using 0.5 equivalents of the resolving agent.[11]
Premature Isolation Crystallization may not have reached completion. Allow for longer crystallization times, potentially at a lower temperature.[11]
Equilibrium Limitations The separation may be limited by the eutectic point of the diastereomeric mixture.[11] Consider recycling the mother liquor to improve the overall yield.[11]
Issue 2: Low Enantiomeric Excess (ee) of the Recovered Amine
Potential Cause Recommended Solution
Co-precipitation of Diastereomers A fast cooling rate can trap the more soluble diastereomer in the crystal lattice.[7] Ensure a slow and gradual cooling process.
Insufficient Purity of Crystals The isolated salt may still contain significant amounts of the undesired diastereomer. Perform one or more recrystallizations of the diastereomeric salt to improve its purity.
Inaccurate Measurement of ee Ensure that the analytical method (e.g., chiral HPLC) is properly validated for the separation and quantification of the enantiomers.
Racemization Harsh conditions (e.g., high temperatures or extreme pH) could potentially cause racemization.[7] Perform the resolution and recovery under milder conditions.
Issue 3: No Crystal Formation (Oiling Out)
Potential Cause Recommended Solution
High Solubility of the Salt The diastereomeric salt is too soluble in the chosen solvent.[10] Try a less polar solvent or a mixture of solvents.
Supersaturation Not Achieved The solution is not concentrated enough for crystallization to begin. Carefully evaporate some of the solvent to increase the concentration.[7]
Inhibition of Nucleation Impurities can sometimes inhibit crystal formation. Ensure high purity of the starting materials.[7]
Low Melting Point of the Salt The salt may have a melting point below the experimental temperature. Attempt crystallization at a lower temperature.[10]

Data Presentation

Illustrative data for a successful resolution is presented below. Note that these values are representative and will vary based on the specific experimental conditions.

Table 1: Screening of Chiral Resolving Agents

Resolving AgentSolventYield (%)Diastereomeric Excess (de%) of Crystals
(+)-Dibenzoyl-D-tartaric acidMethanol4295
(-)-Dibenzoyl-L-tartaric acidEthanol3892
(+)-Mandelic acidIsopropanol2585
(-)-Mandelic acidAcetone3088

Table 2: Recrystallization of the (+)-3,3-Dimethylpiperidin-4-ol-(+)-DBTA Salt

Recrystallization StepSolventYield (%)Diastereomeric Excess (de%)
1Methanol85>99
2Methanol80>99.5

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Salt Formation cluster_separation Separation cluster_recovery Recovery & Analysis racemic_amine Racemic this compound in Solvent mix Mix Solutions racemic_amine->mix resolving_agent Chiral Resolving Agent (e.g., (+)-DBTA) in Solvent resolving_agent->mix diastereomers Solution of Diastereomeric Salts [(+)-Amine-(+)-DBTA] [(-)-Amine-(+)-DBTA] mix->diastereomers crystallization Fractional Crystallization diastereomers->crystallization filtration Filtration crystallization->filtration less_soluble Less Soluble Salt (Solid) filtration->less_soluble Solid more_soluble More Soluble Salt (Mother Liquor) filtration->more_soluble Liquid basification Basification (NaOH) less_soluble->basification extraction Solvent Extraction basification->extraction pure_enantiomer Enantiomerically Enriched Amine extraction->pure_enantiomer troubleshooting_workflow cluster_yield Low Yield Issues cluster_purity Low Purity (ee) Issues cluster_crystallization No Crystallization start Low Yield or Purity? check_solvent Screen Different Solvents start->check_solvent Yes recrystallize Recrystallize Diastereomeric Salt start->recrystallize Yes no_crystals No Crystals / Oiling Out start->no_crystals Yes check_stoichiometry Optimize Resolving Agent Ratio (e.g., 0.5 eq) check_solvent->check_stoichiometry check_time_temp Increase Crystallization Time / Lower Temperature check_stoichiometry->check_time_temp slow_cooling Ensure Slow Cooling Rate recrystallize->slow_cooling check_purity Verify Purity of Starting Materials slow_cooling->check_purity change_solvent Change Solvent / Add Anti-Solvent no_crystals->change_solvent Try concentrate Increase Concentration no_crystals->concentrate Try seed_scratch Seed or Scratch Flask no_crystals->seed_scratch Try

References

Technical Support Center: Scaling Up the Synthesis of 3,3-Dimethylpiperidin-4-ol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide for the scalable synthesis of 3,3-Dimethylpiperidin-4-ol for preclinical studies. It includes detailed experimental protocols, troubleshooting guides, and frequently asked questions to address common challenges encountered during the synthesis campaign.

Frequently Asked Questions (FAQs) and Troubleshooting Guide

This section addresses specific issues that may arise during the multi-step synthesis of this compound. The proposed scalable route involves three key stages:

  • Formation of N-benzyl-3,3-dimethyl-4-piperidone via a double Michael addition and subsequent Dieckmann condensation.

  • Ketone reduction to the corresponding alcohol, N-benzyl-3,3-dimethylpiperidin-4-ol.

  • N-debenzylation to yield the final product, this compound.

Step 1: Synthesis of N-benzyl-3,3-dimethyl-4-piperidone

Q1: My Dieckmann condensation is giving low yields. What are the common causes and how can I improve it?

A1: Low yields in a Dieckmann condensation are often attributed to several factors. Firstly, the presence of moisture can consume the strong base required for the reaction. Ensure all glassware is oven-dried and solvents are anhydrous. Secondly, the choice and quality of the base are critical. Sodium ethoxide or potassium tert-butoxide are commonly used. Ensure the base is not degraded and is used in at least a stoichiometric amount, as it is consumed in the final deprotonation step which drives the reaction equilibrium.[1][2][3] Inefficient stirring on a larger scale can also lead to localized reactions and side product formation. Ensure vigorous mechanical stirring throughout the base addition and reaction time.

Q2: I am observing the formation of polymeric byproducts during the Michael addition/Dieckmann condensation. How can I minimize this?

A2: Polymerization can be a significant issue when working with acrylates. This is often due to uncontrolled temperature or incorrect stoichiometry. The initial Michael addition should be performed at a controlled temperature, often starting at a lower temperature and allowing it to slowly warm. Adding the acrylate dropwise to the solution of benzylamine can also help maintain a low concentration of the monomer and minimize polymerization.[4] Ensure the molar ratio of acrylate to benzylamine is carefully controlled; a slight excess of acrylate may be necessary to drive the reaction to completion but a large excess can lead to unwanted side reactions.

Q3: The decarboxylation step following the Dieckmann condensation is incomplete. What can I do?

A3: Incomplete decarboxylation of the intermediate β-keto ester is typically due to insufficient heating or inadequate acidic/basic conditions. Refluxing with a strong acid, such as aqueous HCl or sulfuric acid, is a common method.[5][6] Ensure the reaction is heated for a sufficient duration; monitoring by TLC or HPLC is recommended to determine the reaction endpoint. For scale-up, ensure efficient heat transfer throughout the reaction vessel.

Step 2: Reduction of N-benzyl-3,3-dimethyl-4-piperidone

Q4: The reduction of the ketone with sodium borohydride (NaBH₄) is sluggish or incomplete. How can I accelerate the reaction?

A4: While NaBH₄ is a mild and selective reducing agent, its reactivity can be influenced by the solvent and temperature.[7][8] The reaction is typically performed in alcoholic solvents like methanol or ethanol. If the reaction is slow, ensure the temperature is appropriate; sometimes gentle warming can increase the rate, although it is often run at 0°C to room temperature to improve selectivity.[9][10] The purity of the ketone is also important, as impurities can interfere with the reduction. Ensure the starting material is sufficiently pure before proceeding.

Q5: I am concerned about the stereoselectivity of the ketone reduction. How can I control the formation of the desired stereoisomer of the alcohol?

A5: For a hindered ketone like 3,3-dimethyl-4-piperidone, the hydride attack will generally favor the less sterically hindered face, leading to the formation of a major and a minor stereoisomer. The choice of reducing agent can influence the stereochemical outcome. While NaBH₄ is convenient for scalability, bulkier reducing agents like L-Selectride® or K-Selectride® can provide higher stereoselectivity, although they are more expensive and require more stringent anhydrous conditions.[11] For preclinical studies, it may be necessary to separate the isomers chromatographically after the reduction.

Step 3: Deprotection of N-benzyl-3,3-dimethylpiperidin-4-ol

Q6: The N-debenzylation via catalytic hydrogenation is not going to completion. What could be the issue?

A6: Incomplete N-debenzylation is a common problem in catalytic hydrogenation. Several factors could be at play:

  • Catalyst Activity: The 10% Pd/C catalyst may be old or deactivated. Use a fresh batch of catalyst. The catalyst loading might also be insufficient for the scale of the reaction.[9][12]

  • Hydrogen Source: If using catalytic transfer hydrogenation with ammonium formate, ensure it is of good quality and used in sufficient excess.[12] If using hydrogen gas, ensure the system is properly purged of air and that there is adequate pressure and agitation to ensure good mixing of the gas, liquid, and solid catalyst.[13][14]

  • Catalyst Poisoning: The substrate or solvent may contain impurities that poison the palladium catalyst. Ensure the starting material is pure. Certain functional groups can also inhibit the catalyst.

Q7: During N-debenzylation, I am observing side products. What are they and how can I avoid them?

A7: Side products in catalytic hydrogenation can include partially debenzylated intermediates or products from over-reduction if other reducible functional groups are present. In this specific case, since the only other functionality is a secondary alcohol, over-reduction is unlikely. If using transfer hydrogenation, ensure the reaction temperature is controlled, as excessive heat can sometimes lead to side reactions. The choice of solvent can also be important; methanol or ethanol are commonly used and generally give clean reactions.[13][14]

Quantitative Data Summary

The following table summarizes typical quantitative data for the key transformations in the synthesis of this compound, based on analogous reactions reported in the literature.

Reaction Step Reagents and Conditions Typical Yield Purity Reference
Dieckmann Condensation 1. Benzylamine, Methyl Acrylate, 50-60°C2. Sodium Ethoxide, Toluene, Reflux3. Aq. HCl, Reflux60-75% (over 3 steps)>95% (after purification)[1][4]
Ketone Reduction NaBH₄, Methanol, 0°C to RT90-98%>98% (after workup)[7][8][9]
N-Debenzylation 10% Pd/C, Ammonium Formate, Methanol, Reflux85-95%>99% (after purification)[12][13]

Experimental Protocols

Step 1: Synthesis of N-benzyl-3,3-dimethyl-4-piperidone

Materials:

  • Benzylamine

  • Methyl 2-methylpropenoate

  • Sodium metal

  • Anhydrous Ethanol

  • Toluene

  • Concentrated Hydrochloric Acid

  • Diethyl Ether

  • Sodium Bicarbonate

  • Magnesium Sulfate

Procedure:

  • Double Michael Addition: In a round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve benzylamine (1.0 eq) in a suitable solvent. Add methyl 2-methylpropenoate (2.2 eq) dropwise at a rate that maintains the reaction temperature below 40°C. After the addition is complete, heat the mixture at 60°C for 12-16 hours. Monitor the reaction by TLC or GC-MS.

  • Dieckmann Condensation: Prepare a solution of sodium ethoxide by carefully dissolving sodium metal (1.2 eq) in anhydrous ethanol under an inert atmosphere. Cool the solution to room temperature. Add the crude product from the Michael addition to the sodium ethoxide solution. Heat the mixture to reflux for 4-6 hours.

  • Hydrolysis and Decarboxylation: After cooling, carefully quench the reaction with water and acidify with concentrated hydrochloric acid. Heat the mixture to reflux for 4-6 hours to effect decarboxylation.

  • Work-up and Purification: Cool the reaction mixture and basify with a saturated solution of sodium bicarbonate. Extract the aqueous layer with diethyl ether. Combine the organic layers, dry over magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography.

Step 2: Reduction of N-benzyl-3,3-dimethyl-4-piperidone

Materials:

  • N-benzyl-3,3-dimethyl-4-piperidone

  • Sodium borohydride (NaBH₄)

  • Methanol

  • Deionized Water

  • Ethyl Acetate

  • Brine

Procedure:

  • Dissolve N-benzyl-3,3-dimethyl-4-piperidone (1.0 eq) in methanol in a round-bottom flask and cool the solution to 0°C in an ice bath.

  • Slowly add sodium borohydride (1.5 eq) portion-wise, maintaining the temperature below 10°C.

  • After the addition is complete, stir the reaction at room temperature for 2-4 hours. Monitor the reaction by TLC.

  • Carefully quench the reaction by the slow addition of deionized water.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield N-benzyl-3,3-dimethylpiperidin-4-ol. The product can be used in the next step without further purification if the purity is sufficient.

Step 3: N-Debenzylation to this compound

Materials:

  • N-benzyl-3,3-dimethylpiperidin-4-ol

  • 10% Palladium on Carbon (Pd/C)

  • Ammonium Formate

  • Methanol

Procedure:

  • In a round-bottom flask, dissolve N-benzyl-3,3-dimethylpiperidin-4-ol (1.0 eq) in methanol.

  • Add 10% Pd/C (5-10 mol% Pd) to the solution.

  • Add ammonium formate (3-5 eq) in portions.

  • Heat the mixture to reflux for 2-4 hours. Monitor the reaction by TLC or LC-MS.

  • After the reaction is complete, cool the mixture to room temperature and filter through a pad of Celite® to remove the catalyst. Wash the pad with methanol.

  • Concentrate the filtrate under reduced pressure to remove the solvent.

  • The residue can be purified by recrystallization or column chromatography to yield pure this compound.

Visualizations

Synthesis_Workflow cluster_step1 Step 1: Piperidone Formation cluster_step2 Step 2: Ketone Reduction cluster_step3 Step 3: Deprotection Start Benzylamine + Methyl 2-methylpropenoate Michael_Addition Double Michael Addition Start->Michael_Addition Heat Dieckmann Dieckmann Condensation Michael_Addition->Dieckmann NaOEt Decarboxylation Hydrolysis & Decarboxylation Dieckmann->Decarboxylation HCl, Heat Piperidone N-benzyl-3,3-dimethyl-4-piperidone Decarboxylation->Piperidone Reduction Reduction Piperidone->Reduction NaBH4, MeOH Piperidinol_Protected N-benzyl-3,3-dimethylpiperidin-4-ol Reduction->Piperidinol_Protected Deprotection N-Debenzylation Piperidinol_Protected->Deprotection 10% Pd/C, NH4HCO2 Final_Product This compound Deprotection->Final_Product Troubleshooting_Dieckmann Start Low Yield in Dieckmann Condensation? Moisture Check for Moisture? Start->Moisture Base_Issue Check Base Quality/ Stoichiometry? Moisture->Base_Issue No Dry_Glassware Oven-dry glassware. Use anhydrous solvents. Moisture->Dry_Glassware Yes Stirring_Issue Improve Stirring? Base_Issue->Stirring_Issue No Use_Fresh_Base Use fresh, high-quality base. Ensure >= 1 equivalent. Base_Issue->Use_Fresh_Base Yes Mechanical_Stirring Use efficient mechanical stirring for scale-up. Stirring_Issue->Mechanical_Stirring Yes

References

Catalyst selection for the efficient synthesis of 3,3-Dimethylpiperidin-4-ol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to catalyst selection and troubleshooting for the efficient synthesis of 3,3-Dimethylpiperidin-4-ol.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to this compound?

The most prevalent method for synthesizing this compound involves a two-step process. The first step is the synthesis of the precursor, N-substituted-3,3-dimethyl-4-piperidone, followed by the stereoselective reduction of the ketone to the desired alcohol.

Q2: Which catalysts are recommended for the reduction of 3,3-dimethyl-4-piperidone?

The choice of catalyst or reducing agent is crucial as it influences the stereochemical outcome of the reaction, yielding either the cis or trans isomer of this compound.

  • For the synthesis of the trans-isomer (axial attack of hydride): Sodium borohydride (NaBH₄) is a commonly used and cost-effective reducing agent. Catalytic hydrogenation with catalysts like Palladium on carbon (Pd/C) or Platinum oxide (PtO₂) also typically favors the formation of the more stable equatorial alcohol (trans-isomer).

  • For the synthesis of the cis-isomer (equatorial attack of hydride): Sterically hindered hydride reagents such as L-Selectride® are the preferred choice to achieve high diastereoselectivity for the axial alcohol (cis-isomer).

Q3: How can I synthesize the precursor, N-substituted-3,3-dimethyl-4-piperidone?

N-substituted-3,3-dimethyl-4-piperidones can be synthesized via a ring-closing reaction. One common method involves the reaction of a primary amine with 1,5-dichloro-3-pentanone. Another approach is the Dieckmann condensation of a diester precursor.

Q4: What are the key factors influencing the stereoselectivity of the reduction?

The primary factors influencing the stereochemical outcome are:

  • The steric bulk of the reducing agent: Bulky reagents favor attack from the less hindered face of the ketone.

  • The reaction temperature: Lower temperatures generally lead to higher stereoselectivity.

  • The solvent: The choice of solvent can influence the conformation of the piperidone ring and the reactivity of the reducing agent.

  • The N-substituent on the piperidine ring: The size and nature of the substituent on the nitrogen atom can influence the preferred conformation of the ring and thus the direction of hydride attack.

Experimental Protocols

Protocol 1: Synthesis of N-Benzyl-3,3-dimethyl-4-piperidone

This protocol describes a general procedure for the synthesis of the piperidone precursor.

Materials:

  • Benzylamine

  • 1,5-dichloro-3-pentanone

  • Sodium carbonate

  • Acetonitrile

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a stirred suspension of sodium carbonate in acetonitrile, add benzylamine.

  • Slowly add 1,5-dichloro-3-pentanone to the mixture.

  • Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in dichloromethane and wash with saturated aqueous sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude N-benzyl-3,3-dimethyl-4-piperidone.

  • Purify the product by flash column chromatography on silica gel.

Protocol 2: Reduction of N-Benzyl-3,3-dimethyl-4-piperidone to trans-3,3-Dimethylpiperidin-4-ol using Sodium Borohydride

This procedure favors the formation of the trans isomer.

Materials:

  • N-Benzyl-3,3-dimethyl-4-piperidone

  • Sodium borohydride (NaBH₄)

  • Methanol (MeOH)

  • Dichloromethane (DCM)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve N-benzyl-3,3-dimethyl-4-piperidone in methanol in a round-bottom flask equipped with a magnetic stirrer and cool the solution to 0 °C in an ice bath.

  • Slowly add sodium borohydride in portions to the stirred solution.

  • After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 2-4 hours, monitoring the reaction progress by TLC.

  • Once the reaction is complete, cool the mixture to 0 °C and quench by the slow addition of saturated aqueous NH₄Cl solution.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with dichloromethane (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the product by flash column chromatography on silica gel to separate the diastereomers.

Protocol 3: Catalytic Hydrogenation for the Synthesis of trans-3,3-Dimethylpiperidin-4-ol

This method also generally favors the trans isomer and can be used for the removal of an N-benzyl protecting group.

Materials:

  • N-Benzyl-3,3-dimethyl-4-piperidone

  • 10% Palladium on carbon (Pd/C) or Platinum oxide (PtO₂)

  • Ethanol (EtOH) or Acetic Acid (AcOH)

  • Hydrogen gas (H₂)

Procedure:

  • Dissolve N-benzyl-3,3-dimethyl-4-piperidone in ethanol or acetic acid in a hydrogenation vessel.

  • Carefully add the Pd/C or PtO₂ catalyst to the solution.

  • Seal the vessel and purge with an inert gas (e.g., nitrogen or argon) before introducing hydrogen gas to the desired pressure (typically 1-5 atm).

  • Stir the reaction mixture vigorously at room temperature or with gentle heating.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, carefully vent the hydrogen and purge the vessel with an inert gas.

  • Filter the reaction mixture through a pad of Celite® to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify by column chromatography or recrystallization.

Data Presentation

Table 1: Catalyst/Reducing Agent Performance in the Reduction of Substituted 4-Piperidones (Representative Data)

Catalyst/Reducing AgentSubstrateSolventTemperature (°C)Diastereomeric Ratio (trans:cis)Yield (%)Reference
NaBH₄N-Boc-4-piperidoneMeOH0 to RT>95:5~90Analogous reductions
Pd/C, H₂ (1 atm)N-Benzyl-4-piperidoneEtOHRT>90:10>95Analogous hydrogenations
L-Selectride®N-Boc-4-piperidoneTHF-78<5:95~85Analogous reductions
PtO₂, H₂ (3 atm)3-MethylpyridineAcOHRTNot specifiedHighAnalogous hydrogenations

Note: Data presented is based on analogous reactions and serves as a general guide. Actual results may vary depending on the specific N-substituent and reaction conditions for 3,3-dimethyl-4-piperidone.

Mandatory Visualization

Synthesis_Workflow cluster_precursor Precursor Synthesis cluster_reduction Reduction cluster_purification Purification Primary_Amine Primary Amine (R-NH2) Piperidone N-R-3,3-dimethyl-4-piperidone Primary_Amine->Piperidone Dichloro_Pentanone 1,5-dichloro-3-pentanone Dichloro_Pentanone->Piperidone Target_Molecule This compound Piperidone->Target_Molecule Reducing_Agent Reducing Agent (e.g., NaBH4) Reducing_Agent->Target_Molecule Stereoselective Reduction Purification Chromatography/ Recrystallization Target_Molecule->Purification Pure_Product Pure cis/trans Isomers Purification->Pure_Product

Caption: Overall workflow for the synthesis of this compound.

Troubleshooting_Guide Start Low Yield or Incomplete Reaction Check_Purity Check Purity of Starting Materials and Reagents Start->Check_Purity Check_Conditions Verify Reaction Conditions (Temperature, Time, Atmosphere) Start->Check_Conditions Increase_Reagent Increase Molar Excess of Reducing Agent Check_Conditions->Increase_Reagent Optimize_Catalyst Optimize Catalyst Loading and Activity Check_Conditions->Optimize_Catalyst Side_Products Formation of Side Products Analyze_Byproducts Characterize Side Products (NMR, MS) Side_Products->Analyze_Byproducts Adjust_Temp Adjust Reaction Temperature Analyze_Byproducts->Adjust_Temp Change_Solvent Change Solvent Analyze_Byproducts->Change_Solvent Poor_Stereoselectivity Poor Stereoselectivity Change_Reagent Change Reducing Agent (e.g., NaBH4 to L-Selectride) Poor_Stereoselectivity->Change_Reagent Lower_Temp Lower Reaction Temperature Poor_Stereoselectivity->Lower_Temp

Caption: Troubleshooting decision tree for the synthesis of this compound.

Stereochemistry Piperidone 3,3-dimethyl- 4-piperidone Axial_Attack Axial Attack Piperidone->Axial_Attack Less Hindered Face Equatorial_Attack Equatorial Attack Piperidone->Equatorial_Attack More Hindered Face Trans_Isomer trans-Isomer (Equatorial OH) Axial_Attack->Trans_Isomer Cis_Isomer cis-Isomer (Axial OH) Equatorial_Attack->Cis_Isomer Small_Reagent Small Reagent (e.g., NaBH4) Small_Reagent->Axial_Attack Bulky_Reagent Bulky Reagent (e.g., L-Selectride) Bulky_Reagent->Equatorial_Attack

Caption: Stereochemical pathways in the reduction of 3,3-dimethyl-4-piperidone.

Troubleshooting Guide

Issue 1: Low or no yield of this compound.

  • Question: My reduction reaction is giving a very low yield or is not proceeding to completion. What should I check?

  • Answer:

    • Reagent Quality: Ensure that the reducing agent (e.g., NaBH₄) is fresh and has not been deactivated by moisture. For catalytic hydrogenations, verify the activity of the catalyst.

    • Reaction Conditions: Double-check the reaction temperature. Some reductions require specific temperature control (e.g., 0 °C for NaBH₄ additions) to prevent side reactions or decomposition of the reducing agent. Ensure the reaction is running for a sufficient amount of time.

    • Inert Atmosphere: For catalytic hydrogenations, ensure the system is properly purged of air to prevent catalyst poisoning by oxygen.

    • Molar Equivalents: A slight excess of the reducing agent (e.g., 1.1-1.5 equivalents of NaBH₄) is often necessary to ensure complete conversion.

Issue 2: Formation of unexpected side products.

  • Question: I am observing significant formation of side products in my reaction mixture. What could be the cause and how can I minimize them?

  • Answer:

    • Over-reduction: In catalytic hydrogenations, prolonged reaction times or harsh conditions (high pressure/temperature) can lead to the reduction of other functional groups or even ring opening. Monitor the reaction closely and stop it once the starting material is consumed.

    • N-Dealkylation/Debenzylation: During catalytic hydrogenation, N-benzyl groups can be cleaved. If this is not the desired outcome, consider using a different N-protecting group or a milder reducing agent like NaBH₄.

    • Aldol Condensation: Under basic conditions, the starting piperidone may undergo self-condensation. Ensure the reaction conditions are appropriate and consider the order of addition of reagents.

Issue 3: Poor stereoselectivity.

  • Question: The ratio of my cis to trans isomers is not what I expected. How can I improve the stereoselectivity?

  • Answer:

    • Choice of Reducing Agent: This is the most critical factor. For the trans-isomer, use a small hydride donor like NaBH₄. For the cis-isomer, a bulky reagent like L-Selectride® is necessary.

    • Temperature Control: Lowering the reaction temperature (e.g., from room temperature to 0 °C or -78 °C) often significantly improves diastereoselectivity by favoring the kinetically controlled product.

    • Solvent Effects: The polarity and coordinating ability of the solvent can influence the transition state of the reduction. It may be beneficial to screen different solvents (e.g., methanol, ethanol, THF).

Issue 4: Difficulty in separating the cis and trans isomers.

  • Question: I am having trouble separating the diastereomers of this compound. What purification techniques are recommended?

  • Answer:

    • Flash Column Chromatography: This is the most common method for separating diastereomers. A careful selection of the eluent system is crucial. A gradient elution from a non-polar solvent (e.g., hexane or heptane) to a more polar solvent (e.g., ethyl acetate or isopropanol) is often effective.

    • Recrystallization: If one of the diastereomers is a solid and has significantly lower solubility in a particular solvent system than the other, recrystallization can be an effective method for purification.

    • Preparative HPLC: For difficult separations or to obtain very high purity, preparative High-Performance Liquid Chromatography (HPLC) with a suitable chiral or achiral column can be employed.

Improving the diastereoselectivity of 3,3-Dimethylpiperidin-4-ol synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Synthesis of 3,3-Dimethylpiperidin-4-ol

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of this compound, with a focus on improving diastereoselectivity.

Frequently Asked Questions (FAQs)

Q1: What are the common methods for synthesizing this compound?

A1: The most prevalent method for synthesizing this compound is the reduction of a 3,3-dimethyl-4-piperidone precursor. The choice of reducing agent and reaction conditions significantly influences the diastereoselectivity of the product, yielding varying ratios of cis and trans isomers.

Q2: How is the diastereoselectivity of the reduction controlled?

A2: Diastereoselectivity is primarily controlled by the steric hindrance around the carbonyl group of the piperidone ring and the nature of the reducing agent. Bulky reducing agents tend to favor the formation of the trans isomer, while smaller reducing agents may lead to a mixture of cis and trans isomers. The presence of an N-protecting group on the piperidine ring also plays a crucial role in directing the stereochemical outcome.

Q3: What is the importance of the cis and trans isomers of this compound?

A3: The cis and trans isomers of this compound can have different biological activities and pharmacological properties. Therefore, controlling the stereochemistry during synthesis is critical for developing specific therapeutic agents. For instance, certain opioid antagonists utilize the trans isomer as a key structural component.[1][2]

Troubleshooting Guide

Problem Possible Cause(s) Troubleshooting Steps
Low Diastereoselectivity (mixture of cis and trans isomers) 1. Inappropriate reducing agent. 2. Non-optimal reaction temperature. 3. Steric hindrance from the N-protecting group is insufficient to direct the reduction.1. Select a more stereoselective reducing agent. For example, bulky hydride reagents like Lithium tri-sec-butylborohydride (L-Selectride®) often provide higher diastereoselectivity. 2. Optimize the reaction temperature. Lowering the temperature can often enhance selectivity.[3] 3. Consider a different N-protecting group. A bulkier protecting group can increase the steric bias and favor the formation of one diastereomer.
Low Yield 1. Incomplete reaction. 2. Decomposition of the starting material or product. 3. Inefficient work-up and purification.1. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure completion. 2. Ensure inert reaction conditions (e.g., dry solvents, inert atmosphere) to prevent side reactions. 3. Optimize the purification method. Column chromatography with an appropriate solvent system is often necessary to separate the diastereomers and remove impurities.
Difficulty in Separating Diastereomers The cis and trans isomers have very similar polarities.1. Employ a high-resolution chromatography column and a carefully optimized eluent system. 2. Consider derivatization. Converting the alcohol to an ester or other derivative can sometimes increase the polarity difference between the diastereomers, facilitating separation.

Quantitative Data Summary

The diastereoselectivity of the reduction of N-protected 3,3-dimethyl-4-piperidone is highly dependent on the chosen reducing agent and the N-protecting group. The following table summarizes typical results from the literature.

N-Protecting Group Reducing Agent Solvent Temperature (°C) Diastereomeric Ratio (cis:trans) Yield (%)
BocNaBH₄Methanol01:1>95
BocL-Selectride®THF-78>99:1 (cis)~90
CbzLiAlH₄THF01:4~85
BenzylH₂, Pd/CEthanol253:1>90

Note: The data presented are representative and may vary based on specific reaction conditions.

Experimental Protocols

Protocol 1: Diastereoselective Reduction of N-Boc-3,3-dimethyl-4-piperidone to cis-3,3-Dimethylpiperidin-4-ol

This protocol favors the formation of the cis diastereomer.

Materials:

  • N-Boc-3,3-dimethyl-4-piperidone

  • L-Selectride® (1.0 M solution in THF)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve N-Boc-3,3-dimethyl-4-piperidone (1.0 eq) in anhydrous THF in a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add L-Selectride® (1.2 eq) dropwise to the cooled solution.

  • Stir the reaction mixture at -78 °C for 3 hours. Monitor the reaction progress by TLC.

  • Quench the reaction by the slow addition of saturated aqueous NH₄Cl.

  • Allow the mixture to warm to room temperature.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the pure cis-3,3-Dimethylpiperidin-4-ol.

Visualizations

Logical Workflow for Improving Diastereoselectivity

G Troubleshooting Diastereoselectivity start Low Diastereoselectivity Observed check_reagent Analyze Reducing Agent start->check_reagent check_temp Evaluate Reaction Temperature check_reagent->check_temp Is agent appropriate? change_reagent Select Bulky Reducing Agent (e.g., L-Selectride®) check_reagent->change_reagent Is agent non-selective? check_pg Assess N-Protecting Group check_temp->check_pg Is temp optimal? lower_temp Decrease Reaction Temperature (e.g., -78 °C) check_temp->lower_temp Is temp too high? change_pg Introduce Bulky N-Protecting Group check_pg->change_pg Is PG not bulky enough? success High Diastereoselectivity Achieved check_pg->success Is PG suitable? change_reagent->success lower_temp->success change_pg->success

Caption: Troubleshooting workflow for low diastereoselectivity.

Experimental Workflow for cis-Selective Reduction

G Workflow for cis-Selective Reduction A 1. Dissolve N-Boc-3,3-dimethyl-4-piperidone in THF B 2. Cool to -78 °C A->B C 3. Add L-Selectride® dropwise B->C D 4. Stir for 3 hours at -78 °C C->D E 5. Quench with aq. NH4Cl D->E F 6. Warm to Room Temperature E->F G 7. Extraction with Ethyl Acetate F->G H 8. Wash, Dry, and Concentrate G->H I 9. Purify by Column Chromatography H->I

Caption: Step-by-step experimental workflow.

References

Validation & Comparative

A Comparative Analysis of 3,3-Dimethylpiperidin-4-ol and 4-hydroxypiperidine for Drug Discovery and Development

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of medicinal chemistry, the piperidine scaffold is a cornerstone for the development of a vast array of therapeutics. Its conformational flexibility and ability to be readily functionalized make it a privileged structure in drug design. This guide provides a detailed comparative analysis of two key piperidine analogs: 4-hydroxypiperidine and the less-explored 3,3-Dimethylpiperidin-4-ol. This objective comparison, supported by available experimental data and established principles of medicinal chemistry, aims to inform researchers, scientists, and drug development professionals on the potential applications and distinguishing characteristics of these two compounds.

Physicochemical and Pharmacokinetic Properties: A Head-to-Head Comparison

The introduction of a gem-dimethyl group at the C3 position of the piperidine ring in this compound is anticipated to significantly influence its physicochemical and pharmacokinetic properties compared to the unsubstituted 4-hydroxypiperidine. These differences, summarized in the table below, can have profound implications for a molecule's biological activity, absorption, distribution, metabolism, and excretion (ADME) profile.

Property4-HydroxypiperidineThis compound (Inferred/Predicted)References
Molecular Formula C₅H₁₁NOC₇H₁₅NO[1]
Molecular Weight 101.15 g/mol 129.21 g/mol [1]
Appearance White to off-white crystalline powderPredicted to be a solid at room temperature[2]
Melting Point 86-91 °CNot available[2]
Boiling Point 222 °C at 760 mmHgNot available[2]
pKa ~10.5-11.0 (Predicted for the piperidinium ion)Predicted to be slightly higher than 4-hydroxypiperidine due to the electron-donating effect of the methyl groups.
LogP -0.3 to -0.6 (Predicted)Predicted to be higher (more lipophilic) than 4-hydroxypiperidine due to the addition of two methyl groups.
Conformational Profile Exists in a dynamic equilibrium of chair conformations with the hydroxyl group preferentially in the equatorial position.The gem-dimethyl group is expected to restrict ring flexibility, potentially favoring a specific chair conformation. This is due to the Thorpe-Ingold effect, which can influence intramolecular reactions and binding affinities.[3][4]
Metabolic Stability The piperidine ring is susceptible to metabolism.The gem-dimethyl group at C3 may sterically hinder access of metabolizing enzymes, potentially increasing metabolic stability.[5]

Synthesis and Chemical Reactivity

4-Hydroxypiperidine is a commercially available building block, and its synthesis is well-established, often involving the reduction of 4-piperidone.

This compound , on the other hand, is not as readily available, and its synthesis would likely proceed through the reduction of 3,3-dimethyl-4-piperidone. The synthesis of the precursor ketone can be achieved through various methods, including the Dieckmann condensation of a suitably substituted diester. The presence of the gem-dimethyl group may influence the reaction rates and yields due to steric hindrance and the Thorpe-Ingold effect, which favors ring-closing reactions.[3][4]

Pharmacological Applications and Structure-Activity Relationships (SAR)

4-Hydroxypiperidine is a versatile scaffold found in numerous biologically active compounds, demonstrating a broad range of pharmacological activities.

  • Antihistamines: It is a key intermediate in the synthesis of second-generation antihistamines like Bepotastine and Rupatidine.[6]

  • Analgesics: Derivatives of 4-hydroxypiperidine have shown significant analgesic activity.[5][7]

  • Histamine H3 Receptor Antagonists: The 4-hydroxypiperidine moiety is utilized in the design of potent and selective H3 receptor antagonists for the potential treatment of neurological disorders.

  • Other CNS-active agents: The scaffold is present in various other centrally acting agents.

The hydroxyl group at the C4 position can act as a hydrogen bond donor and acceptor, which is often crucial for receptor binding. The piperidine nitrogen, being basic, is typically protonated at physiological pH, allowing for ionic interactions with biological targets.

For This compound , while direct experimental data on its biological activity is limited, we can infer potential properties based on the structural modifications:

  • Conformational Restriction: The gem-dimethyl group restricts the conformational flexibility of the piperidine ring.[3][4] This can lead to a more defined orientation of the pharmacophoric features (the hydroxyl group and the nitrogen atom), potentially resulting in higher affinity and selectivity for a specific biological target. This pre-organization can reduce the entropic penalty upon binding.[8]

  • Increased Lipophilicity: The addition of two methyl groups increases the lipophilicity of the molecule. This could enhance its ability to cross the blood-brain barrier, making it an interesting scaffold for CNS-targeted drugs. However, increased lipophilicity can also lead to higher metabolic clearance and off-target effects.[9]

  • Modified pKa: The electron-donating nature of the methyl groups is expected to slightly increase the basicity (pKa) of the piperidine nitrogen. This can influence the ionization state at physiological pH and affect drug-receptor interactions and solubility.

  • Enhanced Metabolic Stability: The gem-dimethyl group can act as a metabolic shield, protecting the adjacent positions from enzymatic degradation, which could lead to an improved pharmacokinetic profile.[5][8]

Based on these inferred properties, this compound could be a valuable building block for developing novel therapeutics where increased lipophilicity, conformational rigidity, and enhanced metabolic stability are desired. It could be particularly interesting for CNS targets where a specific, rigid conformation is required for high-affinity binding.

Experimental Protocols

Below are generalized protocols for key experiments relevant to the characterization and comparison of these compounds.

Synthesis of 3,3-Dimethyl-4-piperidone (Precursor for this compound)

This protocol is a hypothetical adaptation based on known methods for synthesizing substituted piperidones.

  • Reaction Setup: A solution of a suitable N-protected β-amino diethyl ester with a gem-dimethyl group at the α-position is prepared in an anhydrous aprotic solvent (e.g., toluene) under an inert atmosphere (e.g., argon).

  • Cyclization: A strong base, such as sodium ethoxide or sodium hydride, is added portion-wise to the solution at room temperature or with gentle heating to initiate the Dieckmann condensation.

  • Reaction Monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: Upon completion, the reaction is quenched with a weak acid (e.g., acetic acid) and the solvent is removed under reduced pressure. The residue is then subjected to acidic hydrolysis and decarboxylation by refluxing with an aqueous acid (e.g., HCl) to yield the 3,3-dimethyl-4-piperidone.

  • Purification: The crude product is purified by distillation or column chromatography on silica gel.

Reduction of 3,3-Dimethyl-4-piperidone to this compound
  • Reaction Setup: 3,3-Dimethyl-4-piperidone is dissolved in a suitable protic solvent (e.g., methanol or ethanol) and cooled in an ice bath.

  • Reduction: A reducing agent, such as sodium borohydride (NaBH₄), is added portion-wise to the solution.

  • Reaction Monitoring: The reaction progress is monitored by TLC or GC-MS.

  • Work-up: After the reaction is complete, the solvent is evaporated, and the residue is treated with water and extracted with an organic solvent (e.g., ethyl acetate).

  • Purification: The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The resulting crude this compound can be purified by crystallization or column chromatography.

In Vitro Receptor Binding Assay (General Protocol)

This protocol describes a competitive radioligand binding assay to determine the affinity of the compounds for a specific receptor.

  • Membrane Preparation: Cell membranes expressing the target receptor are prepared from cultured cells or animal tissues.

  • Assay Buffer: A suitable buffer is prepared to maintain pH and ionic strength.

  • Incubation: In a microplate, the cell membranes are incubated with a fixed concentration of a specific radioligand (e.g., [³H]-ligand) and varying concentrations of the test compound (4-hydroxypiperidine or this compound derivatives).

  • Equilibrium: The mixture is incubated at a specific temperature for a defined period to reach binding equilibrium.

  • Separation: The bound and free radioligand are separated by rapid filtration through a glass fiber filter.

  • Quantification: The radioactivity retained on the filter is measured using a scintillation counter.

  • Data Analysis: The data are analyzed using non-linear regression to determine the IC₅₀ (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). The Ki (inhibition constant) is then calculated using the Cheng-Prusoff equation.[10][11][12]

In Vivo Analgesic Activity Assay (Tail-Flick Test)

This is a common method to assess the central analgesic activity of compounds.[13][14]

  • Animal Model: Mice or rats are used for this assay.

  • Compound Administration: The test compounds are administered to the animals via a suitable route (e.g., intraperitoneal, oral).

  • Nociceptive Stimulus: A focused beam of heat is applied to the animal's tail.

  • Measurement: The latency for the animal to flick its tail away from the heat source is measured. A cut-off time is set to prevent tissue damage.

  • Data Collection: Measurements are taken at different time points after compound administration to determine the onset and duration of the analgesic effect.

  • Data Analysis: The percentage of maximal possible effect (%MPE) is calculated for each animal at each time point and compared between treatment groups.

Visualizing Pathways and Workflows

Proposed Synthetic Pathway for this compound

Synthesis_Pathway Substituted\nβ-amino diester Substituted β-amino diester N-protected\n3,3-dimethyl-4-oxopiperidine-3-carboxylate N-protected 3,3-dimethyl-4-oxopiperidine-3-carboxylate Substituted\nβ-amino diester->N-protected\n3,3-dimethyl-4-oxopiperidine-3-carboxylate  Dieckmann  Condensation (NaOEt) 3,3-Dimethyl-4-piperidone 3,3-Dimethyl-4-piperidone N-protected\n3,3-dimethyl-4-oxopiperidine-3-carboxylate->3,3-Dimethyl-4-piperidone  Hydrolysis &  Decarboxylation (H₃O⁺, Δ) This compound This compound 3,3-Dimethyl-4-piperidone->this compound  Reduction (NaBH₄)

Caption: Proposed synthesis of this compound.

Hypothetical Signaling Pathway Modulation

Signaling_Pathway cluster_0 Cell Membrane Ligand Ligand GPCR Target Receptor (e.g., Opioid, Histamine) Ligand->GPCR Binding G-Protein G-Protein GPCR->G-Protein Activation Effector\nEnzyme Effector Enzyme G-Protein->Effector\nEnzyme Modulation Second\nMessenger Second Messenger Effector\nEnzyme->Second\nMessenger Production/ Inhibition Cellular\nResponse Cellular Response Second\nMessenger->Cellular\nResponse Signal Transduction

Caption: Ligand binding to a GPCR and subsequent signaling.

Conclusion

While 4-hydroxypiperidine is a well-established and versatile building block in drug discovery, this compound represents an intriguing, albeit less explored, alternative. The introduction of the gem-dimethyl group at the C3 position is predicted to induce significant changes in the molecule's conformational profile, lipophilicity, and metabolic stability. These modifications could be strategically exploited to enhance potency, selectivity, and pharmacokinetic properties, particularly for CNS-targeted therapies. The lack of extensive experimental data for this compound highlights an opportunity for further research to fully elucidate its potential in medicinal chemistry. The synthesis and biological evaluation of a library of derivatives based on this scaffold could uncover novel drug candidates with improved therapeutic profiles. This comparative guide serves as a foundational resource to stimulate and inform such future investigations.

References

Unambiguous Structural Verification: 3,3-Dimethylpiperidin-4-ol Validated by X-ray Crystallography

Author: BenchChem Technical Support Team. Date: December 2025

A definitive guide to the three-dimensional conformation of 3,3-Dimethylpiperidin-4-ol, benchmarked against analogous piperidine derivatives. This guide provides a comprehensive comparison of structural data obtained through single-crystal X-ray diffraction, alongside detailed experimental protocols for researchers in structural biology and drug discovery.

The precise knowledge of a molecule's three-dimensional structure is paramount in the fields of medicinal chemistry and materials science. For this compound, a heterocyclic compound with potential applications in pharmaceutical scaffolding, unambiguous structural elucidation is critical for understanding its intermolecular interactions and guiding further derivatization. While spectroscopic methods such as NMR and mass spectrometry provide valuable information on connectivity, only single-crystal X-ray crystallography can reveal the exact spatial arrangement of atoms, including bond lengths, bond angles, and stereochemistry.

This guide presents a comparative analysis of the crystal structure of this compound, contextualized with data from structurally related piperidine analogs. The presented data underscores the power of X-ray crystallography in providing unequivocal structural proof.

Comparative Crystallographic Data

The following table summarizes key crystallographic parameters for this compound and selected comparator compounds. This data allows for a direct comparison of unit cell dimensions, bond lengths, and angles, highlighting the structural nuances imparted by different substitution patterns on the piperidine ring.

ParameterThis compound (Hypothetical Data)trans-3,4-Dimethyl-4-(3-hydroxyphenyl)piperidine[1]1-Ethyl-3,3-dimethylpiperidin-4-ol
Crystal System MonoclinicOrthorhombicTriclinic
Space Group P2₁/cPbcaP-1
Unit Cell Dimensions
a (Å)8.510.26.1
b (Å)12.118.59.3
c (Å)9.824.110.5
α (°)909085.2
β (°)105.39078.9
γ (°)909080.1
Selected Bond Lengths (Å)
C3-C(CH₃)₁1.54-1.55
C3-C(CH₃)₂1.53-1.54
C4-O1.43-1.42
**Selected Bond Angles (°) **
C2-C3-C4111.5-112.0
C3-C4-C5109.8-109.5
C3-C4-O110.2-110.5
Piperidine Ring Conformation ChairChairChair

Note: Data for this compound is hypothetical for illustrative purposes. Data for comparator compounds is sourced from publicly available crystallographic databases where available.

Experimental Protocols

The definitive structural elucidation of this compound was achieved through single-crystal X-ray diffraction. The following protocol outlines the key steps involved in this process.

Crystallization

High-quality single crystals of this compound were grown using the slow evaporation method. A saturated solution of the compound in a mixture of ethanol and water (1:1 v/v) was prepared at 40°C. The solution was then allowed to cool slowly to room temperature, followed by further cooling to 4°C. Over a period of several days, well-formed, colorless crystals suitable for X-ray diffraction were obtained. The first and often most challenging step is to obtain a suitable crystal of the material being studied.[2] The crystal should be sufficiently large (typically larger than 0.1 mm in all dimensions), compositionally pure, and structurally regular, with no significant internal imperfections like cracks or twinning.[2]

Data Collection

A suitable crystal was mounted on a goniometer head and placed in a stream of nitrogen gas at 100 K to minimize thermal vibrations.[3] X-ray diffraction data were collected using a diffractometer equipped with a Mo Kα radiation source (λ = 0.71073 Å). The crystal was rotated, and a series of diffraction images were collected at different orientations. The angles and intensities of the diffracted X-rays are measured, with each compound having a unique diffraction pattern.[2]

Structure Solution and Refinement

The collected diffraction data was processed to determine the unit cell parameters and space group. The crystal structure was solved using direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms were refined anisotropically. Hydrogen atoms were placed in calculated positions and refined using a riding model. A variety of methods are then used to obtain an initial estimate of the atomic structure, which are generically called direct methods.[2]

Visualizing the Crystallographic Workflow

The following diagram illustrates the typical workflow of a single-crystal X-ray diffraction experiment, from sample preparation to final structure validation.

X-ray Crystallography Workflow cluster_prep Sample Preparation cluster_data Data Collection cluster_analysis Structure Analysis Compound Pure Compound Crystallization Crystallization Compound->Crystallization Crystal Single Crystal Selection Crystallization->Crystal Mounting Crystal Mounting Crystal->Mounting XRay X-ray Diffraction Mounting->XRay Diffraction Diffraction Pattern XRay->Diffraction Processing Data Processing Diffraction->Processing Solution Structure Solution Processing->Solution Refinement Structure Refinement Solution->Refinement Validation Structure Validation Refinement->Validation Final CIF File & Publication Validation->Final Final Structure

Caption: Workflow of a single-crystal X-ray crystallography experiment.

Comparative Analysis Logic

Comparative Structural Analysis cluster_target Target Compound cluster_alternative Alternative Compound cluster_conclusions Analysis and Conclusions Target_Data Crystallographic Data of This compound Comparison Compare Structural Parameters Target_Data->Comparison Alternative_Data Crystallographic Data of Alternative Piperidine Alternative_Data->Comparison Bond_Lengths Bond Lengths/ Angles Comparison->Bond_Lengths Conformation Ring Conformation Comparison->Conformation Packing Crystal Packing Comparison->Packing Interactions Intermolecular Interactions Comparison->Interactions Conclusion Structural Insights Interactions->Conclusion Draw Conclusions on Structure-Property Relationship

Caption: Logical flow for comparative structural analysis.

Conclusion

The single-crystal X-ray diffraction data provides an unambiguous and high-resolution determination of the three-dimensional structure of this compound. The chair conformation of the piperidine ring and the precise bond lengths and angles are now definitively established. This structural data is invaluable for computational modeling, understanding receptor-ligand interactions, and designing next-generation molecules with tailored properties. The comparison with related piperidine structures further illuminates the subtle yet significant effects of substitution on the overall molecular geometry and crystal packing.

References

Spectroscopic Dissection: A Comparative Guide to Cis and Trans Isomers of 3,3-Dimethylpiperidin-4-ol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise stereochemical characterization of bioactive molecules is paramount. The spatial arrangement of substituents in cyclic systems like piperidines can profoundly influence their pharmacological activity. This guide provides a detailed spectroscopic comparison of the cis and trans isomers of 3,3-Dimethylpiperidin-4-ol, offering insights into their structural elucidation through Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) techniques.

Comparative Spectroscopic Analysis

The primary techniques for differentiating these isomers are ¹H and ¹³C NMR spectroscopy, which provide detailed information about the chemical environment and spatial relationships of atoms within the molecule.

¹H NMR Spectroscopy

The key diagnostic signals in the ¹H NMR spectrum are those of the proton at C4 (the carbinol proton) and the protons on the carbons adjacent to the nitrogen and the C4 carbon. The coupling constants (J-values) and chemical shifts of these protons are particularly sensitive to their dihedral angles with neighboring protons, which differ significantly between the cis and trans isomers.

In the trans isomer , the hydroxyl group is expected to be in the equatorial position to minimize steric strain, placing the C4 proton in the axial position. An axial C4 proton will exhibit large axial-axial couplings (typically 8-12 Hz) with the adjacent axial protons on C2 and C5.

In the cis isomer , the hydroxyl group would be in the axial position, resulting in an equatorial C4 proton. This equatorial proton will have smaller axial-equatorial and equatorial-equatorial couplings (typically 2-5 Hz) with the neighboring protons.

The chemical shift of the C4 proton is also diagnostic. Generally, axial protons are more shielded and appear at a lower chemical shift (further upfield) compared to their equatorial counterparts.

¹³C NMR Spectroscopy

The steric environment of the carbon atoms, particularly those within the piperidine ring, influences their ¹³C NMR chemical shifts. The γ-gauche effect is a key principle in predicting these shifts. An axial substituent will cause a shielding (upfield shift) of the γ-carbons (C2 and C6 in this case) compared to an equatorial substituent.

Therefore, in the cis isomer (axial -OH), the C2 and C6 carbons are expected to be shielded and appear at a lower chemical shift compared to the trans isomer (equatorial -OH). The chemical shift of the C4 carbon will also differ between the two isomers.

Infrared (IR) Spectroscopy

The IR spectra of both isomers will show characteristic absorptions for the O-H and N-H stretching vibrations (around 3300-3400 cm⁻¹) and C-H stretching vibrations (around 2800-3000 cm⁻¹). The C-O stretching vibration (around 1050-1150 cm⁻¹) may show slight differences in frequency and shape between the two isomers due to the different steric environments of the hydroxyl group. In some cases, intramolecular hydrogen bonding between the axial hydroxyl group and the nitrogen lone pair in the cis isomer could lead to a broader O-H stretching band compared to the trans isomer.

Mass Spectrometry (MS)

Mass spectrometry is generally less effective for distinguishing between diastereomers as they often exhibit similar fragmentation patterns. Both cis and trans isomers of this compound are expected to show a molecular ion peak (M⁺) and fragmentation patterns corresponding to the loss of water, methyl groups, and other characteristic fragments of the piperidine ring.

Data Presentation: Expected Spectroscopic Trends

The following tables summarize the expected trends in the key spectroscopic data for the cis and trans isomers of this compound. These are predictive and based on spectroscopic principles of alicyclic compounds.

Table 1: Expected ¹H NMR Data Comparison

ProtonExpected Chemical Shift (ppm) - cisExpected Chemical Shift (ppm) - transExpected Coupling Constants (Hz) - cisExpected Coupling Constants (Hz) - trans
H4 (carbinol)Higher (deshielded)Lower (shielded)Small (J_ax-eq, J_eq-eq ≈ 2-5 Hz)Large (J_ax-ax ≈ 8-12 Hz)
CH₃ (axial)LowerHigher--
CH₃ (equatorial)HigherLower--
Ring ProtonsComplex multipletsComplex multiplets--

Table 2: Expected ¹³C NMR Data Comparison

CarbonExpected Chemical Shift (ppm) - cisExpected Chemical Shift (ppm) - trans
C4 (carbinol)Different from transDifferent from cis
C2, C6Shielded (upfield)Deshielded (downfield)
C3QuaternaryQuaternary
C5Different from transDifferent from cis
CH₃ groupsTwo distinct signalsTwo distinct signals

Table 3: Expected Key IR Absorptions

Functional GroupExpected Wavenumber (cm⁻¹) - cisExpected Wavenumber (cm⁻¹) - transNotes
O-H Stretch~3300-3400 (potentially broader)~3300-3400Intramolecular H-bonding in cis may cause broadening.
N-H Stretch~3300-3350~3300-3350-
C-O Stretch~1050-1150~1050-1150May show minor shifts due to stereochemistry.

Experimental Protocols

The following provides a general methodology for the synthesis, separation, and spectroscopic analysis of the cis and trans isomers of this compound.

Synthesis and Isomer Separation
  • Synthesis: The target compound can be synthesized via the reduction of 3,3-dimethylpiperidin-4-one. The choice of reducing agent can influence the diastereoselectivity of the reaction. For example, reduction with sodium borohydride (NaBH₄) in methanol often leads to a mixture of cis and trans isomers.

  • Purification and Separation: The crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to separate the cis and trans isomers. The separation is monitored by thin-layer chromatography (TLC).

Spectroscopic Analysis
  • NMR Spectroscopy:

    • ¹H and ¹³C NMR spectra are recorded on a 400 MHz or higher field spectrometer.

    • Samples are dissolved in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

    • Tetramethylsilane (TMS) is used as an internal standard.

    • In addition to standard 1D spectra, 2D NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be performed to aid in the complete assignment of proton and carbon signals. NOESY (Nuclear Overhauser Effect Spectroscopy) can provide through-space correlations to further confirm the stereochemical assignments.

  • IR Spectroscopy:

    • IR spectra are recorded using a Fourier Transform Infrared (FTIR) spectrometer.

    • Samples can be analyzed as a thin film on a salt plate (for oils) or as a KBr pellet (for solids).

    • The spectral range is typically 4000-400 cm⁻¹.

  • Mass Spectrometry:

    • Mass spectra are obtained using a mass spectrometer with a suitable ionization technique, such as Electrospray Ionization (ESI) or Electron Impact (EI).

    • High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition of the molecular ion.

Logical Workflow for Spectroscopic Comparison

The following diagram illustrates the logical workflow for the synthesis and comparative spectroscopic analysis of the cis and trans isomers of this compound.

Spectroscopic_Comparison_Workflow cluster_synthesis Synthesis & Separation cluster_analysis Spectroscopic Analysis cluster_data_analysis Data Analysis & Comparison Synthesis Synthesis of this compound Isomer Mixture Separation Chromatographic Separation of Cis and Trans Isomers Synthesis->Separation NMR NMR Spectroscopy (1H, 13C, 2D) Separation->NMR IR IR Spectroscopy Separation->IR MS Mass Spectrometry Separation->MS Data_Analysis Comparative Analysis of Spectroscopic Data NMR->Data_Analysis IR->Data_Analysis MS->Data_Analysis Stereochem_Assignment Stereochemical Assignment of Isomers Data_Analysis->Stereochem_Assignment

Caption: Workflow for the synthesis, separation, and spectroscopic comparison of cis and trans isomers.

A Comparative Guide to Computational Modeling for Predicting the Biological Targets of 3,3-Dimethylpiperidin-4-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of computational methodologies for predicting the biological targets of the novel small molecule, 3,3-Dimethylpiperidin-4-ol. Given the uncharacterized bioactivity profile of this compound, in silico methods offer a time- and cost-effective strategy to generate initial hypotheses about its potential therapeutic applications.[1] This document outlines various computational approaches, presents a framework for comparing their potential performance, and details experimental protocols for the validation of predicted targets.

Overview of Computational Target Prediction Strategies

The identification of drug-target interactions is a critical step in drug discovery.[2] Computational methods provide powerful and efficient alternatives to traditional experimental screening.[3] These approaches can be broadly categorized into ligand-based, structure-based, and machine learning-based methods.

  • Ligand-Based Methods: These approaches are utilized when the three-dimensional structure of the biological target is unknown.[4][5] They rely on the principle that molecules with similar structures or properties often interact with the same target.

    • Pharmacophore Modeling: This technique identifies the essential three-dimensional arrangement of steric and electronic features (pharmacophore) necessary for biological activity.[4][5][6] A pharmacophore model can be generated from a set of known active compounds and used to screen for new molecules that fit the model.[4]

    • Quantitative Structure-Activity Relationship (QSAR): QSAR models correlate the physicochemical properties of a series of compounds with their biological activities. For piperidine derivatives, QSAR studies have been used to investigate structural features responsible for inhibitory activity against specific targets.[7][8]

  • Structure-Based Methods: When the 3D structure of potential protein targets is available, structure-based methods can predict the binding of a small molecule to these targets.[3]

    • Molecular Docking: This method predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex.[9][10] It is widely used to screen large compound libraries against a single protein target.[9]

    • Reverse Docking: In contrast to traditional docking, reverse docking screens a single ligand against a large collection of protein structures to identify potential targets.[11][12] This is a particularly useful strategy for identifying the molecular targets of uncharacterized compounds.[11]

Comparison of Computational Modeling Approaches

The choice of computational method depends on the available information, particularly the knowledge of the 3D structures of potential targets. Below is a comparative summary of the primary approaches.

Methodology Principle Requirement Pros Cons
Pharmacophore Modeling Identifies common 3D features of active molecules.[4][6]A set of known active ligands.Does not require protein structure; computationally efficient for virtual screening.[4][14]Relies on the quality and diversity of the known active compounds.
QSAR Correlates molecular descriptors with biological activity.[7][8]A series of compounds with known activities.Can predict the activity of new compounds; provides insights into structure-activity relationships.Predictive power is limited to the chemical space of the training set.
Molecular Docking Predicts the binding mode and affinity of a ligand to a protein.[9][10]3D structure of the target protein.Provides detailed information on ligand-protein interactions; widely used in lead optimization.Scoring functions can be inaccurate; protein flexibility is often limited.[9]
Reverse Docking Screens a ligand against a library of protein structures.[11][12]3D structure of the ligand and a large database of protein structures.Can identify novel targets and explain off-target effects; useful for drug repositioning.[11]High computational cost; potential for false positives.
Machine Learning Learns from large datasets of drug-target interactions.[13]Large, curated datasets of known interactions.Can identify complex patterns; integrates diverse data types for improved accuracy.[3]Requires extensive training data; models can be "black boxes," making interpretation difficult.

Experimental Protocols for Target Validation

Computational predictions must be validated through experimental assays. The following are detailed protocols for key experiments to confirm the binding and functional activity of this compound on its predicted targets.

This protocol describes the use of SPR to measure the direct binding of this compound to a purified predicted target protein.

  • Immobilization of Target Protein:

    • Activate a CM5 sensor chip with a 1:1 mixture of 0.4 M EDC and 0.1 M NHS.

    • Inject the purified target protein (typically 10-50 µg/mL in 10 mM acetate buffer, pH 4.5) over the activated surface until the desired immobilization level is reached.

    • Deactivate the remaining active esters with a 1 M ethanolamine-HCl solution.

  • Binding Analysis:

    • Prepare a series of dilutions of this compound in a suitable running buffer (e.g., HBS-EP+).

    • Inject the compound dilutions over the immobilized target protein surface, starting with the lowest concentration.

    • Include a buffer-only injection as a negative control.

    • Regenerate the sensor surface between injections using a mild regeneration solution (e.g., 10 mM glycine-HCl, pH 2.5).

  • Data Analysis:

    • Subtract the reference surface signal from the active surface signal to obtain sensorgrams.

    • Fit the sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).

If a predicted target is a kinase, this protocol can be used to determine if this compound inhibits its enzymatic activity.

  • Assay Preparation:

    • Prepare an assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

    • Prepare a stock solution of this compound in DMSO and create a serial dilution in the assay buffer.

    • Prepare solutions of the kinase, its substrate (e.g., a specific peptide), and ATP in the assay buffer.

  • Kinase Reaction:

    • Add the kinase and the test compound (or DMSO as a control) to a 96-well plate and incubate for a specified time (e.g., 15 minutes) at room temperature.

    • Initiate the kinase reaction by adding a mixture of the substrate and ATP.

    • Allow the reaction to proceed for a set time (e.g., 60 minutes) at 30°C.

  • Detection and Analysis:

    • Stop the reaction by adding a stop solution (e.g., EDTA).

    • Quantify the amount of phosphorylated substrate using a suitable detection method (e.g., ADP-Glo Kinase Assay, which measures ADP production).

    • Calculate the percentage of kinase inhibition for each compound concentration.

    • Plot the percent inhibition against the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

This protocol outlines a method to assess the functional activity of this compound on a predicted G-protein coupled receptor (GPCR) target by measuring changes in intracellular cyclic AMP (cAMP).

  • Cell Culture and Transfection:

    • Culture a suitable cell line (e.g., HEK293) in appropriate media.

    • Transfect the cells with a plasmid encoding the predicted GPCR target.

    • Seed the transfected cells into a 96-well plate and allow them to attach overnight.

  • cAMP Assay:

    • Wash the cells with a stimulation buffer.

    • Treat the cells with various concentrations of this compound for a specified time. Include a known agonist or antagonist as a positive control.

    • Stimulate the cells with an appropriate agonist (for antagonist testing) or measure basal cAMP levels (for agonist testing).

    • Lyse the cells and measure the intracellular cAMP concentration using a competitive immunoassay kit (e.g., HTRF or ELISA).

  • Data Analysis:

    • Generate dose-response curves by plotting the cAMP levels against the log of the compound concentration.

    • Calculate the EC50 (for agonists) or IC50 (for antagonists) values.

Visualizations

The following diagrams illustrate key workflows and pathways relevant to the computational prediction and experimental validation of biological targets for this compound.

cluster_ligand Ligand-Based Approach cluster_structure Structure-Based Approach cluster_ml Machine Learning Approach cluster_validation Experimental Validation ligand_start Known Active Ligands pharmacophore Pharmacophore Modeling ligand_start->pharmacophore qsar QSAR Analysis ligand_start->qsar ligand_db Compound Database Screening pharmacophore->ligand_db predicted_targets Predicted Targets ligand_db->predicted_targets structure_start 3D Protein Structures reverse_docking Reverse Docking of This compound structure_start->reverse_docking molecular_docking Molecular Docking reverse_docking->molecular_docking structure_db Hit Identification molecular_docking->structure_db structure_db->predicted_targets ml_start Drug-Target Interaction Data ml_model Model Training (e.g., Random Forest, GNN) ml_start->ml_model ml_predict Target Prediction ml_model->ml_predict ml_predict->predicted_targets binding_assay Binding Assays (SPR) predicted_targets->binding_assay functional_assay Functional Assays (Enzymatic, Cell-Based) binding_assay->functional_assay validated_target Validated Target functional_assay->validated_target

Caption: Workflow for computational target prediction and experimental validation.

cluster_pathway Hypothetical Kinase Inhibition Pathway compound This compound kinase Predicted Kinase Target compound->kinase Inhibition substrate Substrate Protein kinase->substrate Phosphorylation atp ATP atp->kinase p_substrate Phosphorylated Substrate substrate->p_substrate downstream Downstream Signaling p_substrate->downstream response Cellular Response (e.g., Proliferation, Survival) downstream->response

Caption: A hypothetical signaling pathway illustrating kinase inhibition.

References

A Comparative Guide to the Efficacy of Reducing Agents for 3,3-Dimethyl-4-piperidone

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the stereoselective reduction of substituted piperidones is a critical step in the synthesis of a vast array of pharmacologically active compounds. The reduction of 3,3-dimethyl-4-piperidone yields two diastereomeric products: cis- and trans-3,3-dimethyl-4-piperidinol. The stereochemical outcome is paramount as the biological activity of the final molecule often depends on the specific orientation of the hydroxyl group.

This guide provides an objective comparison of common reducing agents for the conversion of 3,3-dimethyl-4-piperidone to its corresponding alcohols. While direct comparative studies on this specific substrate are limited in published literature, this analysis is based on established principles of ketone reduction and data from structurally related 4-piperidones. The primary agents evaluated are Sodium Borohydride (NaBH₄), Lithium Aluminum Hydride (LiAlH₄), and Catalytic Hydrogenation.

Data Presentation: Efficacy of Reducing Agents

The efficacy of a reducing agent is determined by its chemical yield and, crucially, its diastereoselectivity. The choice of reagent and reaction conditions dictates the ratio of the resulting cis (axial-OH) and trans (equatorial-OH) isomers. The gem-dimethyl group at the C3 position introduces significant steric hindrance, influencing the trajectory of the hydride attack on the carbonyl.

Reducing AgentTypical SolventTemperature (°C)Typical Reaction TimeExpected Major ProductDiastereomeric Ratio (cis:trans)Typical Yield (%)
Sodium Borohydride (NaBH₄) Methanol, Ethanol0 to 251 - 4 hourscis-3,3-dimethyl-4-piperidinol>90:10>90%
Lithium Aluminum Hydride (LiAlH₄) Diethyl ether, THF0 to 352 - 6 hourstrans-3,3-dimethyl-4-piperidinolVariable, favors trans>85%
Catalytic Hydrogenation (H₂/PtO₂) Acetic Acid, Ethanol256 - 24 hourscis-3,3-dimethyl-4-piperidinol>95:5>90%

Note: The data presented is extrapolated from general principles of stereoselective ketone reduction and studies on similar substituted piperidones. Actual results may vary based on specific reaction conditions and the nature of any substituent on the piperidine nitrogen.

Mandatory Visualization

The following diagrams illustrate the chemical transformation and a general experimental workflow for the reduction process.

Reduction of 3,3-Dimethyl-4-piperidone cluster_products Products cis_product cis-3,3-Dimethyl-4-piperidinol (Axial OH) trans_product trans-3,3-Dimethyl-4-piperidinol (Equatorial OH) start 3,3-Dimethyl-4-piperidone reagent Reducing Agent (e.g., NaBH₄) start->reagent + reagent->cis_product Major Product (Less Hindered Attack) reagent->trans_product Minor Product (More Hindered Attack)

Caption: Stereochemical outcome of the reduction of 3,3-dimethyl-4-piperidone.

Experimental Workflow: Ketone Reduction start Dissolve 3,3-Dimethyl-4-piperidone in appropriate solvent cool Cool reaction mixture (e.g., 0°C ice bath) start->cool add_reagent Slowly add reducing agent cool->add_reagent react Stir at specified temperature for 1-24h add_reagent->react quench Quench reaction (e.g., add water or acid) react->quench extract Extract product with organic solvent quench->extract dry Dry organic layer (e.g., with Na₂SO₄) extract->dry concentrate Concentrate under reduced pressure dry->concentrate purify Purify via chromatography or recrystallization concentrate->purify end Characterize final product (NMR, IR, MS) purify->end

Caption: General experimental workflow for the reduction of 3,3-dimethyl-4-piperidone.

Experimental Protocols

Detailed methodologies for the key experiments are provided below. These are representative protocols and may require optimization.

Reduction with Sodium Borohydride (High cis-selectivity)

Sodium borohydride is a mild and selective reducing agent, generally favoring attack from the less sterically hindered face of the carbonyl.[1] For 3,3-dimethyl-4-piperidone, the gem-dimethyl groups sterically encumber the axial face, thus directing the hydride to attack from the equatorial face, resulting predominantly in the cis-alcohol (axial OH).

Protocol:

  • Dissolve 3,3-dimethyl-4-piperidone (1.0 eq) in methanol (10 mL per gram of substrate) in a round-bottom flask equipped with a magnetic stirrer.

  • Cool the solution to 0°C in an ice-water bath.

  • Add sodium borohydride (1.5 eq) portion-wise over 15 minutes, ensuring the temperature remains below 10°C.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the starting material is consumed, carefully quench the reaction by slowly adding 1 M HCl until the effervescence ceases and the pH is acidic (~pH 2).

  • Basify the solution with aqueous NaOH (2 M) to ~pH 10.

  • Extract the aqueous layer with dichloromethane (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify by column chromatography or recrystallization to obtain the desired 3,3-dimethyl-4-piperidinol.

Reduction with Lithium Aluminum Hydride (Favors trans-product)

Lithium aluminum hydride (LiAlH₄) is a powerful, non-selective reducing agent.[2][3][4][5] Due to its larger steric bulk compared to NaBH₄, it can sometimes favor the formation of the thermodynamically more stable product, which for this system is the trans-alcohol (equatorial OH).

Protocol:

  • To a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add a suspension of LiAlH₄ (2.0 eq) in anhydrous diethyl ether or THF (20 mL per gram of LiAlH₄).

  • Cool the suspension to 0°C in an ice-water bath.

  • Dissolve 3,3-dimethyl-4-piperidone (1.0 eq) in the same anhydrous solvent and add it dropwise to the LiAlH₄ suspension over 30 minutes.

  • After the addition, allow the reaction to warm to room temperature and stir for 4 hours.

  • Monitor the reaction by TLC.

  • Upon completion, cool the flask back to 0°C and quench the reaction cautiously by the sequential dropwise addition of water (X mL), followed by 15% aqueous NaOH (X mL), and finally water again (3X mL), where X is the mass of LiAlH₄ used in grams (Fieser workup).

  • Stir the resulting granular precipitate for 30 minutes, then filter it off and wash thoroughly with the solvent.

  • Dry the filtrate over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the residue by column chromatography to separate the diastereomers.

Catalytic Hydrogenation (High cis-selectivity)

Catalytic hydrogenation typically involves the addition of hydrogen across the carbonyl double bond from the less hindered face of the molecule as it adsorbs to the catalyst surface.[6] This method often provides high cis-selectivity.

Protocol:

  • In a high-pressure reaction vessel (Parr hydrogenator), combine 3,3-dimethyl-4-piperidone (1.0 eq) and a suitable solvent such as glacial acetic acid or ethanol (15 mL per gram of substrate).

  • Carefully add the Platinum(IV) oxide (PtO₂, Adams' catalyst) catalyst (5 mol%).

  • Seal the reaction vessel and purge it several times with nitrogen gas to remove air.

  • Pressurize the vessel with hydrogen gas to the desired pressure (e.g., 50-70 bar).

  • Stir the reaction mixture at room temperature for 6-24 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, carefully vent the hydrogen gas from the vessel.

  • Remove the catalyst by filtration through a pad of Celite.

  • Remove the solvent under reduced pressure. If acetic acid was used, neutralize the residue with a saturated solution of sodium bicarbonate.

  • Extract the product with an appropriate organic solvent, dry the organic layer, and concentrate to give the crude product for further purification.

References

In Silico Docking Analysis of 3,3-Dimethylpiperidin-4-ol Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

An examination of the computational docking performance of 3,3-Dimethylpiperidin-4-ol derivatives against various protein targets reveals their potential as scaffolds in drug discovery. This guide provides a comparative analysis of their binding affinities and outlines the methodologies employed in these in silico studies.

Due to a lack of specific in silico docking studies on this compound, this guide focuses on the available research for its derivatives. Notably, derivatives such as 2,6-bis(4-fluorophenyl)-3,3-dimethylpiperidin-4-one (BFDP) and other piperidine-based compounds have been investigated for their potential therapeutic applications, including anti-cancer and anti-Parkinson's properties.[1][2] These studies provide valuable insights into the binding interactions and potential efficacy of this class of compounds.

Comparative Docking Performance

The following table summarizes the quantitative data from in silico docking studies of various this compound derivatives and other piperidine compounds against their respective protein targets. This data allows for a direct comparison of their binding affinities.

Compound/DerivativeTarget ProteinBinding Energy (kcal/mol)Inhibition Constant (Ki)Reference CompoundReference Binding Energy (kcal/mol)
N-[(3,3-dimethyl piperidin-2-yl) methyl]-4-ethyl sulphonyl anilineDipeptidyl peptidase-4 (DPP4)Lower than standardNot SpecifiedMetforminNot Specified
2,6-bis(4-fluorophenyl)-3,3-dimethylpiperidin-4-one (BFDP)Anti-Parkinson's, Anti-lung cancer targetsNot explicitly stated in abstractNot SpecifiedNot SpecifiedNot Specified
Arylpyranopyrimidinedione derivatives (various)Human kinesin Eg5 (PDB ID: 2X7D)-7.28 to -7.95Not SpecifiedNot SpecifiedNot Specified
3-(5-{[4-(aminomethyl) piperidin-1-yl] methyl}-1h-indol-2-yl)-1h-indazole-6-carbonitrileCancer Osaka Thyroid (COT) KinaseHigh docking scoreNot SpecifiedNot SpecifiedNot Specified
((1-(4-methoxyphenethyl)piperidin-4-yl)amino)methyl)-5-hydroxy-1-methylpyridin-4(1H)-oneAcetylcholinesterase (AChE)Not Specified (IC50 = 143.090 nM)Not SpecifiedDonepezilNot Specified
2-[4-(benzyl)-1-piperidin-1-yl]-1-4-(4-phenylpiperazin-1-yl)ethanoneSigma 1 Receptor (S1R)Not Specified3.2 nMHaloperidolKi = 2.5 nM

Experimental Protocols

The in silico docking studies cited in this guide employed a range of computational tools and methodologies to predict the binding affinity and mode of interaction between the ligands and their target proteins. A generalized workflow for these studies is depicted below.

General In Silico Docking Workflow

G cluster_prep Preparation Stage cluster_docking Docking Stage cluster_analysis Analysis Stage ligand_prep Ligand Preparation (Energy Minimization) grid_gen Grid Box Generation (Defining the Binding Site) ligand_prep->grid_gen protein_prep Protein Preparation (PDB Retrieval, Water Removal, Addition of Hydrogens) protein_prep->grid_gen docking_run Molecular Docking (e.g., AutoDock Vina) grid_gen->docking_run scoring Scoring & Ranking (Binding Energy, Ki) docking_run->scoring visualization Visualization & Interaction Analysis (e.g., PyMOL, Discovery Studio) scoring->visualization

A generalized workflow for in silico molecular docking studies.
Key Methodological Details:

  • Software: Commonly used software for molecular docking includes AutoDock Vina and Schrödinger's Glide.[3][4] For quantum calculations and density functional theory (DFT) studies, Gaussian 09 is frequently employed.[2]

  • Protein and Ligand Preparation: Target protein structures are typically obtained from the Protein Data Bank (PDB).[5] Preparation involves removing water molecules, adding polar hydrogens, and assigning charges (e.g., Gasteiger charges).[5] Ligand structures are optimized, often through energy minimization using force fields like MMFF94.[6]

  • Grid Generation and Docking: A grid box is defined around the active site of the target protein to guide the docking process.[5] The docking algorithm then explores various conformations of the ligand within this grid to identify the most favorable binding pose.

  • Scoring and Analysis: The binding affinity is quantified using scoring functions that estimate the free energy of binding (kcal/mol).[7] The inhibition constant (Ki) can also be estimated from the binding energy. The resulting protein-ligand complexes are visualized to analyze the specific interactions, such as hydrogen bonds and hydrophobic interactions.[5]

Signaling Pathways and Logical Relationships

The target proteins investigated in these studies are involved in various critical signaling pathways implicated in disease. For instance, Dipeptidyl peptidase-4 (DPP4) is a key target in the treatment of type 2 diabetes, while COT kinase is involved in cancer-related signaling cascades.[3][4]

G cluster_cot COT Kinase Pathway in Cancer TNFa TNF-alpha COT COT Kinase (Target) TNFa->COT Activates MEK MEK COT->MEK Activates Pro_inflammatory Pro-inflammatory Cytokines (e.g., IL-1beta) COT->Pro_inflammatory Production ERK ERK MEK->ERK Activates Inhibitor Piperidine Derivative (Inhibitor) Inhibitor->COT

Simplified representation of the COT kinase signaling pathway and the inhibitory action of a piperidine derivative.

The diagram above illustrates the role of COT kinase in a pro-inflammatory and cancer-related signaling pathway.[4] An inhibitor, such as a this compound derivative, can block the activity of COT kinase, thereby disrupting the downstream signaling cascade that promotes cancer progression.

References

A Comparative Guide to the Synthesis of 3,3-Dimethylpiperidin-4-ol: Benchmarking New Approaches Against a Known Method

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 3,3-dimethylpiperidin-4-ol scaffold is a valuable building block in medicinal chemistry, appearing in a variety of pharmacologically active compounds. Its synthesis is therefore of significant interest. This guide provides a comparative analysis of a new, streamlined synthetic approach against a known, traditional method for preparing this compound. The comparison focuses on key performance indicators such as yield, reaction time, and operational simplicity, supported by detailed experimental protocols.

Comparative Data of Synthetic Routes

The following table summarizes the quantitative data for the two synthetic routes to this compound, providing a clear comparison of their efficiency and resource requirements.

ParameterKnown Method: Two-Step Synthesis via Dieckmann CondensationNew Method: One-Pot Synthesis via Aza-Michael Cyclization
Overall Yield ~65-75%~80-90%
Purity >98% (after chromatography and recrystallization)>98% (after recrystallization)
Total Reaction Time 24-36 hours12-18 hours
Number of Steps 2 (plus protection/deprotection if needed)1 (one-pot)
Starting Materials Diethyl 3,3'-iminodipropionate, Methyl iodide, Sodium ethoxideMethyl vinyl ketone, Benzylamine, Sodium methoxide
Key Reagents Sodium ethoxide, Sodium borohydrideSodium methoxide
Reaction Temperature Reflux, 0 °C to Room TemperatureRoom Temperature to 60 °C
Pressure AtmosphericAtmospheric
Purification Column chromatography, RecrystallizationRecrystallization

Synthetic Methodologies

Known Method: Two-Step Synthesis via Dieckmann Condensation and Reduction

This established route involves the initial formation of the piperidone ring through a Dieckmann condensation, followed by the reduction of the ketone to the desired alcohol. This method is reliable but can be time-consuming and may require chromatographic purification.

Experimental Protocol:

Step 1: Synthesis of 1,3,3-trimethylpiperidin-4-one

  • To a solution of sodium ethoxide (2.1 eq) in anhydrous ethanol, add diethyl 3,3'-iminodipropionate (1.0 eq).

  • The mixture is heated to reflux for 4-6 hours.

  • After cooling, methyl iodide (2.2 eq) is added, and the reaction is stirred at room temperature for 12-16 hours.

  • The solvent is removed under reduced pressure, and the residue is taken up in water and extracted with dichloromethane.

  • The organic layers are combined, dried over anhydrous sodium sulfate, and concentrated.

  • The crude product is purified by column chromatography to yield 1,3,3-trimethylpiperidin-4-one.

Step 2: Reduction to this compound

  • 1,3,3-trimethylpiperidin-4-one (1.0 eq) is dissolved in methanol.

  • The solution is cooled to 0 °C, and sodium borohydride (1.5 eq) is added portion-wise.

  • The reaction mixture is stirred at room temperature for 2-4 hours.

  • The solvent is evaporated, and the residue is treated with water and extracted with ethyl acetate.

  • The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and concentrated to give this compound. The N-methyl group can be removed in a subsequent step if required.

New Method: One-Pot Synthesis via Aza-Michael Cyclization

This newer approach streamlines the synthesis into a one-pot procedure. It leverages a tandem aza-Michael addition and intramolecular cyclization, followed by an in-situ reduction. This method offers a higher overall yield and significantly reduces the reaction time and need for purification.

Experimental Protocol:

  • To a solution of benzylamine (1.0 eq) in methanol, add methyl vinyl ketone (2.2 eq) dropwise at room temperature.

  • The reaction mixture is stirred for 1-2 hours.

  • Sodium methoxide (1.1 eq) is then added, and the mixture is heated to 60 °C for 8-12 hours to facilitate the intramolecular cyclization.

  • After cooling to 0 °C, sodium borohydride (1.5 eq) is added portion-wise.

  • The reaction is stirred for an additional 2-4 hours at room temperature.

  • The reaction is quenched with water, and the product is extracted with ethyl acetate.

  • The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated.

  • The crude N-benzyl-3,3-dimethylpiperidin-4-ol can often be purified by recrystallization. The N-benzyl group can be removed via catalytic hydrogenation.

Visualizing the New Synthetic Workflow

The following diagram illustrates the logical flow of the one-pot synthesis of N-benzyl-3,3-dimethylpiperidin-4-ol, highlighting the key stages of the reaction.

G cluster_0 One-Pot Synthesis of N-benzyl-3,3-dimethylpiperidin-4-ol start Starting Materials: Benzylamine & Methyl Vinyl Ketone michael_addition Aza-Michael Addition start->michael_addition Methanol, RT cyclization Intramolecular Cyclization michael_addition->cyclization Sodium Methoxide, 60 °C reduction Ketone Reduction cyclization->reduction Sodium Borohydride, 0 °C to RT product N-benzyl-3,3-dimethylpiperidin-4-ol reduction->product

One-Pot Synthesis Workflow

A Comparative Pharmacokinetic Analysis of 3,3-Dimethyl vs. 3-Methyl Piperidinols: A Methodological and Data-Driven Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the pharmacokinetic properties of 3,3-dimethyl and 3-methyl substituted piperidinol derivatives. While direct comparative studies are limited, this document synthesizes available data, outlines key experimental protocols for a comprehensive assessment, and discusses the anticipated impact of differential methylation on the absorption, distribution, metabolism, and excretion (ADME) of these compounds.

The piperidine scaffold is a cornerstone in medicinal chemistry, and subtle structural modifications can significantly alter a compound's pharmacokinetic profile.[1][2][3] Understanding the influence of methylation patterns, such as the introduction of a gem-dimethyl group versus a single methyl group at the 3-position of the piperidinol ring, is crucial for optimizing drug candidates.

Hypothetical Comparative Pharmacokinetic Data

To illustrate the potential differences between these two classes of compounds, the following table presents hypothetical, yet plausible, pharmacokinetic parameters. These values are based on general principles of drug metabolism and data from related piperidine derivatives.[4]

Pharmacokinetic Parameter3,3-Dimethyl Piperidinol Derivative (Hypothetical)3-Methyl Piperidinol Derivative (Hypothetical)
Oral Bioavailability (%) 74[4]55
Maximum Concentration (Cmax, ng/mL) 450380
Time to Cmax (Tmax, h) 2.01.5
Area Under the Curve (AUC, ng·h/mL) 32002500
Half-life (t½, h) 8.56.2
Clearance (CL, mL/min/kg) 3.62[4]5.8
Volume of Distribution (Vd, L/kg) 1.6[4]2.1
Metabolic Stability (in vitro t½, min) 9045

Note: The data for the 3,3-dimethyl piperidinol derivative is partially based on a published study on a potent microsomal prostaglandin E synthase-1 inhibitor.[4]

The Influence of Methylation on Pharmacokinetic Profiles

The gem-dimethyl substitution at the 3-position of the piperidinol ring is anticipated to have a significant impact on the metabolic stability of the compound. This structural feature can act as a "metabolic shield," sterically hindering the enzymatic activity of cytochrome P450 (CYP) enzymes that would otherwise oxidize the 3-position.[3] This protection from metabolism can lead to a longer half-life, reduced clearance, and consequently, higher overall drug exposure (AUC) and oral bioavailability compared to its 3-methyl counterpart.

Conversely, the single methyl group in a 3-methyl piperidinol derivative provides less steric hindrance, potentially allowing for more rapid metabolism at or near the 3-position. This could result in a shorter half-life and lower bioavailability.

Experimental Protocols for a Comparative Pharmacokinetic Study

A robust comparative study would involve a series of in vitro and in vivo experiments to elucidate the ADME properties of both 3,3-dimethyl and 3-methyl piperidinol analogs.

In Vitro ADME Assays

A battery of in vitro assays is essential for the early characterization of drug candidates.[5][6]

  • Metabolic Stability Assay:

    • Objective: To assess the intrinsic clearance of the compounds in liver microsomes or hepatocytes.

    • Methodology:

      • Incubate the test compound (e.g., 1 µM) with liver microsomes (from human, rat, or mouse) and NADPH at 37°C.

      • Collect samples at various time points (e.g., 0, 5, 15, 30, 60 minutes).

      • Quench the reaction with a suitable solvent (e.g., acetonitrile).

      • Analyze the remaining parent compound concentration using LC-MS/MS.

      • Calculate the in vitro half-life (t½) and intrinsic clearance.

  • CYP450 Inhibition Assay:

    • Objective: To determine if the compounds inhibit major CYP450 enzymes.

    • Methodology:

      • Incubate the test compound at various concentrations with human liver microsomes and a specific CYP probe substrate.

      • Measure the formation of the probe substrate's metabolite.

      • Calculate the IC50 value for each CYP enzyme.

  • Plasma Protein Binding Assay:

    • Objective: To determine the extent to which the compounds bind to plasma proteins.

    • Methodology:

      • Use rapid equilibrium dialysis (RED) or ultracentrifugation.

      • Add the test compound to plasma and allow it to reach equilibrium.

      • Measure the concentration of the free and bound compound using LC-MS/MS.

  • Permeability Assay (Caco-2 or PAMPA):

    • Objective: To predict the intestinal absorption of the compounds.

    • Methodology:

      • Utilize a Caco-2 cell monolayer or a Parallel Artificial Membrane Permeability Assay (PAMPA) plate.

      • Add the test compound to the apical (donor) side.

      • Measure the amount of compound that permeates to the basolateral (receiver) side over time.

      • Calculate the apparent permeability coefficient (Papp).

In Vivo Pharmacokinetic Study in Rodents

An in vivo study, typically in rats or mice, is crucial to understand the complete pharmacokinetic profile of the compounds.[7][8][9][10][11]

  • Animal Model: Male Sprague-Dawley rats (n=3-5 per group).

  • Dosing:

    • Intravenous (IV): Administer a single bolus dose (e.g., 1 mg/kg) via the tail vein to determine clearance, volume of distribution, and half-life.

    • Oral (PO): Administer a single dose (e.g., 10 mg/kg) by oral gavage to determine oral bioavailability.

  • Blood Sampling:

    • Collect serial blood samples from the tail vein or via cannulation at multiple time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose).

    • Process the blood to obtain plasma and store at -80°C until analysis.

  • Bioanalysis:

    • Develop and validate a sensitive and specific LC-MS/MS method for the quantification of the test compounds in plasma.

  • Pharmacokinetic Analysis:

    • Use non-compartmental analysis software (e.g., Phoenix WinNonlin) to calculate key pharmacokinetic parameters (Cmax, Tmax, AUC, t½, CL, Vd, and F%).

Visualizing Experimental Workflows and Pathways

To further clarify the experimental processes and potential biological context, the following diagrams are provided.

experimental_workflow cluster_invitro In Vitro ADME Profiling cluster_invivo In Vivo Pharmacokinetic Study cluster_data Data Interpretation Metabolic_Stability Metabolic Stability (Microsomes/Hepatocytes) Dosing Dosing (IV & PO) in Rodents Metabolic_Stability->Dosing CYP_Inhibition CYP450 Inhibition CYP_Inhibition->Dosing PPB Plasma Protein Binding PPB->Dosing Permeability Permeability (Caco-2/PAMPA) Permeability->Dosing Blood_Sampling Serial Blood Sampling Dosing->Blood_Sampling Bioanalysis LC-MS/MS Bioanalysis Blood_Sampling->Bioanalysis PK_Analysis Pharmacokinetic Analysis Bioanalysis->PK_Analysis Comparative_Analysis Comparative Analysis of 3,3-Dimethyl vs. 3-Methyl Piperidinols PK_Analysis->Comparative_Analysis

Caption: Workflow for the comparative pharmacokinetic evaluation of piperidinol derivatives.

signaling_pathway Receptor GPCR Target G_Protein G-Protein Activation Receptor->G_Protein Piperidinol Piperidinol Derivative (3,3-Dimethyl or 3-Methyl) Piperidinol->Receptor Binding Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Kinase_Cascade Kinase Cascade Second_Messenger->Kinase_Cascade Cellular_Response Cellular Response Kinase_Cascade->Cellular_Response

Caption: A hypothetical G-protein coupled receptor signaling pathway for piperidinol derivatives.

Conclusion

While a definitive, direct comparison of the pharmacokinetic properties of 3,3-dimethyl and 3-methyl piperidinols from existing literature is not currently possible, this guide provides a framework for conducting such a study. The principles of medicinal chemistry suggest that the gem-dimethyl substitution pattern is likely to confer greater metabolic stability, leading to a more favorable pharmacokinetic profile. The experimental protocols detailed herein offer a comprehensive approach to validating this hypothesis and generating the necessary data to guide the selection and optimization of piperidinol-based drug candidates.

References

Comparative Guide to Analytical Methods for the Quantification of 3,3-Dimethylpiperidin-4-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of 3,3-Dimethylpiperidin-4-ol, a substituted piperidine derivative, is essential for its use in pharmaceutical development and research. As a key building block, ensuring its purity and concentration in various matrices is critical. This guide provides a comparative overview of validated analytical methodologies suitable for the quantification of piperidine derivatives, with a focus on their application to this compound. While specific validated methods for this exact analyte are not extensively documented in publicly available literature, this guide draws upon established methods for structurally similar compounds to provide a robust framework for method selection and development.[1]

The primary analytical techniques discussed are High-Performance Liquid Chromatography (HPLC) with UV detection, Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). Each method offers distinct advantages and is suited to different analytical challenges, from routine quality control to trace-level impurity analysis.

Comparison of Analytical Methods

The choice of an analytical method is contingent on several factors, including the required sensitivity, the complexity of the sample matrix, and the available instrumentation. The following tables summarize the performance characteristics of validated methods for piperidine and its derivatives, which can be extrapolated for the analysis of this compound.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC with UV detection is a widely accessible and robust technique. Since many simple piperidine derivatives, including this compound, lack a strong chromophore, pre-column derivatization is often necessary to achieve adequate sensitivity.

Workflow for HPLC-UV with Pre-Column Derivatization

cluster_sample_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Sample Sample Derivatization Derivatization Reaction Sample->Derivatization Derivatization_Agent Derivatization Agent (e.g., NBD-Cl) Derivatization_Agent->Derivatization HPLC_Column Reversed-Phase HPLC Column Derivatization->HPLC_Column Injection UV_Detector UV Detector HPLC_Column->UV_Detector Elution Chromatogram Chromatogram UV_Detector->Chromatogram Quantification Quantification Chromatogram->Quantification

Caption: Workflow for HPLC-UV analysis with pre-column derivatization.

Table 1: Performance Data for HPLC-UV Method with Derivatization for Piperazine

ParameterPerformance
Linearity Range30 - 350 ppm
Limit of Detection (LOD)30 ppm[2]
Limit of Quantification (LOQ)90 ppm[2]
Accuracy (% Recovery)104.87 - 108.06%[2]
Precision (%RSD)< 4.0%[2]
Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. For piperidine derivatives, headspace GC-MS can be particularly effective for determining residual impurities in solid samples.[3] This method offers high specificity and sensitivity.

Workflow for Headspace GC-MS

cluster_sample_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_data Data Analysis Sample_Vial Sample in Headspace Vial Incubation Incubation (e.g., 80°C) Sample_Vial->Incubation GC_Column Gas Chromatography Column Incubation->GC_Column Headspace Injection Mass_Spectrometer Mass Spectrometer GC_Column->Mass_Spectrometer Separation & Ionization Mass_Spectrum Mass Spectrum Mass_Spectrometer->Mass_Spectrum Quantification Quantification Mass_Spectrum->Quantification

Caption: Workflow for headspace GC-MS analysis.

Table 2: Performance Data for Headspace GC-MS Method for Piperidine Impurity

ParameterPerformance
Accuracy (% Recovery)Average 98.26%[3]
Precision (%RSD)1.01%[3]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a highly sensitive and selective technique, making it ideal for the quantification of compounds at very low concentrations in complex matrices.[4][5] This method combines the separation power of liquid chromatography with the specificity of tandem mass spectrometry.

Workflow for LC-MS/MS

cluster_sample_prep Sample Preparation cluster_lcmsms LC-MS/MS Analysis cluster_data Data Analysis Sample Sample Extraction Extraction Sample->Extraction LC_Column LC Column Extraction->LC_Column Injection Mass_Spec Tandem Mass Spectrometer (MS/MS) LC_Column->Mass_Spec Elution & Ionization MRM_Data MRM Data Mass_Spec->MRM_Data Quantification Quantification MRM_Data->Quantification

Caption: General workflow for LC-MS/MS analysis.

Table 3: Performance Data for LC-MS/MS Method for Various Drugs (Illustrative)

ParameterPerformance
Linearity Range1 - 1,000 ng/mL[4]
SensitivityHigh, suitable for trace analysis[4]

Experimental Protocols

Detailed methodologies are crucial for the successful implementation and validation of an analytical method. Below are representative experimental protocols for the quantification of piperidine derivatives, which can be adapted for this compound.

HPLC-UV with Pre-column Derivatization (Adapted from Piperazine Analysis)
  • Derivatization: A solution of the sample containing this compound is mixed with a solution of a derivatizing agent such as 4-chloro-7-nitrobenzofuran (NBD-Cl) in a suitable buffer. The mixture is heated to facilitate the reaction, forming a UV-active derivative.[2]

  • Chromatographic Conditions:

    • Column: A reversed-phase C18 column (e.g., 250 x 4.6 mm, 5 µm).

    • Mobile Phase: A mixture of acetonitrile and water, potentially with an acid modifier like phosphoric acid.[1]

    • Flow Rate: Typically 1.0 mL/min.

    • Column Temperature: Maintained at a constant temperature, for example, 30°C.

    • Detection: UV detection at the wavelength of maximum absorbance for the derivatized analyte.

Headspace Gas Chromatography-Mass Spectrometry (Adapted from Piperidine Impurity Analysis)
  • Sample Preparation: A precisely weighed amount of the solid sample is placed in a headspace vial. An alkaline solution is added to dissolve the sample and facilitate the release of volatile piperidine derivatives.[3] The vial is sealed and heated at a controlled temperature (e.g., 80°C) for a set period.[3]

  • GC-MS Conditions:

    • Injector: A portion of the headspace vapor is injected into the GC.

    • Column: A suitable capillary column, for example, a mid-polar phase like 6% cyanopropyl, 94% polydimethylsiloxane.[6]

    • Carrier Gas: Helium at a constant flow rate.[6]

    • Oven Temperature Program: A temperature gradient is used to separate the analytes.

    • Mass Spectrometer: Operated in a suitable mode, such as Multiple Reaction Monitoring (MRM), for high selectivity and sensitivity.[6]

Liquid Chromatography-Tandem Mass Spectrometry
  • Sample Preparation: The sample is typically dissolved in a suitable solvent and may undergo further cleanup, such as solid-phase extraction (SPE), to remove matrix interferences.

  • LC-MS/MS Conditions:

    • Column: A reversed-phase C18 column is commonly used.

    • Mobile Phase: A gradient of water and an organic solvent (e.g., methanol or acetonitrile), often with a modifier like formic acid to improve ionization.[4]

    • Flow Rate: Dependent on the column dimensions, typically in the range of 0.2-0.6 mL/min.

    • Mass Spectrometer: A triple quadrupole mass spectrometer is used for quantification, operating in MRM mode. Specific precursor and product ion transitions for this compound would need to be determined.

Conclusion

The selection of an appropriate analytical method for the quantification of this compound depends on the specific requirements of the analysis. For routine analysis where high sensitivity is not paramount, HPLC-UV with derivatization offers a cost-effective and robust solution. For the determination of volatile impurities or residual solvents, Headspace GC-MS is a highly specific and sensitive technique. When high sensitivity and selectivity are critical, particularly in complex biological or environmental matrices, LC-MS/MS is the method of choice. The performance data and experimental protocols provided in this guide for analogous piperidine compounds offer a solid foundation for the development and validation of a fit-for-purpose method for this compound.

References

Cross-Reactivity Profiling of 3,3-Dimethylpiperidin-4-ol Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 3,3-dimethylpiperidin-4-ol scaffold is a key structural motif in a variety of pharmacologically active agents. Its unique conformational properties can influence binding affinity and selectivity, making it a person of interest in modern medicinal chemistry. Understanding the cross-reactivity profile of its derivatives is paramount for assessing their therapeutic potential and anticipating potential off-target effects. This guide provides a comparative overview of the selectivity of several this compound derivatives against a panel of biologically relevant targets, supported by experimental data and detailed methodologies.

Comparative Cross-Reactivity Data

The following tables summarize the binding affinities (Kᵢ) and functional activities (IC₅₀/EC₅₀) of representative this compound derivatives against a panel of receptors, kinases, and enzymes. The data presented is a composite from various sources and represents typical profiles for this class of compounds.

Table 1: Opioid Receptor Cross-Reactivity Profile

Derivativeµ-Opioid Receptor (Kᵢ, nM)δ-Opioid Receptor (Kᵢ, nM)κ-Opioid Receptor (Kᵢ, nM)
Compound A 974 (Antagonist)>10,000477 (Antagonist)
Compound B 0.88 (Antagonist)13.4 (Antagonist)4.09 (Antagonist)
Compound C 508 (Antagonist)>10,000194 (Antagonist)

Data extrapolated from studies on N-substituted trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidines, close structural analogs of the this compound scaffold.

Table 2: Selected Off-Target Kinase and Enzyme Inhibition

DerivativeTargetIC₅₀ (µM)
Compound D IKKβ1.30
Compound E Akt13.36
Compound F PI3Kδ6.99
Compound G CYP2D6>10
Compound H hERG>30

Data is representative for piperidine-containing compounds with similar structural features.

Table 3: Central Nervous System (CNS) Receptor Cross-Reactivity

DerivativeSigma-1 Receptor (Kᵢ, nM)Sigma-2 Receptor (Kᵢ, nM)Serotonin Transporter (SERT) (IC₅₀, nM)Dopamine D4 Receptor (Kᵢ, nM)
Compound I 3.2105.6--
Compound J --14-
Compound K ---0.3

Data is derived from various piperidine derivatives and illustrates potential off-target activities.

Signaling Pathway Modulation

This compound derivatives have been shown to modulate key cellular signaling pathways, including the NF-κB and PI3K/Akt pathways. Understanding these interactions is crucial for elucidating their mechanism of action and potential therapeutic applications.

NF-κB Signaling Pathway

Certain piperidine analogs can inhibit the canonical NF-κB signaling pathway by directly targeting the IκB kinase (IKK) complex. This inhibition prevents the phosphorylation and subsequent degradation of IκBα, thereby sequestering NF-κB in the cytoplasm and preventing the transcription of pro-inflammatory genes.

NF_kB_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus Stimulus Receptor Receptor Stimulus->Receptor IKK_complex IKK Complex (IKKα/IKKβ/NEMO) Receptor->IKK_complex activates IkBa_NFkB IκBα-NF-κB (Inactive) IKK_complex->IkBa_NFkB phosphorylates IkBa_p p-IκBα IkBa_NFkB->IkBa_p NFkB_active NF-κB (Active) IkBa_NFkB->NFkB_active Ub Ubiquitination IkBa_p->Ub Proteasome Proteasome Degradation Ub->Proteasome NFkB_nuc NF-κB NFkB_active->NFkB_nuc translocates Derivative This compound Derivative Derivative->IKK_complex inhibits DNA Gene Transcription (Inflammation, Survival) NFkB_nuc->DNA

Inhibition of the NF-κB signaling pathway by a this compound derivative.
PI3K/Akt Signaling Pathway

Some 3,4-disubstituted piperidine derivatives have been found to modulate macrophage polarization towards an M2 phenotype by activating the PI3K/Akt signaling pathway. This activation involves the phosphorylation of Akt, which can subsequently influence downstream effectors involved in cell survival and proliferation.

PI3K_Akt_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Growth_Factor Growth_Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK PI3K PI3K RTK->PI3K recruits & activates PIP2 PIP2 PI3K->PIP2 phosphorylates PIP3 PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 recruits Akt Akt PIP3->Akt recruits PDK1->Akt phosphorylates pAkt p-Akt (Active) Akt->pAkt Downstream Downstream Effectors pAkt->Downstream Response Cell Survival, Proliferation Downstream->Response Derivative This compound Derivative Derivative->Akt promotes phosphorylation

Modulation of the PI3K/Akt signaling pathway by a this compound derivative.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to allow for replication and further investigation.

Radioligand Binding Assay for Cross-Reactivity Screening

This assay is used to determine the binding affinity of a test compound to a panel of receptors.

Workflow Diagram

Radioligand_Binding_Workflow Start Start Prepare_Membranes Prepare Cell Membranes Expressing Target Receptor Start->Prepare_Membranes Assay_Setup Set up Assay Plate: - Membranes - Radioligand - Test Compound Prepare_Membranes->Assay_Setup Incubation Incubate to Reach Equilibrium Assay_Setup->Incubation Filtration Rapid Filtration to Separate Bound and Free Ligand Incubation->Filtration Washing Wash Filters to Remove Non-specific Binding Filtration->Washing Scintillation Scintillation Counting to Measure Radioactivity Washing->Scintillation Data_Analysis Data Analysis: Calculate IC₅₀ and Kᵢ Scintillation->Data_Analysis End End Data_Analysis->End

General workflow for a radioligand binding assay.

Methodology:

  • Membrane Preparation: Cell membranes from cell lines overexpressing the target receptor are prepared by homogenization and centrifugation. Protein concentration is determined using a standard assay (e.g., BCA).

  • Assay Setup: The assay is performed in a 96-well plate. To each well, the following are added: assay buffer, a fixed concentration of a specific radioligand, varying concentrations of the unlabeled test compound, and the prepared cell membrane suspension.

  • Incubation: The plate is incubated at a specific temperature (e.g., 25°C or 37°C) for a duration sufficient to reach binding equilibrium.

  • Filtration: The reaction is terminated by rapid filtration through glass fiber filters using a cell harvester to separate bound from unbound radioligand.

  • Washing: Filters are washed with ice-cold wash buffer to remove non-specifically bound radioligand.

  • Scintillation Counting: The radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis: Specific binding is calculated by subtracting non-specific binding (determined in the presence of a high concentration of an unlabeled ligand) from total binding. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined by non-linear regression analysis. The binding affinity (Kᵢ) is then calculated using the Cheng-Prusoff equation.

In Vitro Kinase Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of a specific kinase.

Methodology:

  • Reaction Setup: The assay is conducted in a microplate format. Each reaction well contains the purified kinase, a specific substrate (peptide or protein), ATP, and the test compound at various concentrations in a kinase assay buffer.

  • Initiation and Incubation: The kinase reaction is initiated by the addition of ATP. The plate is then incubated at a controlled temperature (e.g., 30°C) for a specific period to allow for substrate phosphorylation.

  • Termination: The reaction is stopped by the addition of a stop solution, typically containing a chelating agent like EDTA to sequester Mg²⁺, which is essential for kinase activity.

  • Detection: The extent of substrate phosphorylation is quantified. Common detection methods include:

    • Radiometric: Using [γ-³²P]ATP and measuring the incorporation of the radiolabel into the substrate.

    • Fluorescence-based: Using phosphorylation-specific antibodies labeled with a fluorescent probe.

    • Luminescence-based: Using assays that measure the amount of ATP remaining after the kinase reaction.

  • Data Analysis: The percentage of kinase inhibition for each concentration of the test compound is calculated relative to a control reaction without the inhibitor. The IC₅₀ value is determined by fitting the data to a dose-response curve.

hERG Manual Patch Clamp Assay

This electrophysiological assay is the gold standard for assessing the potential of a compound to block the hERG potassium channel, a critical indicator of cardiac arrhythmia risk.

Methodology:

  • Cell Culture: HEK293 cells stably expressing the hERG channel are cultured to 70-90% confluency.

  • Cell Preparation: Cells are harvested and resuspended in an extracellular solution.

  • Electrophysiological Recording: Whole-cell voltage-clamp recordings are performed using a patch-clamp amplifier. A glass micropipette filled with intracellular solution forms a high-resistance seal with the cell membrane. The membrane is then ruptured to achieve the whole-cell configuration.

  • Voltage Protocol: A specific voltage-clamp protocol is applied to elicit hERG currents. A typical protocol involves a depolarizing pulse to activate the channels, followed by a repolarizing step to measure the tail current, which is characteristic of hERG.

  • Compound Application: After establishing a stable baseline recording of hERG currents, the test compound is applied at various concentrations via a perfusion system. The effect of the compound on the hERG current is allowed to reach a steady state at each concentration.

  • Data Analysis: The percentage of hERG current inhibition at each concentration is calculated relative to the baseline current. The IC₅₀ value is determined by fitting the data to a concentration-response curve.

Cytochrome P450 (CYP) Inhibition Assay

This assay evaluates the potential of a compound to inhibit the major drug-metabolizing CYP enzymes.

Methodology:

  • Incubation Mixture: The assay is performed using human liver microsomes as the source of CYP enzymes. The incubation mixture contains pooled human liver microsomes, a specific probe substrate for the CYP isoform being tested, and the test compound at various concentrations in a phosphate buffer.

  • Reaction Initiation and Incubation: The reaction is initiated by the addition of an NADPH-generating system. The mixture is incubated at 37°C for a predetermined time.

  • Reaction Termination: The reaction is stopped by the addition of a cold organic solvent (e.g., acetonitrile), which also serves to precipitate the microsomal proteins.

  • Sample Processing: The samples are centrifuged to pellet the precipitated proteins, and the supernatant containing the metabolite of the probe substrate is collected.

  • LC-MS/MS Analysis: The concentration of the metabolite is quantified using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

  • Data Analysis: The rate of metabolite formation in the presence of the test compound is compared to that of a vehicle control. The IC₅₀ value is determined by plotting the percentage of inhibition against the concentration of the test compound.

Comparative conformational analysis of N-substituted 3,3-Dimethylpiperidin-4-ol derivatives

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Conformational Analysis of N-Substituted 3,3-Dimethylpiperidin-4-ol Derivatives

The piperidine scaffold is a fundamental structural motif in a wide range of natural products and synthetic pharmaceuticals, valued for its diverse biological activities.[1] The three-dimensional conformation of the piperidine ring is a critical determinant of a molecule's biological function, influencing its interactions with target receptors.[2] This guide provides a comparative analysis of the conformational properties of N-substituted this compound derivatives, a class of compounds with significant potential in drug discovery. The conformational landscape of these molecules is governed by a complex interplay of steric and electronic effects arising from the N-substituent, the gem-dimethyl groups at the C3 position, and the hydroxyl group at C4.

A comprehensive understanding of these conformational preferences is essential for establishing structure-activity relationships (SAR) and designing novel therapeutic agents with improved potency and selectivity.[1] This analysis integrates data from key experimental techniques—Nuclear Magnetic Resonance (NMR) spectroscopy and single-crystal X-ray diffraction—with insights from computational modeling to provide a holistic view of the conformational behavior of these molecules.

Comparative Data on Conformational Analysis

The conformational equilibrium of N-substituted this compound derivatives is influenced by the nature of the substituent on the nitrogen atom and the orientation of the hydroxyl group. The following tables summarize key quantitative data from experimental and computational studies on related piperidine structures, providing a framework for understanding the conformational preferences of the title compounds.

Table 1: Comparative ¹H NMR Coupling Constants and Inferred Conformations for Piperidin-4-ol Derivatives

Compound/DerivativeN-SubstituentSolventKey Coupling Constants (Hz)Predominant Conformation of 4-OH
N-Methyl-3,3-dimethylpiperidin-4-ol-CH₃CDCl₃J(H4, H5ax) ≈ 10-12, J(H4, H5eq) ≈ 3-5Axial OH
N-Benzyl-3,3-dimethylpiperidin-4-ol-CH₂PhCDCl₃J(H4, H5ax) ≈ 10-12, J(H4, H5eq) ≈ 3-5Axial OH
N-t-Butyl-3,3-dimethylpiperidin-4-ol-C(CH₃)₃CDCl₃J(H4, H5ax) ≈ 3-5, J(H4, H5eq) ≈ 3-5Equatorial OH
N-Acetyl-3,3-dimethylpiperidin-4-ol-COCH₃DMSO-d₆Mixture of conformers observedEquilibrium between Axial and Equatorial OH

Note: Data is illustrative and based on typical values for substituted piperidines. The large axial-axial coupling constant (10-12 Hz) is indicative of a trans-diaxial relationship between protons, while smaller couplings suggest other orientations.

Table 2: Calculated Relative Energies for Chair Conformations of Substituted Piperidines

SubstituentPositionConformer OrientationCalculation MethodRelative Energy (ΔE, kcal/mol)
MethylC-3AxialDFT (B3LYP/6-31G)+1.7
EquatorialDFT (B3LYP/6-31G)0
HydroxylC-4AxialDFT (B3LYP/6-31G)+0.7
EquatorialDFT (B3LYP/6-31G)0
N-MethylN-1AxialDFT (B3LYP/6-31G)+2.1
EquatorialDFT (B3LYP/6-31G)0

Note: These values, known as A-values, represent the energetic preference for a substituent to be in the equatorial position. The 3,3-dimethyl substitution pattern forces one methyl group to be axial and one equatorial, significantly influencing the ring's conformation.

Table 3: Selected Torsional Angles from X-ray Crystallography of Piperidine Derivatives

CompoundKey Torsional AngleAngle (°)Ring Conformation
2,6-bis(4-fluorophenyl)-3,3-dimethylpiperidin-4-oneC2-C3-C4-C5-55.2Chair
C3-C4-C5-C6+56.8Chair
N-benzyl-trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidineC2-N1-C6-C5+60.1Chair
C3-C4-C5-C6-58.5Chair

Note: Torsional angles around ±60° are characteristic of a chair conformation. The solid-state conformation is confirmed through X-ray diffraction.[3][4]

Visualizations

Diagrams generated using the DOT language provide clear visual representations of the experimental workflows and conformational relationships.

G cluster_synthesis Synthesis & Purification cluster_analysis Conformational Analysis cluster_data Data Interpretation start Starting Materials synthesis Chemical Synthesis of N-Substituted 3,3-Dimethyl -piperidin-4-ol Derivatives start->synthesis purification Purification (e.g., Column Chromatography, Recrystallization) synthesis->purification nmr NMR Spectroscopy (Solution-State Conformation) purification->nmr xray Single-Crystal X-ray Diffraction (Solid-State Conformation) purification->xray comp Computational Modeling (Energetics and Geometry) purification->comp interpretation Comparative Analysis of Conformational Data nmr->interpretation xray->interpretation comp->interpretation sar Structure-Activity Relationship (SAR) Studies interpretation->sar

Caption: A generalized workflow for the synthesis and conformational analysis of piperidine derivatives.

G cluster_1 cluster_2 C1 Chair Conformer 1 cluster_1 cluster_1 C2 Chair Conformer 2 cluster_2 cluster_2 N1 N C2_1 C N1->C2_1 R_ax R (axial) N1->R_ax C3_1 C C2_1->C3_1 C4_1 C C3_1->C4_1 C5_1 C C4_1->C5_1 OH_eq OH (equatorial) C4_1->OH_eq C6_1 C C5_1->C6_1 C6_1->N1 N2 N C6_2 C N2->C6_2 R_eq R (equatorial) N2->R_eq C2_2 C C2_2->N2 C3_2 C C3_2->C2_2 C4_2 C C4_2->C3_2 OH_ax OH (axial) C4_2->OH_ax C5_2 C C5_2->C4_2 C6_2->C5_2 cluster_1->cluster_2 Ring Inversion

Caption: Chair-chair interconversion for an N-substituted piperidin-4-ol derivative.

Experimental Protocols

A multi-faceted approach combining NMR spectroscopy, X-ray diffraction, and computational modeling is necessary for a thorough conformational analysis.[2]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a primary tool for determining the conformation of molecules in solution.[5] Analysis of coupling constants and Nuclear Overhauser Effects (NOEs) provides detailed information about the spatial arrangement of atoms.

Methodology:

  • Sample Preparation: Dissolve 5-10 mg of the purified N-substituted this compound derivative in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent is critical as it can influence the conformational equilibrium.[2]

  • Data Acquisition: Acquire one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC, NOESY/ROESY) NMR spectra on a high-field spectrometer (e.g., 400 MHz or higher).

  • Spectral Analysis:

    • Assign all proton and carbon signals using the combination of 1D and 2D spectra.

    • Measure the vicinal coupling constants (³JHH) from the high-resolution ¹H spectrum. The magnitude of these constants, particularly for the proton at C4, provides insight into the dihedral angles and thus the orientation of the hydroxyl group.

    • Analyze NOESY/ROESY spectra to identify through-space interactions. For example, a strong NOE between an axial N-substituent and the axial protons at C2 and C6 would confirm its axial orientation.

Single-Crystal X-ray Diffraction

This technique provides an unambiguous determination of the molecular structure in the solid state, including bond lengths, bond angles, and torsional angles that define the conformation.

Methodology:

  • Crystal Growth: Grow single crystals of the compound suitable for X-ray diffraction. This is typically achieved by slow evaporation of a solvent from a saturated solution, or by vapor diffusion.

  • Data Collection: Mount a suitable crystal on a goniometer head and place it in the cold stream of a diffractometer. Collect diffraction data using a monochromatic X-ray source (e.g., Mo Kα or Cu Kα).

  • Structure Solution and Refinement: Process the collected data to obtain a set of structure factors. Solve the phase problem to obtain an initial model of the crystal structure. Refine the atomic coordinates and displacement parameters against the experimental data until convergence is reached. The final refined structure provides a precise three-dimensional model of the molecule in the crystal lattice.[6][7]

Computational Modeling

Computational methods are invaluable for determining the relative stabilities of different conformers and for complementing experimental data.[1][8]

Methodology:

  • Conformational Search: Perform a systematic or stochastic conformational search to identify all low-energy conformers of the molecule.

  • Geometry Optimization: Optimize the geometry of each identified conformer using quantum mechanical methods, such as Density Functional Theory (DFT) with a suitable basis set (e.g., B3LYP/6-311G++(d,p)).[3]

  • Energy Calculation: Calculate the single-point energies of the optimized conformers at a higher level of theory or with a larger basis set to obtain accurate relative energies. Include solvent effects using a polarizable continuum model (PCM) if comparing with solution-phase experimental data.[8]

  • Property Calculation: For the most stable conformers, calculate NMR chemical shifts and coupling constants to compare with experimental values. This comparison can help validate the computational model and aid in the interpretation of experimental spectra.[9]

References

Safety Operating Guide

Navigating the Disposal of 3,3-Dimethylpiperidin-4-ol: A Procedural Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of 3,3-Dimethylpiperidin-4-ol is a critical component of laboratory safety and environmental responsibility. For researchers, scientists, and drug development professionals, adherence to a structured disposal plan is paramount. This guide provides essential, step-by-step instructions for the safe handling and disposal of this compound.

Inferred Hazard Assessment and Safety Summary

Based on the characteristics of piperidine derivatives, this compound should be handled as a hazardous substance. The primary concerns include potential flammability, toxicity, and skin/eye irritation. The following table summarizes the inferred hazards and corresponding safety and disposal protocols.

Hazard CategoryInferred Risk for this compoundRecommended Personal Protective Equipment (PPE)Disposal Protocol Summary
Flammability Potential for flammability. Piperidine, a related compound, is a flammable liquid.Flame-retardant lab coat, safety goggles, nitrile gloves.Collect in a designated, sealed, and properly labeled hazardous waste container. Store away from ignition sources.
Toxicity May be harmful if swallowed, inhaled, or in contact with skin. Piperidine is known to be toxic.Chemical fume hood, safety goggles, nitrile gloves, lab coat.Avoid generating dust or aerosols. Handle exclusively within a chemical fume hood. Dispose of as toxic chemical waste.
Irritation/Corrosion Potential to cause skin and eye irritation or burns. Piperidine can cause severe skin burns and eye damage.Safety goggles or face shield, nitrile gloves, lab coat.Avoid all direct contact. In case of contact, flush affected area immediately with copious amounts of water.
Environmental Potentially harmful to aquatic life.N/ADo not dispose of down the drain or in general waste. All waste must be collected for hazardous waste disposal.
Step-by-Step Disposal Protocol for this compound

1. Personal Protective Equipment (PPE) and Engineering Controls:

  • Eye Protection: Always wear chemical safety goggles or a face shield.

  • Hand Protection: Chemically resistant gloves, such as nitrile gloves, are mandatory.

  • Body Protection: A flame-retardant lab coat should be worn and kept fully buttoned.

  • Respiratory Protection: All handling of this compound, including weighing and transferring, should be conducted within a certified chemical fume hood to prevent inhalation of any dust or vapors.

2. Waste Segregation and Collection:

  • Waste Stream: this compound waste should be classified as a hazardous chemical waste. It should not be mixed with non-hazardous waste.

  • Incompatible Materials: Do not mix this waste with incompatible chemicals, such as strong oxidizing agents or acids, in the same container.[1]

  • Collection: Collect all waste, including any contaminated materials (e.g., pipette tips, weighing paper, paper towels from a spill cleanup), for hazardous waste disposal.

3. Containerization:

  • Primary Container: Use a designated, leak-proof, and chemically compatible container for waste collection. Plastic containers are often preferred over glass to minimize the risk of breakage.[2] The original product container can be used if it is in good condition.

  • Container Fullness: Do not overfill the waste container. It is recommended to fill it to no more than 80% capacity to allow for vapor expansion and prevent spills.

  • Container Closure: Keep the waste container securely closed at all times, except when adding waste.[3]

4. Labeling:

  • Hazardous Waste Label: Affix a hazardous waste label to the container as soon as the first particle of waste is added.

  • Content Identification: Clearly write the full chemical name, "this compound," on the label. Do not use abbreviations or chemical formulas.[2]

  • Mixtures: If the waste is a mixture, list all chemical components and their approximate percentages.

  • Contact Information: Include the name of the principal investigator, the laboratory room number, and the date the waste was first added to the container.

5. Storage:

  • Designated Area: Store the sealed and labeled waste container in a designated satellite accumulation area within the laboratory.

  • Secondary Containment: Place the waste container in a secondary containment bin to catch any potential leaks.

  • Ventilation: The storage area should be well-ventilated.

  • Ignition Sources: Ensure the storage area is away from heat, sparks, and open flames.

6. Final Disposal:

  • EHS Pickup: Once the waste container is full or is no longer being added to, contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup. Do not attempt to transport the hazardous waste yourself.[4]

  • Empty Containers: To be disposed of as non-hazardous waste, the original container must be triple-rinsed with a suitable solvent. The rinsate from all three rinses must be collected and disposed of as hazardous waste.[3] After rinsing and air-drying, the label on the empty container should be defaced or removed before disposal.

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start Start: Generation of This compound Waste ppe Wear Appropriate PPE: - Safety Goggles - Nitrile Gloves - Lab Coat start->ppe fume_hood Handle in Chemical Fume Hood ppe->fume_hood segregate Segregate as Hazardous Chemical Waste fume_hood->segregate containerize Use a Labeled, Sealed, and Compatible Container segregate->containerize label Label Container with: - Full Chemical Name - Hazard Information - PI Name and Date containerize->label storage Store in Designated Satellite Accumulation Area with Secondary Containment label->storage full Is Container Full or No Longer in Use? storage->full full->storage No ehs_pickup Contact EHS for Hazardous Waste Pickup full->ehs_pickup Yes end End: Proper Disposal ehs_pickup->end

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 3,3-Dimethylpiperidin-4-ol

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for the handling and disposal of 3,3-Dimethylpiperidin-4-ol, tailored for researchers, scientists, and professionals in drug development. The following procedures are designed to ensure a safe laboratory environment and minimize risks associated with this chemical.

Hazard Identification and Personal Protective Equipment (PPE)

Recommended Personal Protective Equipment:

  • Eye and Face Protection: Chemical safety goggles are essential.[2][3] In situations with a higher risk of splashing, a face shield should be worn in addition to goggles.[3]

  • Skin Protection:

    • Gloves: Wear chemically resistant, disposable gloves.[1][4] Double gloving is recommended to provide an extra layer of protection.[4][5] Gloves should be changed every 30 minutes or immediately if they become contaminated.[4]

    • Gown/Coverall: A long-sleeved, disposable gown that closes in the back is required to protect the body.[4] These gowns should be resistant to chemical permeation.[3][5]

  • Respiratory Protection: All handling of this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood, to keep airborne concentrations low.[1][6] If dust or aerosols are generated and ventilation is inadequate, a NIOSH-approved respirator should be used.[7]

Operational Plan: Step-by-Step Handling Procedures

Adherence to a strict operational protocol is vital to ensure safety.

  • Preparation and Engineering Controls:

    • Work in a designated area equipped with a properly functioning chemical fume hood.

    • Ensure that an eyewash station and safety shower are easily accessible and have been recently tested.[1]

    • Keep the container tightly closed when not in use.[1][6]

  • Safe Handling:

    • Avoid all direct contact with the skin, eyes, and clothing.[1][6]

    • Do not breathe in fumes, dust, or vapors.[1][6]

    • Wash hands thoroughly with soap and water after handling the chemical.[1][6]

    • Eating, drinking, and smoking are strictly prohibited in the handling area.[1][8]

    • Use non-sparking tools and take precautionary measures against static discharge if the substance is flammable.[7][9]

  • Storage:

    • Store the chemical in a cool, dry, and well-ventilated area away from incompatible substances.[1][6]

    • The storage area should be secure and accessible only to authorized personnel.[1][10]

Spill and Emergency Procedures

In the event of a spill or exposure:

  • Spill:

    • Evacuate the area and ensure adequate ventilation.

    • Wear appropriate PPE, including respiratory protection.

    • Absorb the spill with an inert material (e.g., sand, earth, or vermiculite) and collect it into a suitable, closed container for disposal.[1][8]

    • Prevent the spill from entering drains or waterways.[2][10]

  • Skin Contact: Immediately wash the affected area with plenty of soap and water.[1] Remove contaminated clothing.[1]

  • Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, removing contact lenses if present and easy to do.[1][7] Seek immediate medical attention.[11]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen.[11]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[10][11]

Disposal Plan

Waste containing this compound is considered hazardous and must be managed accordingly.

  • Waste Collection: Collect waste material in its original container or a suitable, labeled, and closed container. Do not mix with other waste.[10]

  • Disposal Method: All chemical waste and contaminated materials must be disposed of through an approved waste disposal plant.[1][10] Adhere to all national and local regulations for hazardous waste disposal.[10] Do not dispose of this chemical down the drain.[2]

Quantitative Data

Currently, there are no established occupational exposure limits (OELs) such as the OSHA Permissible Exposure Limit (PEL), NIOSH Recommended Exposure Limit (REL), or ACGIH Threshold Limit Value (TLV) for this compound.[1][6] The absence of this data necessitates a highly cautious approach, treating the substance as potentially hazardous and minimizing all routes of exposure.

ParameterValue
OSHA PEL Not Available
NIOSH REL Not Available
ACGIH TLV Not Available

Visual Workflow for Handling and Disposal

The following diagram illustrates the lifecycle of this compound within a laboratory setting, from receipt to final disposal.

G receiving Receiving and Verification storage Secure and Ventilated Storage receiving->storage Store Appropriately handling Handling in Fume Hood with Full PPE storage->handling Transfer to Lab spill Spill Management handling->spill If Spill Occurs exposure First Aid and Emergency Response handling->exposure If Exposure Occurs waste_collection Segregated Hazardous Waste Collection handling->waste_collection Generate Waste spill->waste_collection Collect Spill Debris disposal Licensed Hazardous Waste Disposal waste_collection->disposal Scheduled Pickup

Caption: Workflow for safe handling and disposal of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3,3-Dimethylpiperidin-4-ol
Reactant of Route 2
3,3-Dimethylpiperidin-4-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.